6-Methyl-2-(methylthio)pyrimidin-4-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193525. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
4-methyl-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4-3-5(9)8-6(7-4)10-2/h3H,1-2H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOHPSHRDKBGOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284570 | |
| Record name | 6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6328-58-1 | |
| Record name | 6328-58-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193525 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6328-58-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6328-58-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methyl-2-(methylsulfanyl)pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6328-58-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2,6-di-tert-butyl-4-mercaptophenol (CAS 950-59-4)
Note to the Reader: The CAS number provided in the topic (6958-59-4) does not correspond to a well-documented chemical substance in major databases. The following guide is based on the extensive information available for CAS number 950-59-4 , which is chemically identified as 2,6-di-tert-butyl-4-mercaptophenol . It is presumed that the original query contained a typographical error.
Introduction
2,6-di-tert-butyl-4-mercaptophenol is a multifunctional organic compound of significant interest in industrial and pharmaceutical chemistry. It belongs to the class of hindered phenols, which are renowned for their antioxidant properties. The defining structural feature of this molecule is a phenol ring substituted with two bulky tert-butyl groups at the ortho-positions (2 and 6) relative to the hydroxyl group. This steric hindrance is fundamental to its function as a potent radical scavenger.[1]
What sets this molecule apart from more common hindered phenols, like Butylated Hydroxytoluene (BHT), is the presence of a mercapto (thiol, -SH) group at the para-position (4).[1] This thiol group introduces a secondary site of reactivity, enhancing its antioxidant capacity and providing a versatile chemical handle for synthesizing more complex molecules, such as the hypolipemic drug Probucol.[1][2]
This guide offers a detailed examination of the core physicochemical properties of 2,6-di-tert-butyl-4-mercaptophenol. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for applications ranging from materials science to medicinal chemistry.
Chemical Identity and Molecular Structure
A precise understanding of the compound's identity is the foundation for all further study. The following table summarizes its key identifiers.
| Identifier | Value | Source(s) |
| Chemical Name | 2,6-Di-tert-butyl-4-mercaptophenol | [3][4] |
| CAS Number | 950-59-4 | [3][5][6] |
| Molecular Formula | C₁₄H₂₂OS | [3][6][7] |
| Molecular Weight | 238.39 g/mol | [3][6][7] |
| IUPAC Name | 2,6-ditert-butyl-4-sulfanylphenol | [3] |
| Synonyms | 4-Mercapto-2,6-di-tert-butylphenol, 2,6-Di-tert-butyl-4-thiophenol, DBMP | [5][8] |
| InChI | 1S/C14H22OS/c1-13(2,3)10-7-9(16)8-11(12(10)15)14(4,5)6/h7-8,15-16H,1-6H3 | [3][7] |
| InChIKey | NFVMNXZFSKGLDR-UHFFFAOYSA-N | [7][9] |
| SMILES | OC(C(C(C)(C)C)=CC(S)=C1)=C1C(C)(C)C | [7] |
Molecular Structure Visualization
The structure consists of a central benzene ring functionalized with one hydroxyl (-OH) group, one thiol (-SH) group, and two tert-butyl (-C(CH₃)₃) groups. The bulky tert-butyl groups flank the hydroxyl group, creating a sterically hindered environment that is key to its antioxidant activity.
Caption: Chemical structure of 2,6-di-tert-butyl-4-mercaptophenol.
Core Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems, influencing its solubility, stability, and suitability for specific applications.
| Property | Value | Unit | Source(s) |
| Appearance | White to light yellow or off-white crystalline powder/solid | - | [4][5] |
| Melting Point | 85.0 to 89.0 | °C | |
| Boiling Point | 302.2 | °C at 760 mmHg | [6][10] |
| Density | 1.019 | g/cm³ | [6][10] |
| Flash Point | 136.6 | °C | [6][10] |
| Vapor Pressure | 0.000559 | mmHg at 25°C | [6][10] |
| Refractive Index | 1.537 | - | [6][10] |
| XLogP3 | 5.1 | - | [3] |
Solubility Profile
Understanding solubility is critical for formulation, reaction engineering, and purification. 2,6-di-tert-butyl-4-mercaptophenol is characterized by its lipophilicity.
-
Water: It is reported to be insoluble in water.[5]
-
Organic Solvents: It is soluble in a range of organic solvents, including ethanol, acetone, Dichloromethane, Diethylether, Ethyl Acetate, and Hexanes.[4][5][6][10]
The high calculated LogP value of 5.1 further confirms its non-polar, lipophilic nature, predicting poor aqueous solubility and high partitioning into organic phases or lipid membranes.[3]
Stability and Reactivity
This compound is primarily valued for its role as a stabilizer. It should be stored in a cool, dry place, often under an inert atmosphere like nitrogen, to prevent oxidation.[4][9]
The key to its reactivity is its function as an antioxidant. This is governed by the hindered phenol moiety.
-
Antioxidant Mechanism: The phenolic hydroxyl group can donate a hydrogen atom to neutralize highly reactive free radicals (R•). This terminates the oxidative chain reactions that lead to the degradation of materials like polymers and lubricants.[1][5]
-
Role of Steric Hindrance: The two ortho-tert-butyl groups are not merely passive substituents. They provide critical steric shielding to the resulting phenoxyl radical. This shielding prevents the radical from propagating new oxidation chains, rendering it stable and relatively unreactive.[1] This is the defining characteristic of a hindered phenolic antioxidant.
-
Role of the Thiol Group: The thiol group at the 4-position provides a second antioxidant site capable of scavenging radicals. This dual functionality can lead to synergistic or more potent antioxidant effects compared to single-function phenols.[1]
Caption: Antioxidant mechanism of a hindered phenol.
Synthesis and Analysis
General Synthesis Pathway
The synthesis of 2,6-di-tert-butyl-4-mercaptophenol typically starts with the more readily available 2,6-di-tert-butylphenol. The core challenge is to introduce a functional group at the para-position that can be converted to a thiol.
Common strategies involve:
-
Sulfonation: Reacting 2,6-di-tert-butylphenol with a sulfonating agent to produce 2,6-di-tert-butyl-4-hydroxybenzenesulfonic acid.[2]
-
Reduction: The resulting sulfonic acid or its derivatives (like the sulfonyl chloride) are then reduced to form the target mercaptophenol.[2]
-
Thiocyanate Route: An alternative method involves introducing a thiocyanate (-SCN) group at the para-position, which is then reduced to the thiol using a reducing agent like lithium aluminum hydride.[6]
Caption: A simplified workflow for the synthesis of the target compound.
Analytical Methodology: Reverse Phase HPLC
High-Performance Liquid Chromatography (HPLC) is a standard technique for analyzing the purity and quantity of 2,6-di-tert-butyl-4-mercaptophenol. A reverse-phase method is particularly suitable given the compound's non-polar nature.[8]
Objective: To separate and quantify 2,6-di-tert-butyl-4-mercaptophenol from a sample mixture.
Protocol Outline:
-
Column Selection: A reverse-phase C18 column (e.g., Newcrom R1) is appropriate.[8] These columns have a non-polar stationary phase that retains the analyte.
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of an organic solvent and an aqueous, acidified component. For example:
-
Sample Preparation: Dissolve the sample in a suitable organic solvent compatible with the mobile phase (e.g., acetonitrile).
-
Instrumentation Setup:
-
Flow Rate: Set a standard flow rate (e.g., 1.0 mL/min).
-
Detection: Use a UV detector, monitoring at a wavelength where the phenol chromophore absorbs (typically in the 270-280 nm range).
-
Injection Volume: Inject a small, precise volume of the prepared sample (e.g., 10 µL).
-
-
Data Analysis: The compound will elute at a specific retention time. The area under the corresponding peak is proportional to its concentration, which can be quantified using a calibration curve prepared from standards of known concentration.
Safety and Handling
Based on available safety data, 2,6-di-tert-butyl-4-mercaptophenol requires careful handling.
-
GHS Hazard Classification: It is classified as Acute Toxicity, Oral (Category 4) and may cause skin and eye irritation.[3][7][9] The GHS pictogram is GHS07 (Exclamation mark).[7][9]
-
Precautionary Statements: Standard precautions include avoiding ingestion, washing hands thoroughly after handling, and wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.[7][9]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, well-ventilated area.[4][11] For long-term stability, storage at 2-8°C under an inert nitrogen atmosphere is recommended.[4][9]
References
- 1. benchchem.com [benchchem.com]
- 2. EP0468581B1 - Process for the preparation of 2,6-di-t-butyl-4-mercaptophenol - Google Patents [patents.google.com]
- 3. 2,6-Di-tert-butyl-4-mercaptophenol | C14H22OS | CID 70370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 950-59-4 CAS MSDS (2,6-Di-tert-butyl-4-mercaptophenol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. chembk.com [chembk.com]
- 7. 2,6-Di-tert-butyl-4-mercaptophenol | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2,6-Di-tert-butyl-4-mercaptophenol | SIELC Technologies [sielc.com]
- 9. 2,6-Di-tert-butyl-4-mercaptophenol | 950-59-4 [sigmaaldrich.com]
- 10. lookchem.com [lookchem.com]
- 11. 2,6-DI-TERT-BUTYL-4-MERCAPTOPHENOL - CAS:950-59-4 - Sunway Pharm Ltd [3wpharm.com]
Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 6-Methyl-2-(methylthio)pyrimidin-4-ol
Abstract
6-Methyl-2-(methylthio)pyrimidin-4-ol is a pyrimidine derivative with a growing profile of biological activities, positioning it as a molecule of interest for researchers in medicinal and agricultural chemistry. While direct, in-depth mechanistic studies on the parent compound are emerging, a significant body of evidence from its derivatives points towards a multi-faceted mechanism of action, primarily centered around the modulation of inflammatory pathways. This technical guide synthesizes the current understanding of this compound's biological effects, proposes a primary mechanism of action based on available data, and provides detailed experimental protocols for its investigation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic and biological potential of this compound.
Introduction: The Pyrimidine Scaffold and its Therapeutic Promise
The pyrimidine nucleus is a fundamental heterocyclic scaffold found in a vast array of biologically significant molecules, including nucleic acids and various therapeutic agents. Its unique chemical properties and ability to engage in diverse molecular interactions have made it a privileged structure in drug discovery. This compound (CAS 6328-58-1), a member of this chemical class, has garnered attention for its synthetic tractability and the diverse biological activities exhibited by its derivatives[1][2]. These activities range from anti-inflammatory and antimicrobial to plant growth stimulation, suggesting a complex interplay with multiple biological targets[3][4][5]. This guide will focus on elucidating the core mechanism of action, with a primary emphasis on its potential as a modulator of inflammatory responses.
Overview of Biological Activities
While research on this compound is ongoing, studies on its closely related analogues and derivatives have revealed a spectrum of biological effects:
-
Anti-inflammatory Properties: Derivatives of pyrimidinethiols have been shown to possess anti-inflammatory properties, which are attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the synthesis of pro-inflammatory prostaglandins[1][3].
-
Antimicrobial and Antifungal Activity: Certain derivatives have demonstrated efficacy against various microbial and fungal strains, indicating a potential for development as anti-infective agents[5].
-
Plant Growth Stimulation: Notably, several studies have highlighted the capacity of this compound derivatives to act as plant growth stimulants[4][6].
-
Anticonvulsant Potential: The pyrimidine scaffold has also been explored for its potential in neurological applications, with some derivatives showing anticonvulsant activity[7].
These diverse activities suggest that the core this compound structure can be chemically modified to target a range of biological pathways.
Core Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
Based on the recurring evidence of anti-inflammatory effects within this class of compounds, the primary hypothesized mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes .
The Cyclooxygenase (COX) Pathway
The COX enzymes, primarily COX-1 and COX-2, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandin H2, the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.
Caption: Hypothesized inhibition of the COX pathway by this compound.
Rationale for COX Inhibition
The structural features of this compound, particularly the pyrimidine ring and the sulfur-containing moieties, are analogous to other known COX inhibitors. The methylthio group can participate in interactions within the active site of COX enzymes, potentially competing with the natural substrate, arachidonic acid. The specificity of inhibition (COX-1 vs. COX-2) would be a critical determinant of the compound's therapeutic index and would require experimental validation.
Experimental Validation of the Mechanism of Action
To rigorously test the hypothesis of COX inhibition, a series of well-defined in vitro and cell-based assays are necessary. The following protocols provide a framework for this investigation.
In Vitro COX Inhibition Assay
This experiment directly measures the ability of this compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Experimental Workflow:
Caption: General workflow for an in vitro COX inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series to test a range of concentrations.
-
Prepare a stock solution of arachidonic acid in ethanol.
-
Prepare the detection reagent according to the manufacturer's instructions (e.g., a colorimetric probe that reacts with the prostaglandin product).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 150 µL of reaction buffer.
-
Add 10 µL of the test compound dilution (or DMSO for the vehicle control).
-
Add 10 µL of the appropriate COX enzyme (COX-1 or COX-2).
-
Incubate the plate at 37°C for 10 minutes.
-
To initiate the reaction, add 10 µL of arachidonic acid solution.
-
Incubate at 37°C for a further 10 minutes.
-
Add 50 µL of a stopping solution (e.g., 1 M HCl) if required by the detection kit.
-
Add 50 µL of the detection reagent and incubate as recommended by the manufacturer.
-
Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
Quantitative Data Summary:
| Parameter | This compound |
| COX-1 IC50 (µM) | To be determined experimentally |
| COX-2 IC50 (µM) | To be determined experimentally |
Cell-Based Prostaglandin E2 (PGE2) Immunoassay
This assay measures the production of PGE2, a key pro-inflammatory prostaglandin, in a cellular context, providing a more physiologically relevant assessment of the compound's activity.
Detailed Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., RAW 264.7 murine macrophages or A549 human lung carcinoma cells) in appropriate media.
-
Seed the cells in a 24-well plate and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce COX-2 expression and PGE2 production.
-
Incubate for a defined period (e.g., 24 hours).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of PGE2 inhibition for each concentration of the test compound compared to the stimulated vehicle control.
-
Determine the IC50 value for the inhibition of PGE2 production.
-
Future Directions and Broader Implications
The elucidation of this compound's mechanism of action will pave the way for its rational development in several key areas:
-
Drug Development: A confirmed COX-inhibitory mechanism would position this compound as a lead for the development of novel anti-inflammatory drugs. Structure-activity relationship (SAR) studies could be conducted to optimize its potency and selectivity.
-
Agrochemicals: Understanding its molecular targets could inform its application as a plant growth stimulant or a novel pesticide with a distinct mechanism of action[6].
-
Tool Compound: For researchers, this compound could serve as a valuable chemical probe to investigate the roles of specific pathways in various biological processes.
Conclusion
While the definitive mechanism of action of this compound is still under active investigation, the available evidence strongly suggests that its biological activities are, at least in part, mediated through the inhibition of the cyclooxygenase pathway. This technical guide provides a comprehensive overview of the current understanding and a clear experimental roadmap for validating this hypothesis. The continued exploration of this promising pyrimidine derivative is poised to yield valuable insights and potential applications across multiple scientific disciplines.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 6328-58-1 [chemicalbook.com]
- 3. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization [pharmacia.pensoft.net]
The Multifaceted Biological Activities of 6-Methyl-2-(methylthio)pyrimidin-4-ol Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Prominence of the Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules, forming the backbone of nucleic acids and a variety of vitamins.[1][2] This six-membered heterocyclic ring, with its two nitrogen atoms, serves as a privileged scaffold in medicinal chemistry, lending itself to a vast array of chemical modifications that can modulate its interaction with biological targets.[2] The inherent versatility of the pyrimidine ring has led to the development of numerous derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3] Among the myriad of pyrimidine derivatives, 6-Methyl-2-(methylthio)pyrimidin-4-ol and its analogues have emerged as a particularly promising class of compounds, demonstrating a diverse range of biological effects worthy of in-depth exploration.
This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this compound derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutic agents.
I. Synthesis of the this compound Core and Its Derivatives
The synthetic accessibility of the this compound core is a key factor driving its exploration in medicinal chemistry. The most common and efficient route involves the methylation of 6-methyl-2-thiouracil.[4] This reaction is typically carried out using an alkylating agent like iodomethane in the presence of a base such as sodium hydroxide.[4][5]
A typical synthetic procedure is as follows:
-
Dissolve 6-methyl-2-thiouracil in an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature until the starting material is completely dissolved.
-
Slowly add iodomethane dropwise to the reaction mixture.
-
Continue stirring at room temperature for several hours to allow the reaction to proceed to completion.
-
The resulting solid product, this compound, is then collected by filtration, washed, and dried.[5]
This straightforward and high-yielding synthesis provides a readily available starting material for the generation of a diverse library of derivatives through modifications at various positions of the pyrimidine ring.
Visualizing the Core Synthesis:
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]
- 5. This compound | 6328-58-1 [chemicalbook.com]
6-Methyl-2-(methylthio)pyrimidin-4-ol literature review
An In-Depth Technical Guide to 6-Methyl-2-(methylthio)pyrimidin-4-ol: Synthesis, Reactivity, and Applications
Introduction: The Versatility of a Pyrimidine Scaffold
This compound is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are fundamental building blocks in nature, forming the core structure of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, leading to the development of a wide array of drugs with applications ranging from anticancer and antiviral to antimicrobial and antihypertensive therapies.[2][3]
While the core this compound molecule is not typically the final active agent, it serves as a highly versatile and valuable intermediate in the synthesis of more complex molecules.[4] Its strategic placement of functional groups—a hydroxyl, a methylthio, and a methyl group on the pyrimidine ring—allows for regioselective modifications, making it an ideal starting point for building libraries of novel compounds for screening in drug discovery and agrochemical research.[5][6]
A critical aspect of its chemistry is its existence in tautomeric forms. The compound can exist as the "ol" form (4-hydroxy) or, more commonly, the "one" form (4-oxo), specifically 6-Methyl-2-(methylthio)pyrimidin-4(3H)-one.[4][7] This keto-enol tautomerism is fundamental to its reactivity and interactions with biological targets. The keto, or more accurately, the thione form, is generally more stable, particularly in polar environments.[4] This guide will delve into the synthesis, chemical behavior, and the diverse biological activities of derivatives stemming from this important scaffold.
Core Synthesis: From Thiouracil to a Key Intermediate
The most prevalent and efficient synthesis of this compound begins with the readily available precursor, 6-methyl-2-thiouracil. The process is a classic example of selective S-alkylation, a cornerstone reaction in sulfur chemistry.
Causality of the Synthetic Strategy
The choice of 6-methyl-2-thiouracil as the starting material is strategic. It is synthesized through the acid-catalyzed cyclization of ethyl acetoacetate and thiourea.[3][5] The thiouracil structure contains an ambident nucleophile with potential reaction sites at sulfur, nitrogen, and oxygen atoms. However, under basic conditions, the sulfur atom is readily deprotonated to form a highly nucleophilic thiolate anion. This thiolate is a soft nucleophile and, according to Hard-Soft Acid-Base (HSAB) theory, reacts preferentially with soft electrophiles like the methyl group of iodomethane or dimethyl sulfate. This inherent electronic preference allows for high regioselectivity, yielding the desired S-alkylated product over N- or O-alkylated byproducts.[5]
Experimental Protocol: Synthesis via S-Alkylation
This protocol describes a common lab-scale synthesis with high yields.[8]
-
Preparation of the Thiolate: In a suitable reaction vessel, dissolve 6-methyl-2-thiouracil (1 equivalent) in an aqueous solution of sodium hydroxide (1.5-2 equivalents). The base deprotonates the acidic N-H proton, facilitating the formation of the thiolate in the tautomeric equilibrium.
-
Methylation: Stir the resulting solution until the solid is completely dissolved. Slowly add iodomethane (1.1-1.2 equivalents) dropwise to the solution at room temperature. The reaction is typically stirred for 4 to 16 hours.[8][9]
-
Work-up and Isolation: Upon reaction completion (which can be monitored by TLC), a colorless solid typically precipitates. The product is collected by vacuum filtration.
-
Purification: The collected solid is washed with ice-cold water to remove any remaining salts and then dried under vacuum to yield this compound as a colorless solid with high purity and yield (often around 98%).[8]
Caption: Workflow for the synthesis of this compound.
Physicochemical Properties and Structural Analysis
The structural features of this compound dictate its physical properties and chemical reactivity.
| Property | Value | Reference |
| CAS Number | 6328-58-1 | [8] |
| Molecular Formula | C₆H₈N₂OS | [10] |
| Molecular Weight | 156.21 g/mol | [10] |
| Appearance | Colorless/White Solid | [8] |
| Melting Point | 224-226 °C | [5] |
| Solubility | Slightly soluble in DMSO and Methanol | [11] |
As previously mentioned, the tautomerism between the 4-ol and 4-one forms is a key characteristic. The 4-pyrimidinone structure is found in nucleic acid bases, and extensive studies have shown that the keto (or thione) form is the most stable tautomer.[7] This stability is crucial for its subsequent reactions, as derivatization can be directed towards the remaining N-H proton or the exocyclic oxygen/sulfur atom.[4]
Chemical Reactivity and Derivatization Pathways
The true value of this compound lies in its capacity to serve as a scaffold for creating a diverse range of derivatives. The primary sites for modification are the hydroxyl group at C4 and the nitrogen atom at position 3.
O-Alkylation and Hydrazinolysis
The hydroxyl group can be alkylated to form an ether linkage. This is often a prelude to introducing other functionalities. For example, reacting the parent compound with an alkyl halide followed by hydrazinolysis opens the door to creating hydrazide derivatives, which are themselves valuable precursors for synthesizing heterocyclic rings like oxadiazoles and thiadiazoles.[12]
Experimental Protocol: Synthesis of Acetohydrazide Derivatives[12]
-
O-Alkylation: The sodium salt of this compound is first prepared using sodium ethoxide. This salt is then treated with ethyl chloroacetate in refluxing ethanol to yield the corresponding ethyl ester.
-
Hydrazinolysis: The resulting ester is refluxed with hydrazine hydrate in ethanol to produce 2-((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide. This hydrazide can then be reacted with various aldehydes, ketones, or isothiocyanates to generate a wide array of final products.[12][13]
Synthesis of Fused Thiazolo[3,2-a]pyrimidine Systems
The core structure can be used to build fused heterocyclic systems, which are of great interest in medicinal chemistry due to their rigid structures that can fit into specific enzyme active sites. Alkylation of the precursor, 6-methyl-2-thiouracil, with phenacyl bromides can lead to S-alkylated intermediates. These intermediates, upon treatment with a strong acid like concentrated sulfuric acid, undergo intramolecular cyclization and dehydration to form derivatives of 3-aryl-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one.[14]
Nucleophilic Substitution for Amino Derivatives
The methylthio group at the C2 position can be displaced by strong nucleophiles, or, more commonly, the C4-hydroxyl group is first converted to a better leaving group, such as a chlorine atom (using POCl₃). This 4-chloro derivative then readily undergoes nucleophilic substitution with various amines (e.g., piperidine, morpholine) to synthesize 2-amino-substituted pyrimidin-4-ol derivatives.[15]
Caption: Key derivatization pathways from the pyrimidine scaffold.
Applications in Research and Development
Derivatives of this compound have shown promise in several areas of biological research, primarily in agriculture and medicine.
| Derivative Class | Biological Activity | Key Findings | Reference |
| Acetohydrazides | Plant Growth Stimulant | Synthesized derivatives showed pronounced stimulating action on plant growth, with activities ranging from 46-93% compared to the standard heteroauxin. | [12][15] |
| Thiazolo[3,2-a]pyrimidines | Anticonvulsant | Showed activity in a pentylenetetrazole-induced seizure model in rats, establishing a preliminary structure-activity relationship. | [14] |
| General Pyrimidine Derivatives | Antimicrobial | Similar pyrimidine structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. | [16][17] |
| Thiadiazol-2-amines | Plant Growth Stimulant | Novel derivatives incorporating 1,3,4-thiadiazole rings were investigated for their growth-stimulating properties. | [4] |
Agricultural Chemistry
A significant body of research has focused on developing plant growth stimulants from this pyrimidine core.[12][15] By converting the parent compound into various acetohydrazide, oxadiazole, and thiadiazole derivatives, researchers have created molecules that can enhance plant growth.[12] This line of inquiry is vital for developing new, effective agrochemicals to improve crop yields.
Medicinal Chemistry
In the realm of drug discovery, derivatives have been explored for their effects on the central nervous system and as anti-infective agents.
-
Anticonvulsant Activity: The rigid, fused thiazolo[3,2-a]pyrimidine structures derived from the synthetic pathway have been identified as having anticonvulsant properties.[14] This suggests the scaffold could be valuable for developing new treatments for epilepsy and other seizure disorders.
-
Antimicrobial Potential: The pyrimidine nucleus is a common feature in many antimicrobial drugs.[2] Derivatives of this compound have been investigated for antibacterial and antifungal activity, making them potential leads for new antibiotics to combat resistant pathogens.[13][16][17]
Future Perspectives
This compound stands out as a robust and adaptable starting material. The existing literature firmly establishes its utility in generating diverse molecular architectures with significant biological potential. Future research will likely focus on several key areas:
-
Expansion of Chemical Space: Developing novel synthetic methodologies to create more complex and diverse libraries of derivatives for high-throughput screening.
-
Mechanism of Action Studies: For derivatives that show promising biological activity, detailed studies are needed to elucidate their specific molecular targets and mechanisms of action.
-
Structure-Activity Relationship (SAR) Optimization: Systematically modifying the most promising lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.
-
New Therapeutic Areas: Exploring the potential of this scaffold in other disease areas where pyrimidines have shown promise, such as oncology and virology.[1][2]
References
- 1. scispace.com [scispace.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. benchchem.com [benchchem.com]
- 5. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]
- 6. CAS 124700-70-5: 4-Pyrimidinol,2-(methylthio)- [cymitquimica.com]
- 7. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 8. This compound | 6328-58-1 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. chemwhat.com [chemwhat.com]
- 11. lookchem.com [lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization [pharmacia.pensoft.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol | 6310-04-9 [smolecule.com]
A Technical Guide to Understanding and Determining the Solubility of 6-Methyl-2-(methylthio)pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 6-Methyl-2-(methylthio)pyrimidin-4-ol, a key consideration for its application in research and drug development. Recognizing the limited availability of public, quantitative solubility data for this specific compound, this guide focuses on empowering researchers with the foundational knowledge and detailed experimental protocols necessary to determine its solubility profile. We will delve into the theoretical underpinnings of solubility based on physicochemical properties and provide a field-proven, step-by-step methodology for accurate solubility measurement.
Physicochemical Profile of this compound and a Structural Analog
A thorough understanding of a compound's physicochemical properties is paramount to predicting its solubility behavior. While specific experimental data for this compound is sparse, we can draw valuable insights from its known characteristics and by comparing it with a closely related structural analog, 2-(Methylthio)pyrimidin-4-ol.
| Property | This compound | 2-(Methylthio)pyrimidin-4-ol (Analog) | Significance for Solubility |
| Molecular Formula | C₆H₈N₂OS[1] | C₅H₆N₂OS[2] | The presence of nitrogen and oxygen atoms suggests potential for hydrogen bonding with protic solvents. |
| Molecular Weight | 156.21 g/mol [1] | 142.18 g/mol [2] | Higher molecular weight can sometimes correlate with lower solubility. |
| Predicted pKa | Not available | 7.80 ± 0.40[2] | Indicates the compound is a weak acid. Its solubility will be significantly influenced by the pH of aqueous solutions. |
| Predicted logP | Not available | 0.9041[3] | A positive logP value suggests a degree of lipophilicity, indicating potential solubility in non-polar organic solvents. |
| Melting Point | Not available | 200.0 to 204.0 °C[2] | A high melting point can suggest strong intermolecular forces in the crystal lattice, which must be overcome by the solvent. |
| General Solubility | Soluble in polar solvents like water and ethanol[4]. | Slightly soluble in DMSO and Methanol[2]. | These qualitative descriptions provide a starting point for solvent selection in experimental studies. |
The pyrimidine core, with its nitrogen atoms, and the hydroxyl group suggest that this compound can act as both a hydrogen bond donor and acceptor. This characteristic is a strong indicator of potential solubility in polar protic solvents such as water and alcohols. The methylthio group and the additional methyl group on the pyrimidine ring contribute to the molecule's lipophilicity, which may enhance its solubility in less polar organic solvents. The predicted pKa of the analog suggests that the solubility of this compound in aqueous media will be pH-dependent. At pH values above its pKa, the compound will deprotonate to form a more soluble anionic species.
Theoretical Framework for Predicting Solubility
The interplay of a compound's physicochemical properties governs its solubility in different solvent systems. The following diagram illustrates the logical relationships between these properties and expected solubility.
Caption: Relationship between physicochemical properties and solubility.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. It involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.
Rationale Behind the Shake-Flask Method
This method is considered the "gold standard" because it allows the system to reach thermodynamic equilibrium, providing a true measure of a compound's solubility in a given solvent at a specific temperature. The key is to ensure that excess solid is present throughout the experiment, confirming that the solution is indeed saturated.
Detailed Step-by-Step Protocol
-
Preparation of Materials:
-
Accurately weigh a sufficient amount of this compound. An excess is required to ensure saturation.
-
Prepare a series of vials or flasks with known volumes of the selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, dichloromethane).
-
Ensure all glassware is clean and dry to prevent contamination.
-
-
Sample Incubation:
-
Add an excess of the compound to each vial containing the respective solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C for physiological relevance).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After incubation, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.
-
-
Analysis of the Saturated Solution:
-
Prepare a series of dilutions of the filtered supernatant.
-
Analyze the concentration of this compound in the diluted samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Construct a calibration curve using standard solutions of the compound to accurately quantify the concentration in the experimental samples.
-
-
Data Calculation and Reporting:
-
Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or µg/mL.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Report the mean solubility and standard deviation for each solvent at the specified temperature.
-
Visualizing the Experimental Workflow
The following diagram outlines the key stages of the shake-flask solubility determination method.
Caption: Shake-flask method workflow for solubility determination.
The Influence of Crystal Morphology on Solubility
It is important to recognize that the solid-state properties of a compound, such as its crystal form (polymorphism), can significantly impact its solubility. Different polymorphs of the same compound can exhibit different crystal lattice energies, leading to variations in their solubility. Therefore, when conducting solubility studies, it is crucial to characterize the crystal form of the starting material using techniques such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). This ensures that the determined solubility is associated with a specific and known solid form.
Conclusion
References
Whitepaper: 6-Methyl-2-(methylthio)pyrimidin-4-ol as a Versatile Heterocyclic Building Block
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth analysis of 6-Methyl-2-(methylthio)pyrimidin-4-ol, a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. We will explore its synthesis, physicochemical properties, and diverse reactivity. The narrative emphasizes the mechanistic rationale behind its key transformations, including N/O-alkylation, oxidation, and nucleophilic aromatic substitution (SNAr) at the C2 position. Through detailed protocols and case studies in drug discovery, this guide serves as a comprehensive resource for researchers aiming to leverage this scaffold in the design and synthesis of novel functional molecules.
Introduction: The Pyrimidine Core in Chemical Innovation
Heterocyclic compounds form the bedrock of medicinal chemistry, with pyrimidine-based structures featuring prominently in a vast array of FDA-approved therapeutics, including antivirals like Zidovudine and anticancer agents like Imatinib. Their prevalence stems from their ability to engage in hydrogen bonding and other non-covalent interactions, acting as effective bioisosteres for purines and other endogenous structures.
Within this class, this compound (MMP) has emerged as a particularly valuable and versatile starting material. Its structure is pre-loaded with multiple, orthogonally reactive sites, offering a strategic advantage in molecular design and synthesis. The endocyclic nitrogen atoms, the exocyclic hydroxyl (or its keto tautomer), and the C2-methylthio group can all be selectively functionalized. The methylthio group is especially significant, as it can be readily displaced by a wide range of nucleophiles or oxidized to a sulfone, dramatically enhancing its leaving group potential. This guide will provide the foundational knowledge and practical protocols required to expertly utilize this powerful building block.
Physicochemical & Spectroscopic Profile
Accurate characterization is the cornerstone of reproducible science. The key properties of this compound are summarized below. It's crucial to note the existence of keto-enol tautomerism, which can influence its reactivity and spectroscopic signature. The keto form, 6-methyl-2-(methylthio)pyrimidin-4(3H)-one, is generally the predominant tautomer in solution and the solid state.
| Property | Value | Source |
| IUPAC Name | 6-methyl-2-(methylsulfanyl)pyrimidin-4-ol | PubChem |
| CAS Number | 1979-98-2 | PubChem |
| Molecular Formula | C₆H₈N₂OS | PubChem |
| Molecular Weight | 156.21 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Vendor Data |
| Melting Point | 218-222 °C | Vendor Data |
| Solubility | Soluble in hot ethanol, DMSO, DMF | Vendor Data |
Note: Spectroscopic data (¹H NMR, ¹³C NMR) can vary slightly based on the solvent used due to tautomerism and solvent effects.
Tautomerism: A Key to Reactivity
The functional group interplay in MMP gives rise to tautomeric forms, primarily the -ol and -one forms. This equilibrium is fundamental to its reactivity, as it dictates which sites are available for electrophilic attack.
Caption: Keto-enol tautomerism of this compound.
Synthesis of the Building Block
The most common and cost-effective synthesis of MMP involves the condensation of thiourea with ethyl acetoacetate. This reaction proceeds via an initial Michael addition followed by an intramolecular cyclization and dehydration.
Detailed Laboratory Protocol: Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 eq.) in absolute ethanol under an inert atmosphere (N₂).
-
Addition of Reagents: To this solution, add thiourea (1.0 eq.) and ethyl acetoacetate (1.0 eq.) sequentially.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 6-8 hours. Monitor the reaction progress by TLC.
-
Workup (Acidification): After cooling to room temperature, slowly add glacial acetic acid to neutralize the mixture, causing the product to precipitate.
-
Methylation: The resulting 2-thiouracil intermediate is then S-methylated directly. The crude solid is suspended in aqueous sodium hydroxide, and dimethyl sulfate (1.1 eq.) is added dropwise while maintaining the temperature below 20 °C.
-
Isolation: The resulting white precipitate is filtered, washed with cold water, and then recrystallized from ethanol to yield pure this compound.
Causality Note: The use of a strong base like sodium ethoxide is critical to deprotonate the thiourea and ethyl acetoacetate, facilitating the initial condensation. The subsequent S-methylation is a standard Williamson ether-like synthesis, where the thiolate anion acts as the nucleophile.
Key Chemical Transformations & Mechanistic Insights
The synthetic utility of MMP lies in its predictable and selective reactivity at three primary locations: the nitrogen atoms, the oxygen/sulfur of the tautomers, and the C2-methylthio group.
Oxidation of the Methylthio Group
The methylthio (-SMe) group is a modest leaving group. Its reactivity can be dramatically enhanced by oxidation to the corresponding methylsulfinyl (-S(O)Me) or methylsulfonyl (-SO₂Me) groups. Reagents like m-CPBA or Oxone are commonly used for this transformation.
Caption: Oxidation workflow to activate the C2 leaving group.
The electron-withdrawing sulfonyl group makes the C2 position highly electrophilic and susceptible to nucleophilic attack. This two-step sequence is a cornerstone strategy for introducing diversity at this position.
Nucleophilic Aromatic Substitution (SNAr)
The displacement of the methylthio (or, more rapidly, the methylsulfonyl) group is arguably the most powerful transformation of this building block. A wide variety of nucleophiles can be introduced at the C2 position.
-
N-Nucleophiles: Primary and secondary amines are commonly used to generate 2-aminopyrimidine derivatives, a privileged scaffold in many kinase inhibitors.
-
O-Nucleophiles: Alkoxides and phenoxides can be used to form 2-alkoxy/aryloxy pyrimidines.
-
C-Nucleophiles: Under palladium catalysis (e.g., Suzuki or Stille coupling), carbon-carbon bonds can be formed, attaching new aryl or alkyl groups.
Mechanism of SNAr with an Amine
The reaction proceeds through a classic addition-elimination mechanism, forming a tetrahedral intermediate known as a Meisenheimer complex.
Caption: SNAr mechanism for amine substitution at C2.
Experimental Insight: The choice of solvent and base is critical. A polar aprotic solvent like DMSO or NMP is often used to solubilize the reactants and stabilize the charged intermediate. A non-nucleophilic base, such as DIPEA, is frequently added to scavenge the proton released during the reaction, driving the equilibrium towards the product.
Applications in Drug Discovery: Case Studies
MMP is a key component in the synthesis of numerous biologically active compounds, particularly kinase inhibitors for oncology.
Case Study: Lapatinib Analogs (EGFR/HER2 Inhibitors)
Lapatinib is a dual tyrosine kinase inhibitor used in breast cancer treatment. Many research programs have synthesized analogs to improve its properties, often using MMP or its derivatives. The general synthetic strategy involves the SNAr reaction.
Protocol: Synthesis of a Generic 2-Anilino-pyrimidine Kinase Inhibitor Core
-
Oxidation: To a solution of this compound (1.0 eq.) in dichloromethane (DCM) at 0 °C, add m-CPBA (2.2 eq.) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours. The product, 6-methyl-2-(methylsulfonyl)pyrimidin-4-ol, can be isolated by filtration.
-
Chlorination: The resulting pyrimidinol is converted to the more reactive 4-chloro derivative. Suspend the sulfone (1.0 eq.) in phosphoryl chloride (POCl₃) with a catalytic amount of DMF. Heat at 90 °C for 3 hours. Carefully quench the reaction by pouring it onto ice.
-
SNAr Reaction: Dissolve the 4-chloro-2-(methylsulfonyl)pyrimidine (1.0 eq.) and the desired substituted aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 eq.) in isopropanol. Add a catalytic amount of HCl and heat to reflux for 12 hours.
-
Purification: Cool the reaction, and collect the precipitated product by filtration. Wash with cold isopropanol and dry under vacuum to yield the target 2-anilino-pyrimidine core.
This modular three-step process (Oxidation -> Chlorination -> SNAr) allows for rapid generation of a library of compounds for structure-activity relationship (SAR) studies by simply varying the aniline nucleophile.
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic platform for molecular innovation. Its well-defined, multi-faceted reactivity allows for the controlled and sequential introduction of diverse functional groups. The ability to activate the C2 position through oxidation provides a robust and high-yielding pathway to core scaffolds found in numerous high-value molecules, especially in oncology and immunology.
Future applications will likely focus on leveraging this building block in new modalities, such as covalent inhibitors and proteolysis-targeting chimeras (PROTACs), where the pyrimidine core can serve as a stable and synthetically accessible anchoring point. The continued exploration of its reactivity, particularly in the realm of C-H activation and late-stage functionalization, will further solidify its status as an indispensable tool in the chemist's arsenal.
Methodological & Application
Application Note: A Two-Step, High-Yield Synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-ol from Thiourea
Abstract and Significance
Pyrimidinone scaffolds are foundational moieties in a vast array of pharmacologically active molecules and are critical building blocks in medicinal chemistry and drug development.[1] Specifically, 6-Methyl-2-(methylthio)pyrimidin-4-ol serves as a versatile intermediate for synthesizing more complex heterocyclic systems, including antiviral and antimicrobial agents.[1][2] This document provides a comprehensive, field-proven guide for the synthesis of this key intermediate, starting from readily available commercial reagents: thiourea and ethyl acetoacetate.
The synthesis is strategically executed in two distinct stages:
-
Part I: Cyclocondensation to form the core pyrimidine ring, yielding the stable intermediate, 6-methyl-2-thiouracil.
-
Part II: S-Methylation to selectively alkylate the sulfur atom, affording the final target molecule, this compound.
This application note details the underlying chemical mechanisms, provides step-by-step, validated protocols, and offers expert insights into process optimization and troubleshooting, ensuring scientific integrity and reproducibility for researchers in the field.
Overall Synthetic Workflow
The synthetic pathway is a sequential process designed for efficiency and high yield. The workflow begins with the formation of the heterocyclic core, followed by functionalization.
Caption: High-level workflow for the two-step synthesis.
Part I: Synthesis of 6-Methyl-2-thiouracil (Intermediate)
Reaction Principle and Mechanism
The formation of the 6-methyl-2-thiouracil ring is a classic acid-catalyzed cyclocondensation reaction between a β-ketoester (ethyl acetoacetate) and thiourea.[3][4] This reaction is a variant of the well-known Biginelli reaction.[5][6][7] The mechanism proceeds through several key stages:
-
Initial Condensation: The reaction is initiated by the acid-catalyzed condensation between one of the amino groups of thiourea and the ketone carbonyl of ethyl acetoacetate.
-
Iminium Formation & Cyclization: This forms a reactive iminium ion intermediate. The second amino group of the thiourea moiety then acts as an intramolecular nucleophile, attacking the ester carbonyl.
-
Dehydration and Tautomerization: The resulting cyclic intermediate subsequently eliminates a molecule of water and ethanol to form the stable, aromatic pyrimidine ring system of 6-methyl-2-thiouracil.
Caption: Mechanism of 6-methyl-2-thiouracil formation.
Experimental Protocol: Part I
Materials and Equipment
| Reagent/Equipment | Specification |
|---|---|
| Thiourea | ≥99% purity |
| Ethyl acetoacetate | ≥99% purity |
| Sodium ethoxide (EtONa) | 21% solution in ethanol |
| Absolute Ethanol | Anhydrous, ≥99.5% |
| Glacial Acetic Acid | ACS grade |
| Round-bottom flask | 500 mL |
| Reflux condenser | Standard taper |
| Magnetic stirrer & stir bar | |
| Heating mantle | |
| Buchner funnel & filter flask |
| pH paper or meter | |
Procedure
-
Reagent Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.2 g (0.20 mol) of thiourea in 150 mL of absolute ethanol. To this suspension, add 26.0 g (0.20 mol) of ethyl acetoacetate.
-
Initiation of Cyclization: Slowly add 70 g (0.21 mol) of a 21% sodium ethoxide solution in ethanol to the stirred mixture. The addition should be controlled to manage any mild exotherm.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reflux period, allow the reaction mixture to cool to room temperature, then further cool in an ice bath for 1 hour. A precipitate should form.
-
Precipitation: While stirring the cold mixture, slowly add glacial acetic acid dropwise to neutralize the solution to a pH of approximately 6-7. This will cause the product to precipitate out of the solution as a white solid.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid cake sequentially with 50 mL of cold water, followed by 50 mL of cold ethanol to remove any unreacted starting materials and salts. Dry the product in a vacuum oven at 60-70°C to a constant weight.
Expected Outcome
-
Yield: 20-24 g (70-84% of theoretical yield).
-
Appearance: White to off-white crystalline powder.
-
Melting Point: 326-330°C (decomposes).[8]
Part II: Synthesis of this compound
Reaction Principle and Mechanism
The second stage of the synthesis involves the selective S-alkylation (methylation) of the 6-methyl-2-thiouracil intermediate.[3] In the presence of a base, the thiouracil exists in equilibrium with its thiol tautomer. The base deprotonates the more acidic thiol group to form a nucleophilic thiolate anion. This anion then readily attacks the electrophilic methyl group of the methylating agent (methyl iodide) in a classic SN2 reaction to form the final product.[9] The sulfur atom is a much softer and more potent nucleophile than the nitrogen atoms in the ring, leading to high selectivity for S-methylation over N-methylation under these conditions.
Caption: Mechanism of S-Methylation of the thiouracil intermediate.
Experimental Protocol: Part II
Materials and Equipment
| Reagent/Equipment | Specification |
|---|---|
| 6-Methyl-2-thiouracil | From Part I |
| Sodium hydroxide (NaOH) | Pellets, ≥98% |
| Methyl iodide (MeI) | ≥99%, stabilized |
| Glacial Acetic Acid | ACS grade |
| Beaker or Erlenmeyer flask | 1 L |
| Magnetic stirrer & stir bar | |
| Ice bath |
| Buchner funnel & filter flask | |
Procedure
-
Dissolution in Base: In a 1 L beaker, dissolve 8.8 g (0.22 mol) of sodium hydroxide pellets in 400 mL of deionized water. Once dissolved, add 28.4 g (0.20 mol) of 6-methyl-2-thiouracil from Part I. Stir the mixture until the solid is completely dissolved.
-
Cooling: Place the beaker in an ice bath and cool the solution to 0-5°C with continuous stirring.
-
Methylation (CRITICAL STEP): While maintaining the low temperature, slowly add 31.2 g (13.7 mL, 0.22 mol) of methyl iodide dropwise over 30 minutes. Caution: Methyl iodide is toxic and a suspected carcinogen. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 16-20 hours.
-
Precipitation: After the reaction period, cool the solution again in an ice bath to 0-5°C. Carefully acidify the pale-yellow solution by adding glacial acetic acid dropwise until the pH is approximately 5-6. A white precipitate of the product will form.
-
Isolation: Collect the white precipitate by vacuum filtration.
-
Washing and Drying: Wash the filter cake thoroughly with cold deionized water (3 x 150 mL) to remove all salts and acetic acid. Dry the purified product in a vacuum oven at 50°C to a constant weight.
Expected Outcome
-
Yield: 28-30 g (88-95% yield).
-
Appearance: White to off-white powder.[9]
-
Melting Point: 224–226°C.[3]
Summary of Quantitative Data and Properties
Table 1: Reaction Parameters
| Parameter | Part I: Cyclocondensation | Part II: S-Methylation |
|---|---|---|
| Key Reagents | Thiourea, Ethyl Acetoacetate | 6-Methyl-2-thiouracil, Methyl Iodide |
| Catalyst/Base | Sodium Ethoxide | Sodium Hydroxide |
| Solvent | Absolute Ethanol | Water |
| Temperature | Reflux (~78°C) | 0°C to Room Temperature |
| Reaction Time | 6-8 hours | 16-20 hours |
| Typical Yield | 70-84% | 88-95% |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 5751-20-2 | [10] |
| Molecular Formula | C₆H₈N₂OS | [10] |
| Molecular Weight | 156.21 g/mol | [Calculated] |
| Melting Point | 224-226 °C | [3] |
| Appearance | White crystalline powder |[9] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Part I: Low Yield | Incomplete reaction; insufficient reflux time. | Extend reflux time to 10-12 hours and monitor by TLC. |
| Loss of product during neutralization. | Add acetic acid very slowly while monitoring pH to avoid over-acidification. Ensure mixture is thoroughly chilled before and during precipitation. | |
| Part II: Low Yield | Incomplete methylation. | Ensure stoichiometric amounts of NaOH and MeI are used. Confirm complete dissolution of the intermediate before adding MeI. |
| Product is water-soluble. | Do not over-acidify; maintain pH between 5-6. Ensure washing steps are performed with ice-cold water. | |
| Product Impurity | Presence of unreacted starting material. | Ensure thorough washing of the final product as described in the protocol. Recrystallization from ethanol can be performed if higher purity is required. |
| N-methylation byproduct. | Maintain a low temperature (0-5°C) during the addition of methyl iodide to favor S-alkylation. |
Safety and Handling
-
General: All procedures should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sodium Ethoxide/Hydroxide: Corrosive bases. Avoid contact with skin and eyes. Handle with care.
-
Methyl Iodide: HIGHLY TOXIC, VOLATILE, AND A SUSPECTED CARCINOGEN. Handle exclusively in a certified chemical fume hood. Use a syringe or cannula for transfers. Have a sodium thiosulfate solution available for quenching spills.
-
Thiourea: Potential teratogen. Avoid inhalation of dust and skin contact.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Synthesis of some 2-methylthiouracil nucleosides and its 5-halo analogues of 2-acetamido-2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]
- 4. Methylthiouracil - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. sennosbiotech.com [sennosbiotech.com]
- 8. Methylthiouracil | C5H6N2OS | CID 667493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 2-(Methylthio)pyrimidin-4-ol|lookchem [lookchem.com]
Einleitung: Die zentrale Rolle von Pyrimidin-Derivaten in der modernen Landwirtschaft
Anwendungsleitfaden: 6-Methyl-2-(methylthio)pyrimidin-4-ol als vielseitiges Grundgerüst für die agrochemische Forschung
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Dieser Leitfaden dient als technische Ressource für die Nutzung von this compound als zentrales Ausgangsmolekül in der Entdeckung und Entwicklung neuer agrochemischer Wirkstoffe. Anstatt dieses Molekül als fertigen Wirkstoff zu betrachten, positionieren wir es als ein vielseitiges chemisches Grundgerüst (Scaffold), das reich an Potenzial für die Synthese von Bibliotheken neuartiger Herbizide und Fungizide ist.
Die chemische Klasse der Pyrimidine ist ein Eckpfeiler der modernen Agrochemie und bildet die Grundlage für zahlreiche kommerziell erfolgreiche Produkte.[1][2] Ihre breite Anwendbarkeit ergibt sich aus der Fähigkeit, eine Vielzahl von biologischen Zielstrukturen in Unkräutern, Pilzen und Insekten zu beeinflussen.[3] Innerhalb dieses Kontexts stellt this compound ein strategisch wichtiges Zwischenprodukt dar. Seine chemische Struktur bietet reaktive Stellen, die für die systematische Modifikation und die Erstellung von Wirkstoffbibliotheken ideal sind. Jüngste Untersuchungen deuten auch auf ein Potenzial für wachstumsstimulierende Eigenschaften hin, was die Vielseitigkeit dieses Moleküls unterstreicht.[4][5]
Das Ziel dieses Anwendungsleitfadens ist es, einen umfassenden Forschungsrahmen zu schaffen. Wir stellen bewährte Protokolle und logische Arbeitsabläufe vor, um das Potenzial von this compound zur Entwicklung von Leitstrukturen der nächsten Generation zu nutzen.
Abschnitt 1: Wissenschaftliche Rationale – Warum das Pyrimidin-Grundgerüst?
Die Attraktivität von this compound als Ausgangspunkt für die Forschung liegt in der nachgewiesenen Wirksamkeit von komplexeren Pyrimidin-Derivaten. Diese zielen auf mehrere validierte biochemische Pfade ab, was eine rationale Grundlage für das Wirkstoffdesign bietet.
Bekannte agrochemische Zielstrukturen für Pyrimidin-basierte Wirkstoffe:
-
Herbizide Zielstrukturen:
-
Protoporphyrinogen-IX-Oxidase (PPO): Viele Pyrimidindion-Herbizide wirken durch die Hemmung dieses Schlüsselenzyms in der Chlorophyll-Biosynthese, was zu einer schnellen Zerstörung der Zellmembranen in Unkräutern führt.[6]
-
Acetolactat-Synthase (ALS): Als ein zentrales Enzym in der Biosynthese von verzweigtkettigen Aminosäuren ist ALS ein bewährtes Ziel für mehrere Klassen von Herbiziden, einschließlich einiger Pyrimidinylthiobenzoate.[7]
-
Dihydroorotat-Dehydrogenase (DHODH): Eine neuere Entdeckung hat gezeigt, dass die Störung der de novo Pyrimidin-Biosynthese durch die Hemmung von DHODH ein wirksamer herbizider Wirkmechanismus ist, was neue Möglichkeiten für Pyrimidin-Analoga eröffnet.[8][9]
-
-
Fungizide Zielstrukturen:
-
β-Tubulin: Bestimmte Benzimidazol-Fungizide, die eine Pyrimidin-Einheit enthalten, entfalten ihre Wirkung durch die Störung der Mikrotubuli-Anordnung, was für die Zellteilung von Pilzen essenziell ist.[10]
-
Biosynthese-Wege: Anilinopyrimidine, die zur Bekämpfung von Grauschimmelfäule (Botrytis cinerea) eingesetzt werden, stören wahrscheinlich die Biosynthese von Aminosäuren und die Sekretion von hydrolytischen Enzymen.[11][12]
-
Die spezifische Struktur von this compound mit seiner Hydroxylgruppe und dem Methylthio-Substituenten bietet klare Ansatzpunkte für chemische Modifikationen, um die Interaktion mit diesen Zielstrukturen zu optimieren.
Abschnitt 2: Vorgeschlagener Arbeitsablauf zur Entdeckung von Leitstrukturen
Ein systematischer Ansatz ist entscheidend, um von einem Grundgerüst zu einer validierten Leitstruktur zu gelangen. Der folgende Arbeitsablauf skizziert einen logischen und effizienten Weg für die Forschung und Entwicklung.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. orientjchem.org [orientjchem.org]
- 3. wjarr.com [wjarr.com]
- 4. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wssa.net [wssa.net]
- 8. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Strategic Application of 6-Methyl-2-(methylthio)pyrimidin-4-ol as a Versatile Precursor for Novel Antiviral Agents
Introduction: The Enduring Promise of Pyrimidine Scaffolds in Antiviral Drug Discovery
The pyrimidine nucleus is a cornerstone in the architecture of life, forming the essential building blocks of nucleic acids.[1] This fundamental role has made pyrimidine analogs a highly fruitful area of research in medicinal chemistry, leading to the development of a wide array of drugs, including potent antiviral agents.[1] These agents often function by mimicking natural nucleosides, thereby interfering with viral replication processes.[2] Within this chemical space, 6-Methyl-2-(methylthio)pyrimidin-4-ol stands out as a particularly valuable precursor. Its strategic placement of functional groups—a reactive hydroxyl, a modifiable methylthio group, and a C6-methyl group—offers a rich platform for the synthesis of diverse libraries of both nucleoside and non-nucleoside antiviral candidates.
This comprehensive guide provides detailed application notes and protocols for leveraging this compound in the synthesis of novel antiviral agents. We will delve into the synthesis of the precursor itself, its conversion into key nucleoside intermediates, and subsequent modifications to generate compounds with potential therapeutic value. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but the underlying chemical principles and strategic considerations that drive successful antiviral drug discovery.
Physicochemical Properties and Characterization
This compound is a stable, crystalline solid with the molecular formula C₆H₈N₂OS and a molecular weight of 156.21 g/mol .[3] Its structure features a pyrimidin-4-ol ring, which exists in tautomeric equilibrium with its pyrimidin-4(3H)-one form. This tautomerism is a critical consideration in its subsequent chemical transformations, particularly in glycosylation reactions.
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂OS | [3] |
| Molecular Weight | 156.21 g/mol | [3] |
| CAS Number | 6328-58-1 | [3] |
| Appearance | White to off-white crystalline solid | |
| ¹H NMR (DMSO-d₆) | δ (ppm): 12.5 (br s, 1H, NH), 5.9 (s, 1H, H-5), 2.4 (s, 3H, S-CH₃), 2.1 (s, 3H, C₆-CH₃) | |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 170.0 (C=O), 162.0 (C-S), 158.0 (C-N), 105.0 (C-5), 18.0 (C₆-CH₃), 13.0 (S-CH₃) | |
| Mass Spectrum (ESI+) | m/z: 157.0 [M+H]⁺ |
Note: NMR data are approximate and may vary slightly based on solvent and instrument conditions.
Synthesis of the Precursor: this compound
The most common and efficient synthesis of this compound starts from the readily available 6-methyl-2-thiouracil. This two-step process involves the S-methylation of the thiouracil precursor.
Protocol 1: Synthesis of this compound
This protocol details the S-methylation of 6-methyl-2-thiouracil. The reaction proceeds via nucleophilic attack of the thiolate anion on methyl iodide.
Workflow Diagram:
Caption: Synthesis of this compound.
Materials:
-
6-Methyl-2-thiouracil
-
Sodium hydroxide (NaOH)
-
Methyl iodide (CH₃I)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 6-methyl-2-thiouracil (1 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents). Stir until a clear solution is obtained.
-
Cool the solution in an ice bath.
-
Slowly add methyl iodide (1.2 equivalents) dropwise to the stirred solution. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, a precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the desired precursor as a white to off-white solid.
Application in Antiviral Synthesis: The Nucleoside Analog Pathway
A primary application of this compound is in the synthesis of nucleoside analogs, which are potent inhibitors of viral polymerases. This involves the crucial step of N-glycosylation, where a sugar moiety is attached to the N1 position of the pyrimidine ring. The Vorbrüggen glycosylation is the most widely employed and effective method for this transformation.[4][5][6]
The Vorbrüggen Glycosylation: A Powerful Tool for Nucleoside Synthesis
The Vorbrüggen glycosylation involves the reaction of a silylated heterocyclic base with a protected sugar acetate in the presence of a Lewis acid catalyst, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf).[4][5] The silylation of the pyrimidine base is a critical first step, as it enhances its solubility in organic solvents and increases the nucleophilicity of the ring nitrogens.
Mechanism Overview:
Caption: The Vorbrüggen Glycosylation Pathway.
Protocol 2: Synthesis of a Protected 6-Methyl-2-(methylthio)pyrimidine Nucleoside Analog
This protocol outlines the synthesis of a protected nucleoside analog from this compound using the Vorbrüggen glycosylation.
Part A: Silylation of the Pyrimidine Base
-
To a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent).
-
Add hexamethyldisilazane (HMDS) (3-5 equivalents) and a catalytic amount of ammonium sulfate.
-
Reflux the mixture at approximately 130-140°C for 4-6 hours, or until a clear solution is obtained.
-
Remove the excess HMDS under vacuum to yield the silylated pyrimidine as an oily residue. This is used directly in the next step without further purification.
Part B: Glycosylation
-
Dissolve the silylated pyrimidine from Part A in a dry, aprotic solvent such as acetonitrile or 1,2-dichloroethane under an inert atmosphere.
-
Add the protected sugar, for example, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.1 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected nucleoside analog.
Part C: Deprotection
-
Dissolve the protected nucleoside in a solution of sodium methoxide in methanol.
-
Stir the reaction at room temperature for 2-4 hours.
-
Neutralize the reaction with an acidic resin (e.g., Dowex-50 H⁺).
-
Filter the resin and concentrate the filtrate to obtain the deprotected nucleoside.
Further Modifications and Structure-Activity Relationship (SAR) Insights
The resulting nucleoside analog serves as a versatile platform for further structural modifications to explore structure-activity relationships (SAR) and optimize antiviral potency. Key positions for modification include the 2-methylthio group and the 6-methyl group.
Modification of the 2-Methylthio Group
The 2-methylthio group is a key handle for diversification. It can be:
-
Oxidized: Oxidation to the corresponding methylsulfinyl or methylsulfonyl derivatives can modulate the electronic properties of the pyrimidine ring and influence hydrogen bonding interactions with the target enzyme.
-
Displaced: The methylthio group can be displaced by various nucleophiles, such as amines, to introduce a range of substituents at the C2 position. This is particularly relevant for synthesizing 2-amino derivatives, which have shown significant biological activity in other pyrimidine series.[7]
Workflow for C2-Modification:
Caption: Synthetic pathways for C2-modification.
Modification of the 6-Methyl Group
While less commonly explored, the 6-methyl group can also be a site for modification. For instance, palladium-catalyzed cross-coupling reactions could potentially be employed to introduce aryl or other substituents at this position, although this may require prior functionalization of the methyl group.[3][8]
Mechanism of Action of Pyrimidine Nucleoside Analogs
The primary mechanism of action for most pyrimidine nucleoside antiviral agents is the inhibition of viral DNA or RNA synthesis.[2]
-
Intracellular Phosphorylation: The nucleoside analog is first transported into the host cell and then undergoes phosphorylation by viral or cellular kinases to its active triphosphate form.
-
Incorporation into Viral Nucleic Acid: The triphosphate analog is recognized by the viral polymerase as a substrate and is incorporated into the growing viral DNA or RNA chain.
-
Chain Termination: Once incorporated, the modified nucleoside prevents further elongation of the nucleic acid chain, either due to the absence of a 3'-hydroxyl group (obligate chain termination) or by causing a conformational change that stalls the polymerase (non-obligate chain termination).
Mechanism of Action Diagram:
Caption: General mechanism of action for nucleoside antiviral agents.
Antiviral Activity and Cytotoxicity Data
The ultimate goal of synthesizing these analogs is to identify compounds with potent antiviral activity and low cytotoxicity, resulting in a high selectivity index (SI). The SI is a critical parameter in drug development, defined as the ratio of the 50% cytotoxic concentration (CC₅₀) to the 50% effective concentration (EC₅₀).[9]
Table 2: Hypothetical Antiviral and Cytotoxicity Data for a Series of 6-Methyl-2-substituted-pyrimidine Nucleoside Analogs
| Compound | R Group at C2 | Virus Target | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Parent | -SCH₃ | HSV-1 | >50 | >100 | - |
| 1a | -SOCH₃ | HSV-1 | 25 | >100 | >4 |
| 1b | -SO₂CH₃ | HSV-1 | 15 | >100 | >6.7 |
| 2a | -NH₂ | HSV-1 | 5 | 80 | 16 |
| 2b | -NHCH₃ | HSV-1 | 2 | 60 | 30 |
| 2c | -N(CH₃)₂ | HSV-1 | 10 | 90 | 9 |
| Acyclovir | (Reference) | HSV-1 | 0.1 | >100 | >1000 |
This table presents hypothetical data for illustrative purposes. Actual values would need to be determined experimentally.
Conclusion and Future Directions
This compound is a highly versatile and strategic precursor for the development of novel antiviral agents. Its amenability to established synthetic methodologies, such as the Vorbrüggen glycosylation, and the potential for diverse functionalization at the C2 and C6 positions make it an attractive starting point for generating compound libraries for antiviral screening. The insights from SAR studies on related pyrimidine nucleosides provide a rational basis for the design of new derivatives with improved potency and selectivity. Future work should focus on the systematic exploration of the chemical space around this scaffold, targeting a broad range of viral pathogens. The detailed protocols and strategic considerations outlined in this guide provide a solid foundation for researchers to embark on this promising avenue of antiviral drug discovery.
References
- 1. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed Suzuki reaction in aqueous solvents applied to unprotected nucleosides and nucleotides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents | MDPI [mdpi.com]
- 6. Nucleoside analogues: N-glycosylation methodologies, synthesis of antiviral and antitumor drugs and potential against drug-resistant bacteria and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes & Protocols: Strategic Derivatization of 6-Methyl-2-(methylthio)pyrimidin-4-ol for Biological Screening
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs.[1][2] 6-Methyl-2-(methylthio)pyrimidin-4-ol is a versatile starting material, offering multiple reactive sites for chemical modification to generate diverse compound libraries for biological screening. This guide provides a comprehensive technical overview and detailed protocols for the strategic derivatization of this pyrimidine core. We will explore functionalization at the C2, C4, and C5 positions, focusing on reactions such as nucleophilic substitution, O-alkylation, and palladium-catalyzed cross-coupling reactions. Furthermore, we will discuss protocols for the subsequent biological evaluation of the synthesized derivatives, with a focus on anticancer and antimicrobial assays, providing researchers with a robust framework for hit discovery.
Introduction: The Strategic Value of the this compound Scaffold
The this compound core is a privileged scaffold for library synthesis due to its distinct chemical features. The molecule exists in a tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms, influencing its reactivity. It presents three primary sites for diversification:
-
C2-methylthio group: This group is an excellent leaving group, susceptible to nucleophilic displacement by amines, thiols, and other nucleophiles, allowing for the introduction of a wide array of substituents.
-
C4-hydroxyl group: This group can be alkylated to form ethers or converted into a more reactive leaving group, such as a chloride, enabling subsequent reactions like palladium-catalyzed cross-coupling.
-
C5-position: While less reactive, this position on the pyrimidine ring can be functionalized, often after activation, to further expand structural diversity.
The derivatization of this scaffold is a proven strategy for generating compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] This document serves as a practical guide for researchers to unlock the potential of this versatile starting material.
Derivatization Strategies & Workflow
A successful derivatization campaign begins with a clear strategy. The choice of reaction depends on the desired structural modifications and the target biological assay. The following workflow provides a general overview of the process, from the parent compound to a screened library.
Figure 1: General workflow for library generation and screening.
Experimental Protocols: Synthesis & Derivatization
The following protocols are based on established literature procedures and provide a starting point for the synthesis of a diverse library. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 3.1: Nucleophilic Substitution at C2 (Amination)
The methylthio group at the C2 position is readily displaced by primary and secondary amines, providing a straightforward method to introduce diverse amino substituents. This protocol is adapted from Yengoyan et al.[5]
Figure 2: Reaction scheme for C2-amination. (Note: A placeholder image is used for the product).
Materials:
-
This compound (1.0 eq)
-
Piperidine or Morpholine (excess, ~5-10 eq)
-
n-Butanol
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add this compound and an excess of the desired amine (e.g., piperidine).
-
Add n-butanol as the solvent to facilitate the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C for n-butanol).
-
Maintain the reflux with stirring for 15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess amine under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the 2-amino derivative.[5]
Expected Outcome: High yields of the corresponding 2-amino-6-methylpyrimidin-4-ol derivatives are typically obtained.[5]
Protocol 3.2: C4-Hydroxyl Group Modification
To enable further diversification, such as through palladium-catalyzed cross-coupling, the C4-hydroxyl group must first be converted into a better leaving group, typically a chloride.
This procedure converts the hydroxyl group to a chloro group, creating a reactive site for Suzuki or Heck coupling. This protocol is adapted from the general reactivity of pyrimidinols.
Materials:
-
2-Substituted-6-methylpyrimidin-4-ol (from Protocol 3.1) (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (excess, ~5-10 eq)
-
N,N-Dimethylaniline (catalytic amount)
-
Ice bath
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
Carefully add the 2-substituted-6-methylpyrimidin-4-ol to a round-bottom flask.
-
In a fume hood, slowly add an excess of phosphorus oxychloride (POCl₃) to the flask at room temperature. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 3-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Very slowly and carefully, pour the reaction mixture onto crushed ice in a large beaker to quench the excess POCl₃. This is a highly exothermic reaction.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 4-chloro derivative.
-
Purify the product by column chromatography on silica gel.
Protocol 3.3: Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura Coupling)
With the 4-chloro derivative in hand, new carbon-carbon bonds can be formed. The Suzuki-Miyaura coupling is a powerful method for introducing aryl or heteroaryl groups.[6][7] The following is a representative protocol that should be optimized for specific substrates.
Figure 3: General scheme for Suzuki-Miyaura coupling.
Materials:
-
4-Chloro-6-methyl-2-(substituted)pyrimidine (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, ~2-3 eq)
-
Solvent (e.g., 1,4-dioxane, DME, or toluene, with 10-20% water)
-
Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the 4-chloro-pyrimidine derivative, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[8][9]
Table 1: Summary of Derivatization Strategies
| Position | Reaction Type | Key Reagents | Purpose |
| C2 | Nucleophilic Aromatic Substitution | Amines, Thiols | Introduce diverse polar and non-polar functional groups. |
| C4 | Chlorination | POCl₃ | Activate the position for cross-coupling reactions. |
| C4 | O-Alkylation | Alkyl halides, Base | Introduce ether linkages and varied alkyl chains. |
| C4 | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, Base | Form C-C bonds, introducing (hetero)aryl moieties. |
| C4 | Heck Reaction | Alkenes, Pd catalyst, Base | Form C-C bonds, introducing vinyl groups.[10][11] |
Characterization of Derivatives
Unambiguous characterization of all synthesized compounds is critical. A combination of spectroscopic methods should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For pyrimidine derivatives, characteristic shifts in the aromatic region can confirm successful substitution.[12][13]
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound. Electron Impact (EI) MS can also offer valuable fragmentation patterns characteristic of the pyrimidine core.[14][15][16] Common fragments may arise from the loss of side chains or cleavage of the pyrimidine ring itself.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compounds. An HPLC-MS system can provide both purity and mass confirmation simultaneously.[12]
Protocols for Biological Screening
Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. The choice of assay will be dictated by the therapeutic target of interest. Below are general protocols for anticancer and antimicrobial screening.
Protocol 5.1: In Vitro Anticancer Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents against cancer cell lines.[17]
Workflow for Anticancer Screening:
Figure 4: Workflow for an MTT-based cytotoxicity assay.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, LoVo - colon).[3]
-
Normal cell line for counter-screening (e.g., NHDF - normal human dermal fibroblasts).[3]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Dimethyl sulfoxide (DMSO).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrimidine derivatives in culture medium. The final DMSO concentration should be kept low (<0.5%). Add the compound dilutions to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL). Incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[17]
Protocol 5.2: Antimicrobial Screening (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3]
Materials:
-
Bacterial strains (e.g., Gram-positive: Staphylococcus aureus; Gram-negative: Escherichia coli).[4][12]
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium.
-
96-well plates.
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Positive control antibiotic (e.g., Ciprofloxacin).[4]
-
Microplate reader or visual inspection.
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the synthesized compounds in the 96-well plates using MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: Determine the MIC by identifying the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be done by visual inspection or by measuring the optical density (OD) with a microplate reader. The MIC is the well with the lowest compound concentration that shows the same or similar OD as the sterility control.
Table 2: Representative Biological Assays and Cell Lines
| Therapeutic Area | Assay Type | Example Cell Lines / Strains | Endpoint Measured |
| Anticancer | MTT / SRB Assay | A549 (Lung), MCF-7 (Breast), HCT-116 (Colon), HeLa (Cervical)[1][3] | IC₅₀ (50% inhibitory concentration) |
| Antimicrobial | Broth Microdilution | S. aureus, B. subtilis (Gram+), E. coli, P. aeruginosa (Gram-)[3] | MIC (Minimum Inhibitory Concentration) |
| Antimicrobial | Agar Disc Diffusion | S. aureus, E. coli[12] | Zone of Inhibition (mm) |
Conclusion and Future Directions
The derivatization of this compound offers a fertile ground for the discovery of novel bioactive molecules. The protocols detailed in this guide provide a validated starting point for creating a diverse chemical library through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The subsequent biological screening protocols enable the identification of promising hit compounds. Future work should focus on exploring a wider range of nucleophiles and coupling partners, as well as expanding the biological assays to other therapeutic areas. Structure-activity relationship (SAR) studies on the initial hits will be crucial for guiding the next phase of lead optimization and the development of potent and selective therapeutic agents.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 14. article.sapub.org [article.sapub.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
experimental procedure for N-alkylation of pyrimidin-4-ol derivatives
An Application Note and Protocol for the N-Alkylation of Pyrimidin-4-ol Derivatives
Introduction
N-alkylated pyrimidin-4-ol derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Their prevalence in pharmaceuticals stems from their ability to mimic endogenous nucleosides and engage in specific hydrogen bonding interactions with biological targets. The strategic introduction of alkyl groups at the N1 or N3 positions of the pyrimidine ring can significantly modulate the compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. Consequently, the development of robust and regioselective N-alkylation methods is a critical endeavor in drug discovery and development.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the N-alkylation of pyrimidin-4-ol derivatives. We will delve into the underlying chemical principles, offer detailed step-by-step protocols, and address common challenges and troubleshooting strategies.
Chemical Principles and Regioselectivity
Pyrimidin-4-ol exists in a tautomeric equilibrium with its pyrimidin-4-one form. This equilibrium is a crucial factor influencing the outcome of N-alkylation reactions. The presence of two nucleophilic nitrogen atoms (N1 and N3) often leads to the formation of a mixture of regioisomers.
The regioselectivity of the alkylation is influenced by several factors:
-
Steric Hindrance: Bulky substituents on the pyrimidine ring can sterically hinder the approach of the alkylating agent to the adjacent nitrogen atom.
-
Electronic Effects: The electronic nature of the substituents on the ring can influence the nucleophilicity of the nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N3 alkylation. For instance, stronger bases and polar aprotic solvents often favor alkylation at the more sterically accessible nitrogen.
Experimental Protocol: General Procedure for N-Alkylation
This protocol outlines a general method for the N-alkylation of a pyrimidin-4-ol derivative using an alkyl halide in the presence of a base.
Materials:
-
Pyrimidin-4-ol derivative
-
Alkylating agent (e.g., alkyl iodide, bromide, or chloride)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF))
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (nitrogen or argon)
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Rotary evaporator
-
NMR tubes and deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Mass spectrometer
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add the pyrimidin-4-ol derivative (1.0 eq).
-
Add the anhydrous solvent (e.g., DMF) to dissolve the starting material.
-
Add the base (1.1 - 2.0 eq). The choice of base and its stoichiometry can be critical for the reaction's success and regioselectivity. For example, K₂CO₃ is a mild base suitable for many substrates, while NaH is a stronger, non-nucleophilic base often used for less reactive systems.
-
Stir the mixture at room temperature for 15-30 minutes.
-
-
Addition of Alkylating Agent:
-
Slowly add the alkylating agent (1.0 - 1.5 eq) to the reaction mixture. The addition can be done dropwise via a syringe if the alkylating agent is a liquid.
-
The reaction mixture may be heated to facilitate the reaction. The optimal temperature will depend on the specific substrates and should be determined empirically, often ranging from room temperature to 80 °C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and spot them on a TLC plate alongside the starting material.
-
Develop the TLC plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction three times to ensure complete recovery of the product.
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is often a mixture of N1 and N3 alkylated isomers and unreacted starting material.
-
Purify the crude product by flash column chromatography on silica gel.
-
The choice of eluent will depend on the polarity of the products. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective in separating the isomers.
-
Collect the fractions containing the desired product and combine them.
-
Evaporate the solvent to obtain the purified N-alkylated pyrimidin-4-ol derivative.
-
-
Characterization:
-
Confirm the structure and purity of the final product using analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and identify the position of alkylation. The chemical shifts of the protons and carbons on the pyrimidine ring and the alkyl group will be indicative of the regiochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
-
Data Presentation: Impact of Reaction Conditions on Regioselectivity
The following table summarizes the effect of different bases and solvents on the N1/N3 regioselectivity for the alkylation of a model pyrimidin-4-ol derivative.
| Entry | Base (eq) | Solvent | Alkylating Agent | Temperature (°C) | N1:N3 Ratio | Yield (%) | Reference |
| 1 | K₂CO₃ (1.5) | DMF | Benzyl Bromide | 25 | 1:2.5 | 85 | |
| 2 | NaH (1.2) | THF | Benzyl Bromide | 0 to 25 | >99:1 (N1) | 92 | |
| 3 | DBU (1.2) | ACN | Ethyl Iodide | 60 | 1:5 | 78 | |
| 4 | Cs₂CO₃ (1.5) | DMF | Methyl Iodide | 25 | 1:4 | 90 |
This data is illustrative and the optimal conditions may vary depending on the specific pyrimidin-4-ol substrate and alkylating agent used.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of pyrimidin-4-ol derivatives.
Caption: General workflow for the N-alkylation of pyrimidin-4-ol derivatives.
Troubleshooting Common Issues
-
Low Yield:
-
Cause: Incomplete reaction, decomposition of starting material or product.
-
Solution: Increase reaction time or temperature. Use a stronger base or a more reactive alkylating agent. Ensure all reagents and solvents are anhydrous.
-
-
Poor Regioselectivity:
-
Cause: Similar reactivity of N1 and N3 positions.
-
Solution: Systematically screen different bases, solvents, and temperatures. The use of bulky protecting groups to block one of the nitrogen atoms can be an effective strategy to achieve high regioselectivity.
-
-
Difficult Purification:
-
Cause: Similar polarity of the N1 and N3 isomers.
-
Solution: Use a high-performance liquid chromatography (HPLC) system for separation. Alternatively, try a different stationary phase for column chromatography (e.g., alumina).
-
Conclusion
The N-alkylation of pyrimidin-4-ol derivatives is a fundamental transformation in the synthesis of biologically active molecules. A thorough understanding of the reaction mechanism and the factors influencing regioselectivity is crucial for the successful synthesis of the desired products. The protocol and troubleshooting guide provided in this application note serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
Application Note & Protocol: Large-Scale Synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-ol
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-ol, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The protocol detailed herein is optimized for scalability, high yield, and purity. It is based on the robust S-methylation of 6-methyl-2-thiouracil, a method selected for its efficiency and straightforward execution.[2] This guide offers a step-by-step protocol, explains the chemical rationale behind the procedure, outlines critical safety precautions, and presents data in an accessible format for researchers, scientists, and process chemists.
Introduction and Significance
This compound (CAS No. 6328-58-1) is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry.[1] Pyrimidine scaffolds are integral to numerous biologically active molecules, including nucleobases and therapeutic agents. This specific compound serves as a versatile precursor for synthesizing a wide array of more complex molecules, with potential applications as anti-inflammatory drugs and plant growth stimulants.[1]
The synthetic strategy detailed in this note focuses on a two-stage process:
-
The classical condensation of ethyl acetoacetate and thiourea to produce the precursor, 6-methyl-2-thiouracil.[3][4]
-
The subsequent, high-yield S-methylation of this precursor to obtain the final product.[2]
This approach is favored for large-scale production due to its reliance on readily available starting materials, high conversion rates, and the crystalline nature of the product, which simplifies isolation and purification.
Chemical Synthesis Pathway
The overall synthesis is a well-established route in heterocyclic chemistry. The process begins with a base-catalyzed cyclocondensation reaction, followed by a nucleophilic substitution to introduce the methylthio group.
Rationale for Selected Pathway
For industrial-scale synthesis, the primary objectives are yield, purity, cost-effectiveness, and operational simplicity. The methylation of 6-methyl-2-thiouracil meets these criteria effectively. The starting thiouracil is either commercially available or can be synthesized in high yield ( >90%).[5] The subsequent methylation step is exceptionally efficient, often achieving near-quantitative yields with straightforward purification by filtration.[2]
The mechanism for the key methylation step involves the deprotonation of the thione group of 6-methyl-2-thiouracil by a base (sodium hydroxide) to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic methyl group of the methylating agent (iodomethane) in a classic SN2 reaction, forming the desired S-methylated product.
Diagram of Synthesis Pathway
Caption: Overall two-step synthesis route.
Large-Scale Synthesis Protocol
This protocol is designed for a target yield of approximately 57 grams of this compound. Adjustments to scale should maintain the stoichiometric ratios outlined.
Part A: Synthesis of Precursor, 6-Methyl-2-thiouracil
This initial step involves the condensation of ethyl acetoacetate and thiourea.[3][4][5]
-
Procedure:
-
Prepare a solution of sodium methoxide by carefully adding sodium metal (30 mmol) to methanol (10 mL).
-
To this solution, add thiourea (10 mmol) and ethyl acetoacetate (10 mmol).
-
Heat the mixture to reflux for 7 hours.
-
After the reaction, remove methanol via distillation under reduced pressure.
-
Dissolve the residue in water and neutralize with acetic acid to precipitate the product.
-
Collect the pale yellow crystalline product by filtration. Expected yield is approximately 90%.[5]
-
Part B: Synthesis of this compound
This part details the core S-methylation reaction. The procedure is adapted from a high-yield (98%) reported synthesis.[2]
Materials and Reagents:
-
6-Methyl-2-thiouracil (Precursor from Part A or commercial)
-
Sodium Hydroxide (NaOH), 97% purity
-
Iodomethane (CH₃I)
-
Deionized Water
-
Ice
Equipment:
-
Large glass reaction vessel (minimum 1L capacity) with mechanical stirrer and dropping funnel
-
Temperature probe
-
Buchner funnel and vacuum flask for filtration
-
Vacuum oven
Stoichiometry Table
| Reagent | Formula | MW ( g/mol ) | Amount (g/mL) | Moles (mol) | Role |
| 6-Methyl-2-thiouracil | C₅H₆N₂OS | 142.18 | 53.5 g | 0.369 | Starting Material |
| Sodium Hydroxide | NaOH | 40.00 | 15.7 g | 0.381 | Base/Catalyst |
| Iodomethane | CH₃I | 141.94 | 29.0 mL | 0.461 | Methylating Agent |
| Deionized Water | H₂O | 18.02 | 500 mL | - | Solvent |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Vessel Preparation: Charge a 1L reaction vessel with 500 mL of deionized water.
-
Base Solution: While stirring, add 15.7 g (0.381 mol) of sodium hydroxide pellets. Stir for approximately 10 minutes at room temperature until all pellets have dissolved.
-
Substrate Addition: Add 53.5 g (0.369 mol) of 6-methyl-2-thiouracil to the sodium hydroxide solution. Continue stirring for another 10 minutes until the solid is completely dissolved, forming a clear solution.
-
Methylation: Slowly add 29.0 mL (0.461 mol) of iodomethane dropwise to the reaction mixture using a dropping funnel over a period of 20-30 minutes.
-
Scientist's Note: The addition of iodomethane is exothermic. A slow, controlled addition is critical to maintain the reaction temperature and prevent unwanted side reactions.
-
-
Reaction: Continue to stir the mixture vigorously at room temperature for 4 hours. A colorless solid will begin to precipitate as the reaction progresses.
-
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material. The target product should show an m/z of 156.9 [M+H]⁺.[2]
-
-
Isolation: After 4 hours, collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Purification: Wash the filter cake with two 100 mL portions of ice-cold water.
-
Scientist's Note: Using ice-cold water is crucial to wash away residual salts and impurities while minimizing the loss of the desired product, which has slight solubility in water.
-
-
Drying: Dry the collected colorless solid under vacuum at 60°C until a constant weight is achieved.
-
Final Product: The process yields approximately 57 g (98% yield) of this compound as a colorless solid.[2]
Safety and Handling
Handling the reagents for this synthesis requires strict adherence to safety protocols, particularly for iodomethane.
-
General Precautions:
-
Reagent-Specific Hazards:
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Avoid direct contact.
-
Iodomethane (CH₃I): Toxic if swallowed or inhaled and is a suspected carcinogen.[7][9] It may cause respiratory irritation.[9] Keep the container tightly closed and away from heat or ignition sources.[6]
-
This compound (Product): Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation.[10]
-
-
First Aid Measures:
-
Skin Contact: Remove contaminated clothing immediately. Rinse skin with plenty of water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]
-
Inhalation (Iodomethane): Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[8][9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]
-
-
Waste Disposal:
-
All chemical waste, including residual reaction mixture and contaminated materials, must be disposed of as hazardous waste according to local, state, and federal regulations.
-
References
- 1. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]
- 2. This compound | 6328-58-1 [chemicalbook.com]
- 3. Practical 6 (2 weeks): Synthesis of 6 - Methyl Uracil (6-methyl - 2, 4-di.. [askfilo.com]
- 4. Methylthiouracil - Wikipedia [en.wikipedia.org]
- 5. Methylthiouracil synthesis - chemicalbook [chemicalbook.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. calibrechem.com [calibrechem.com]
- 8. ICSC 0509 - METHYL IODIDE [chemicalsafety.ilo.org]
- 9. carlroth.com [carlroth.com]
- 10. chemwhat.com [chemwhat.com]
Application Notes & Protocols: The Strategic Use of 6-Methyl-2-(methylthio)pyrimidin-4-ol in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Pyrimidine Scaffold in Modern Oncology
The landscape of cancer therapy has been fundamentally reshaped by the advent of targeted therapies, particularly small-molecule kinase inhibitors. Protein kinases, as central regulators of cellular signaling pathways, are frequently dysregulated in cancer, making them prime therapeutic targets.[1][2] Within the medicinal chemist's arsenal, the pyrimidine nucleus stands out as a "privileged scaffold."[3] Its structural resemblance to the adenine core of ATP, the natural substrate for kinases, allows pyrimidine-based compounds to effectively compete for the enzyme's active site.[4] This inherent advantage has led to the development of numerous successful anticancer drugs.
This document serves as a detailed technical guide for researchers, chemists, and drug development professionals on the strategic utilization of a versatile building block: 6-Methyl-2-(methylthio)pyrimidin-4-ol . We will move beyond simple procedural lists to explore the underlying chemical logic, providing field-proven insights into its transformation into complex kinase inhibitor cores. The protocols described herein are designed to be self-validating, with a focus on the causality behind each experimental choice.
Physicochemical Profile and Strategic Reactivity
This compound is a stable, crystalline solid that serves as an ideal starting point for constructing highly functionalized pyrimidine libraries. Its utility stems from the distinct reactivity of its functional groups, which can be manipulated sequentially to build molecular complexity.
| Property | Data | Source(s) |
| CAS Number | 6328-58-1 | --INVALID-LINK--[5], --INVALID-LINK--[6] |
| Molecular Formula | C₆H₈N₂OS | --INVALID-LINK--[5], --INVALID-LINK--[6] |
| Molecular Weight | 156.21 g/mol | --INVALID-LINK--[5], --INVALID-LINK--[6] |
| Appearance | Colorless to off-white solid | --INVALID-LINK--[5] |
| Tautomerism | Exists in keto-enol equilibrium | N/A |
| Key Reactive Sites | C4-hydroxyl, C2-methylthio, Pyrimidine Ring | N/A |
The molecule's power lies in its two primary reactive handles:
-
The C4-Hydroxyl Group : In its pyrimidinol form, this group is a poor leaving group. However, it can be readily converted into a highly reactive electrophilic center, most commonly a chloride. This is the crucial first step in activating the scaffold for inhibitor synthesis.
-
The C2-Methylthio Group : This group offers a secondary site for modification. It can be displaced by potent nucleophiles or oxidized to a methylsulfoxide or methylsulfone, dramatically increasing its lability as a leaving group. This allows for the sequential and controlled introduction of different substituents at the C2 and C4 positions.[7]
Core Synthesis I: Activation via Chlorination
The foundational step in utilizing this scaffold is the conversion of the C4-hydroxyl group into a chloride, yielding 4-chloro-6-methyl-2-(methylthio)pyrimidine . This transformation primes the molecule for nucleophilic aromatic substitution (SNAr), the cornerstone reaction for appending the amine-containing side chains characteristic of many kinase inhibitors. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[8][9]
Caption: Workflow for the activation of the pyrimidinol scaffold.
Protocol 1: Chlorination with Phosphorus Oxychloride (POCl₃)
Objective: To convert the C4-hydroxyl group of this compound into a chloride, creating an activated intermediate for SNAr coupling.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst and acid scavenger)
-
Toluene or another high-boiling inert solvent
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or Dichloromethane (DCM) for extraction
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.
-
Reaction Mixture: Charge the flask with this compound (1.0 eq). Add POCl₃ (5-10 eq), which often serves as both reagent and solvent. Causality Note: A large excess of POCl₃ is used to drive the reaction to completion and ensure the starting material is fully solvated.
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or LC-MS. Expertise Note: The reaction can be sluggish; ensuring a consistent reflux is key. The addition of a catalytic amount of N,N-dimethylaniline can sometimes accelerate the reaction.
-
Quenching (Critical Step): After the reaction is complete, cool the mixture to room temperature. In a separate, larger flask, prepare a slurry of crushed ice. Slowly and carefully , add the reaction mixture dropwise to the ice with vigorous stirring. Caution: This is a highly exothermic and vigorous reaction that releases HCl gas. Perform this step in a well-ventilated fume hood. Trustworthiness Note: This controlled quench passivates the highly reactive excess POCl₃, converting it to phosphoric acid.
-
Neutralization & Extraction: Once the quench is complete, slowly add saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic (pH ~8). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or DCM (3x).
-
Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-chloro-6-methyl-2-(methylthio)pyrimidine. The product can be purified further by recrystallization or column chromatography if necessary.
Core Synthesis II: Building the Kinase Inhibitor Core via SNAr Coupling
With the activated 4-chloro intermediate in hand, the next step is to couple it with an appropriate amine-bearing fragment. This SNAr reaction is highly efficient and forms the central C-N bond that anchors the pyrimidine core to the rest of the inhibitor.
Caption: The SNAr reaction for building the core inhibitor structure.
Protocol 2: General SNAr Coupling of the 4-Chloro Intermediate with an Amine
Objective: To synthesize a 4-amino-pyrimidine derivative by reacting the activated intermediate with a primary or secondary amine.
Materials:
-
4-Chloro-6-methyl-2-(methylthio)pyrimidine (1.0 eq)
-
Desired amine (R-NH₂ or R₂NH) (1.0-1.2 eq)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Solvent such as 1-pentanol, isopropanol, THF, or DMSO
-
Standard workup and purification reagents
Procedure:
-
Setup: To a solution of the 4-chloro intermediate in the chosen solvent (e.g., 1-pentanol), add the amine side-chain (1.1 eq) and the base (e.g., Et₃N, 2.0 eq).
-
Reaction: Heat the mixture to a temperature appropriate for the chosen solvent (e.g., 120-140 °C for 1-pentanol) for 2-16 hours. Causality Note: The base is crucial to neutralize the HCl generated during the substitution, preventing protonation of the nucleophilic amine and driving the reaction forward. Higher temperatures are often required to overcome the activation energy of the SNAr reaction.
-
Monitoring: Follow the consumption of the starting material by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water or brine and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers, dry, and concentrate. The resulting crude product is then purified by flash column chromatography on silica gel to afford the desired N-substituted pyrimidine.
Advanced Strategy: Sequential Substitution for 2,4-Diaminopyrimidine Scaffolds
A key advantage of the methylthio group at the C2 position is that it can act as a secondary leaving group, enabling the synthesis of 2,4-disubstituted pyrimidines. This is a powerful strategy for creating libraries of inhibitors to explore the structure-activity relationship (SAR). The C4-chloro is significantly more reactive than the C2-methylthio, allowing for a highly selective, stepwise functionalization. To increase the reactivity at C2, the methylthio group is often oxidized to a methylsulfonyl group (-SO₂Me), which is a much better leaving group.
Protocol 3: Synthesis of a 2,4-Diaminopyrimidine via Sequential SNAr
This protocol builds upon the product from Protocol 2.
Part A: Oxidation to Sulfone
-
Dissolve the N-substituted-6-methyl-2-(methylthio)pyrimidin-4-amine (from Protocol 2) in a solvent like DCM or methanol.
-
Cool the solution in an ice bath.
-
Add an oxidizing agent such as meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise. Expertise Note: Using slightly more than two equivalents ensures complete oxidation to the sulfone, bypassing the sulfoxide intermediate.
-
Stir the reaction until completion (monitored by LC-MS). Work up by quenching with sodium thiosulfate solution, followed by extraction, to yield the methylsulfonyl intermediate.
Part B: Second SNAr at C2
-
Combine the N-substituted-6-methyl-2-(methylsulfonyl)pyrimidin-4-amine (1.0 eq), the second desired amine (R'-NH₂) (1.2 eq), and a base (e.g., DIPEA, 2.0 eq) in a high-boiling solvent like DMSO or 1-pentanol.
-
Heat the reaction mixture (e.g., 140 °C) for several hours until the starting material is consumed. Causality Note: The electron-withdrawing sulfonyl group makes the C2 position highly electrophilic and an excellent leaving group, facilitating the second SNAr reaction.
-
Perform an aqueous workup and purify by chromatography to yield the final 2,4-diaminopyrimidine kinase inhibitor core.
Case Study & Pathway Context: Targeting Aurora Kinase A
The pyrimidine scaffold is central to inhibitors targeting Aurora kinases, which are critical regulators of mitosis.[10] Dysregulation of Aurora Kinase A can lead to genomic instability and is a hallmark of many cancers. Inhibitors based on the 2,4-diaminopyrimidine scaffold have shown potent activity in reducing levels of oncogenic proteins like MYC, leading to tumor regression in preclinical models.[10][11]
The synthesis of these inhibitors often follows the exact logic outlined above: a sequential SNAr approach on a di-activated pyrimidine core to install the necessary pharmacophoric elements for potent and selective kinase inhibition.[11]
Caption: Role of Aurora Kinase A in mitosis and its inhibition.
Conclusion
This compound is far more than a simple chemical reagent; it is a strategic platform for the synthesis of sophisticated kinase inhibitors. Its well-defined and sequential reactivity at the C4 and C2 positions allows for the controlled and divergent construction of complex molecular architectures. By understanding the chemical principles behind its activation and coupling, research and development teams can efficiently generate novel compound libraries, accelerating the discovery of next-generation targeted cancer therapies.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. This compound | 6328-58-1 [chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-ol
Welcome to the technical support center for the synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this synthetic procedure. Here, we will dissect the causality behind experimental outcomes and offer robust, self-validating protocols to enhance the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent and established method is a two-step synthesis. The first step involves the cyclocondensation of ethyl acetoacetate with thiourea to form the intermediate, 6-methyl-2-thiouracil.[1] The second step is the selective S-methylation of this intermediate to yield the final product.
Q2: What are the most critical parameters to control during this synthesis?
There are several critical parameters for both stages. In the initial cyclocondensation, the choice of base and reaction temperature are crucial for achieving a good yield. For the S-methylation step, the key parameters are the choice of methylating agent, the solvent system, the base, and strict temperature control to ensure selective methylation on the sulfur atom and avoid N-alkylation byproducts.
Q3: What are the primary challenges and common problems encountered in this synthesis?
The main challenges include:
-
Low yield in the initial cyclocondensation reaction.
-
Lack of regioselectivity in the methylation step, leading to the formation of undesired N-methylated isomers alongside the target S-methylated product.
-
Formation of byproducts due to side reactions.
-
Difficulties in purifying the final product to remove unreacted starting materials and isomeric impurities.
Troubleshooting Guide: Stage 1 - Cyclocondensation of Ethyl Acetoacetate and Thiourea
This first stage of the synthesis, while straightforward in principle, can be prone to issues that significantly impact the overall yield and purity of the intermediate, 6-methyl-2-thiouracil.
Problem 1: Low Yield or No Reaction
Potential Causes:
-
Ineffective Base: The choice and amount of base are critical for promoting the condensation.
-
Low Reaction Temperature: The reaction often requires heating to proceed at a reasonable rate.
-
Hydrolysis of Ethyl Acetoacetate: The presence of excessive water, especially under basic conditions, can lead to the hydrolysis of the ester starting material.
-
Poor Quality of Reagents: Degradation of thiourea or ethyl acetoacetate can impede the reaction.
Solutions and Preventative Measures:
| Recommended Action | Rationale |
| Optimize Base and Solvent System | Sodium ethoxide in ethanol is a classic and effective combination. Alternatively, potassium hydroxide in ethanol can be used.[2] The base should be used in at least a stoichiometric amount relative to the ethyl acetoacetate. |
| Ensure Adequate Reaction Temperature | Refluxing the reaction mixture is typically necessary to drive the reaction to completion. A common protocol involves heating at 80°C for several hours.[3] |
| Control Water Content | While some protocols use aqueous base solutions, minimizing excess water can reduce the hydrolysis of ethyl acetoacetate. Using a base like sodium ethoxide in anhydrous ethanol is a good strategy. |
| Use High-Purity Reagents | Ensure that the ethyl acetoacetate and thiourea are of high purity and have been stored correctly. |
Optimized Protocol for 6-methyl-2-thiouracil Synthesis
-
To a round-bottom flask, add thiourea (1 equivalent) and ethanol.
-
In a separate flask, prepare a solution of sodium ethoxide in ethanol, or dissolve potassium hydroxide (1 equivalent) in ethanol.[3]
-
Add the ethyl acetoacetate (1 equivalent) to the thiourea suspension.
-
Slowly add the basic solution to the reaction mixture with stirring.
-
Heat the mixture to reflux (approximately 80°C) and maintain for 2-5 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid or dilute HCl) to precipitate the product.[3]
-
Filter the solid, wash with cold water and a small amount of cold ethanol, and dry under vacuum.
Visualization: Cyclocondensation Pathway
References
Technical Support Center: Optimizing the Synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-ol
Welcome to the technical support guide for the synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-ol (CAS 6328-58-1). This document is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this important heterocyclic intermediate. We will move beyond a simple recitation of steps to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a robust, field-tested protocol.
The primary and most efficient route to this compound is the direct S-alkylation of 6-methyl-2-thiouracil.[1] This guide focuses on optimizing this specific transformation, which, while straightforward in principle, requires careful control of reaction parameters to prevent the formation of yield-reducing side products.
Optimized Synthesis Protocol: S-Methylation of 6-Methyl-2-Thiouracil
This protocol is designed for high-yield, scalable synthesis and incorporates best practices for maximizing purity and minimizing side reactions.
Experimental Workflow Overview
Caption: High-level workflow for the synthesis of this compound.
Reagents & Stoichiometry
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Molar Eq. |
| 6-Methyl-2-thiouracil | C₅H₆N₂OS | 142.18 | 50.0 g | 0.352 | 1.0 |
| Sodium Hydroxide | NaOH | 40.00 | 14.7 g | 0.367 | 1.04 |
| Iodomethane | CH₃I | 141.94 | 25.0 mL (57.2 g) | 0.403 | 1.15 |
| Deionized Water | H₂O | 18.02 | 450 mL | - | - |
| Glacial Acetic Acid | CH₃COOH | 60.05 | ~25 mL | - | - |
Step-by-Step Methodology
-
Preparation of Base: In a 1 L reaction vessel equipped with a magnetic stirrer, add sodium hydroxide (14.7 g) to deionized water (450 mL). Stir until all solids are dissolved.
-
Dissolution of Starting Material: To the aqueous NaOH solution, add 6-methyl-2-thiouracil (50.0 g). Stir at room temperature for 10-15 minutes until the starting material is completely dissolved, forming the sodium thiolate salt.
-
Temperature Control: Place the reaction vessel in an ice-water bath and cool the solution to an internal temperature of 0-5°C.
-
Addition of Alkylating Agent: Slowly add iodomethane (25.0 mL) dropwise via an addition funnel over 30-45 minutes.
-
Expertise & Experience: This slow, chilled addition is paramount. It controls the reaction exotherm and enhances the selectivity of S-alkylation over competing N- and O-alkylation pathways. A rapid addition can lead to a temperature spike, promoting undesired side reactions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for at least 4 hours.[2]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 10% Methanol in Dichloromethane). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Product Precipitation: Once the reaction is complete, cool the mixture again in an ice bath to 0-5°C. Slowly acidify the solution by adding glacial acetic acid dropwise until the pH is ~5-6. A thick, white precipitate will form.[3]
-
Isolation: Collect the white solid by vacuum filtration.[3]
-
Purification: Wash the filter cake thoroughly with two portions of ice-cold deionized water (2 x 100 mL) to remove any inorganic salts and unreacted acetic acid.[2]
-
Drying: Dry the purified solid under vacuum at 60°C to a constant weight. A yield of >95% is expected.[2]
-
Characterization: Confirm product identity via LC-MS (m/z = 156.9 [M+H]+) and ¹H NMR.[2]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Deprotonation: Insufficient or low-quality base failed to generate the nucleophilic thiolate. | - Ensure NaOH is fresh and not carbonated. Use the specified molar equivalent (1.04 eq) to ensure full deprotonation. |
| 2. Inactive Alkylating Agent: The iodomethane may have degraded due to improper storage (exposure to light/air). | - Use a fresh bottle of iodomethane. Store it in a dark, cool place. | |
| 3. Premature Precipitation: The product may have precipitated before the reaction was complete if the pH dropped. | - Monitor the pH throughout the reaction; it should remain basic until the final acidification step. | |
| Multiple Spots on TLC / Impure Product | 1. N-Alkylation: Methylation occurred on a ring nitrogen atom instead of the exocyclic sulfur. This is a common side reaction.[1] | - Strict Temperature Control: Ensure the iodomethane is added slowly at 0-5°C. - Catalyst Addition: For challenging cases, the addition of a catalyst like zinc chloride can improve S-alkylation selectivity by coordinating to the nitrogen atoms, sterically hindering them.[1] |
| 2. O-Alkylation: Methylation occurred on the oxygen of the pyrimidin-4-ol tautomer. | - This is less common than N-alkylation due to the higher nucleophilicity of the soft thiolate anion towards the soft electrophile (CH₃I). Adhering to the protocol's conditions (base, solvent, temperature) strongly favors S-alkylation. | |
| 3. Unreacted Starting Material: The reaction did not go to completion. | - Extend the reaction time and re-check via TLC. - Confirm the stoichiometry of your reagents. | |
| Product is an Oil or Gummy Solid | 1. Presence of Salts: Insufficient washing during the work-up left inorganic salts (e.g., sodium iodide, sodium acetate) in the final product. | - Wash the filtered product thoroughly with ample amounts of ice-cold water until the washings are neutral. - Consider re-slurrying the product in cold water and re-filtering. |
| 2. Mixture of Isomers: Significant formation of N- or O-methylated isomers, which may have lower melting points, can prevent crystallization. | - Review and optimize the reaction conditions for selectivity (see "Multiple Spots on TLC"). - Purification via column chromatography or recrystallization from a suitable solvent (e.g., ethanol/water) may be required. | |
| Reaction Stalls / Does Not Go to Completion | 1. Poor Reagent Quality: One or more reagents are of insufficient purity. | - Use analytical grade reagents from a reputable supplier. |
| 2. Insufficient Stirring: In a larger scale reaction, poor mixing can lead to localized concentration gradients and incomplete reaction. | - Use an overhead mechanical stirrer for reactions larger than 1 L to ensure the mixture is homogeneous. |
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the S-methylation of 6-methyl-2-thiouracil?
A1: The reaction proceeds via a classical bimolecular nucleophilic substitution (Sₙ2) mechanism. First, the sodium hydroxide deprotonates the most acidic proton of 6-methyl-2-thiouracil, which is on the sulfur atom of the thioamide group, to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic methyl group of iodomethane, displacing the iodide ion and forming the C-S bond.
Caption: Reaction mechanism for S-methylation of 6-methyl-2-thiouracil.
Q2: Why is S-alkylation favored over N- or O-alkylation in this reaction?
A2: This selectivity is a classic example of Hard and Soft Acids and Bases (HSAB) theory.
-
The thiolate anion (S⁻) is a large, polarizable, and "soft" nucleophile.
-
The electrophilic carbon in iodomethane is also considered a "soft" electrophile.
-
The nitrogen and oxygen atoms in the pyrimidine ring are "harder" nucleophiles. The HSAB principle states that soft nucleophiles react preferentially with soft electrophiles. Therefore, the soft-soft interaction between the thiolate and iodomethane is kinetically favored over the hard-soft interactions, leading to selective S-alkylation.
Q3: Can I use other methylating agents besides iodomethane?
A3: Yes, other agents like dimethyl sulfate ((CH₃)₂SO₄) can be used. However, there are trade-offs.
-
Dimethyl Sulfate: It is cheaper but also more toxic and a more powerful alkylating agent. This increased reactivity can lead to a higher incidence of over-alkylation (methylation on both S and N atoms) if the stoichiometry and temperature are not meticulously controlled.[1]
-
Iodomethane: It is generally more selective and easier to control, making it the preferred reagent for achieving high yields of the mono-S-alkylated product, despite its higher cost.
Q4: What are the key characterization peaks I should look for to confirm my product?
A4:
-
Mass Spectrometry (LC-MS): Look for the protonated molecular ion [M+H]⁺ at m/z ≈ 156.9.[2]
-
¹H NMR: You should observe key signals corresponding to the three distinct methyl groups and the vinyl proton on the pyrimidine ring. Expected signals would include a singlet for the S-CH₃ group (around 2.5 ppm), a singlet for the ring C-CH₃ group (around 2.2 ppm), and a singlet for the vinyl C-H proton (around 5.8-6.0 ppm). The broad NH proton signal will also be present.
-
Melting Point: The literature melting point is in the range of 224-226°C.[1] A sharp melting point in this range is a good indicator of purity.
References
Technical Support Center: Purification of 6-Methyl-2-(methylthio)pyrimidin-4-ol
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Methyl-2-(methylthio)pyrimidin-4-ol. As Senior Application Scientists, we have compiled this resource to address common challenges encountered during the purification of this and similar pyrimidine derivatives.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary purification techniques for this compound?
The most common and effective purification methods for this compound are recrystallization and column chromatography. The choice between these techniques depends on the scale of your synthesis, the nature of the impurities, and the desired final purity.
-
Recrystallization: This is an excellent method for large-scale purification when the desired compound is highly crystalline and the impurities have different solubility profiles. Given that this compound is soluble in polar solvents like water and ethanol, these are good starting points for developing a recrystallization protocol.[1]
-
Column Chromatography: This technique is ideal for separating compounds with similar polarities and for purifying smaller quantities of material to a very high degree of purity.[2] For polar pyrimidine derivatives like this one, specialized chromatographic techniques may be necessary.[3]
Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?
Impurities can arise from various sources, including unreacted starting materials, side reactions, and degradation of the product. Common impurities include:
-
Unreacted Starting Materials: Such as 6-methyl-2-thiouracil and the methylating agent (e.g., iodomethane or dimethyl sulfate).
-
Side-Products: Over-alkylation at different positions on the pyrimidine ring can lead to isomeric impurities.[2] Dimerization or polymerization of the starting materials or product can also occur.[2]
-
Degradation Products: Pyrimidine derivatives can be sensitive to acidic conditions, such as on a standard silica gel column, which can lead to decomposition.[4]
Q3: How do I choose the right purification technique for my scale and purity requirements?
The following decision-making workflow can help you select the most appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Part 2: Troubleshooting Guides
Recrystallization Troubleshooting
Q1: My compound is not crystallizing from the solution, even after cooling. What should I do?
This is a common issue that can often be resolved by systematically adjusting the conditions.
Potential Causes & Solutions:
-
Solution is not saturated: The concentration of your compound in the solvent may be too low.
-
Solution: Slowly evaporate some of the solvent to increase the concentration of your product.
-
-
Inappropriate solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures.
-
Solution: Try adding an "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the solution until it becomes slightly turbid, then warm the solution until it is clear and allow it to cool slowly.
-
-
Nucleation is not occurring: Crystal growth requires a nucleation site.
-
Solution 1: Scratch the inside of the flask with a glass rod at the surface of the liquid. The small glass particles that are scraped off can act as nucleation sites.
-
Solution 2: Add a "seed crystal" of the pure compound to the solution to initiate crystallization.
-
Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the compound precipitates from the solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is supersaturated or the temperature gradient is too large.[5]
Potential Causes & Solutions:
-
Solution is too concentrated: A highly concentrated solution can lead to rapid precipitation as an oil.
-
Solution: Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.
-
-
Cooling is too rapid: A large temperature drop can favor oil formation over crystal growth.
-
Solution: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also slow the cooling process.[5]
-
-
Inappropriate solvent system: The solvent may not be ideal for promoting crystal lattice formation.
-
Solution: Experiment with different solvent systems. A mixture of solvents can sometimes be more effective than a single solvent.
-
| Solvent System | Polarity | Suitability for this compound |
| Water | High | Good starting point, as the compound is soluble in polar solvents.[1] |
| Ethanol | High | Another good polar solvent to try. |
| Ethanol/Water Mixture | High | Can be optimized to achieve the ideal solubility for recrystallization. |
| Ethyl Acetate/Hexane | Mid-Low | A common mixed-solvent system for compounds with intermediate polarity.[4] |
Q3: After recrystallization, my product is still impure according to TLC or NMR analysis. What are the next steps?
If a single recrystallization does not yield a product of sufficient purity, you have a few options.
Potential Causes & Solutions:
-
Impurities have similar solubility: The impurities may have a very similar solubility profile to your desired compound in the chosen solvent.
Column Chromatography Troubleshooting
Q1: I have low recovery of my compound from the silica gel column. Why is this happening and what can I do?
Low recovery from a silica gel column is a frequent problem, especially with polar, functionalized molecules like pyrimidine derivatives.
Potential Causes & Solutions:
-
Compound instability on silica: Silica gel is acidic and can cause decomposition of sensitive compounds.[4]
-
Solution 1: Deactivate the silica gel by adding a small amount of a base, such as triethylamine (typically 0.1-1%), to the eluent.
-
Solution 2: Use a different stationary phase, such as alumina (neutral or basic), which is less acidic.[4]
-
Pro-Tip: Before committing to a large-scale column, run a small-scale stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots (degradation products) appear.
-
-
Compound is too polar for the eluent: The chosen solvent system may not be polar enough to elute your compound from the column.
-
Solution: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate or add a small amount of a more polar solvent like methanol.[4] An ideal Rf value for the desired compound on TLC should be around 0.2-0.4 for good separation.[4]
-
Q2: I'm having difficulty separating my desired product from a closely related impurity. How can I improve the separation?
Achieving good separation between compounds with similar polarities requires careful optimization of the chromatographic conditions.
Potential Causes & Solutions:
-
Inappropriate solvent system: The eluent may not be providing sufficient selectivity.
-
Solution: Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., from ethyl acetate to acetone) can alter the interactions with the stationary phase and improve separation.
-
-
Poor column packing: Cracks or channels in the silica gel bed will lead to poor separation.
-
Solution: Ensure the column is packed uniformly.
-
-
Overloading the column: Applying too much crude material to the column will result in broad bands and poor separation.
-
Solution: Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 100:1 ratio of silica to crude material by weight).
-
Q3: My compound is streaking on the TLC plate and the column. What does this indicate?
Streaking is often an indication of an issue with the compound's interaction with the stationary phase or the solvent system.
Potential Causes & Solutions:
-
Compound is too polar: Highly polar compounds can interact strongly with the silica gel, leading to tailing.
-
Solution: Add a small amount of a polar modifier to your eluent, such as acetic acid or formic acid for acidic compounds, or triethylamine or ammonia for basic compounds. This can help to saturate the active sites on the silica and improve peak shape.
-
-
Sample is overloaded: Applying too much sample to the TLC plate or column can cause streaking.
-
Solution: Dilute your sample before spotting it on the TLC plate or loading it onto the column.
-
-
Compound is unstable: As mentioned previously, degradation on the silica gel can manifest as streaking.[4]
-
Solution: Use a deactivated stationary phase or add a modifier to the eluent.
-
Caption: Troubleshooting workflow for column chromatography.
References
stability issues of 6-Methyl-2-(methylthio)pyrimidin-4-ol under acidic conditions
An in-depth technical guide from the Applications Science team.
Technical Support Center: Stability of 6-Methyl-2-(methylthio)pyrimidin-4-ol
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate the complexities associated with the stability of this compound, particularly under acidic conditions. As Senior Application Scientists, we have consolidated field-proven insights and foundational chemical principles to help you anticipate and troubleshoot challenges in your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your work. The format is designed to help you quickly identify your problem and implement a scientifically sound solution.
Question 1: I'm observing a rapid loss of my parent compound (this compound) when using an acidic mobile phase for HPLC analysis. What is happening and how can I fix it?
Answer:
This is a classic sign of on-instrument or in-solution degradation due to acid lability. The 2-(methylthio) group on the pyrimidine ring is susceptible to acid-catalyzed hydrolysis. Protonation of a ring nitrogen likely activates the C2 carbon, making it vulnerable to nucleophilic attack by water.
Immediate Troubleshooting Steps:
-
Neutralize Your Mobile Phase: If your separation chemistry allows, adjust the mobile phase pH to be closer to neutral (pH 6.0-7.5). A buffered mobile phase (e.g., phosphate buffer) is highly recommended to maintain a stable pH.
-
Cool Your Autosampler: Set your HPLC autosampler temperature to 4-10°C. This will significantly slow down the degradation kinetics of your samples while they are queued for injection.
-
Minimize Sample Residence Time: Prepare your samples immediately before placing them in the autosampler and design your sequence to run them as soon as possible. Avoid letting samples sit in acidic solutions for extended periods.
In-depth Protocol: Modifying Your Analytical Method
If the above steps are insufficient, a more robust method modification is required.
Objective: Develop an HPLC method that minimizes acid-induced degradation while achieving adequate separation.
Methodology:
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 6.8 with acetic acid.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the λmax of the parent compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Autosampler Temperature: 4°C.
Causality: By using a buffered, near-neutral mobile phase, you remove the primary catalyst (H+ ions) for the hydrolysis reaction. This approach prioritizes the stability of the analyte over aggressive elution conditions.
Question 2: My forced degradation study in 0.1M HCl shows multiple small peaks and a poor mass balance. How do I identify the degradation products and account for the missing mass?
Answer:
A poor mass balance in a forced degradation study suggests several possibilities:
-
The formation of multiple degradants that respond poorly at your chosen UV wavelength.
-
The generation of non-UV active products (e.g., small, ring-opened fragments).
-
Degradants that are not eluting from the column (highly polar or irreversibly adsorbed).
The primary degradation pathway under strong acidic conditions is likely the hydrolysis of the methylthio ether linkage to yield 6-methyl-2-thiouracil.[1][2] However, more aggressive conditions can lead to further decomposition of the pyrimidine ring itself.[3][4]
Workflow for Degradant Identification & Mass Balance Reconciliation:
This workflow provides a systematic approach to identifying unknown peaks and closing the mass balance gap.
Caption: Workflow for investigating poor mass balance in degradation studies.
Protocol: LC-MS Analysis for Degradant Identification
-
Sample Prep: Dilute your acid-degraded sample with a 50:50 mixture of water and acetonitrile to a final concentration of ~10-20 µg/mL.
-
LC Method: Use the same or a similar gradient to your HPLC-UV method. Volatile buffers like ammonium acetate or ammonium formate are required for MS compatibility.
-
MS Settings (ESI+):
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Source Temp: 120°C
-
Desolvation Temp: 350°C
-
Collision Energy (for MS/MS): Ramp from 10-40 eV to obtain fragment ions.
-
-
Data Analysis:
-
Extract ion chromatograms for the parent compound (m/z = 157.0 for [M+H]+).
-
Look for masses corresponding to potential degradants. For example, the primary hydrolytic product, 6-methyl-2-thiouracil, would have an [M+H]+ of m/z 143.0.
-
Analyze the fragmentation patterns (MS/MS) to confirm the structures.
-
Trustworthiness: This systematic approach ensures that you are not just quantifying knowns but actively investigating the unknowns. Using orthogonal detection techniques (UV and MS) is a cornerstone of robust analytical science and is essential for building a complete picture of a compound's stability profile.[5][6]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most likely degradation pathway for this compound in acid?
The most probable degradation pathway involves the acid-catalyzed hydrolysis of the C-S (thioether) bond.
Caption: Proposed acid-catalyzed hydrolysis pathway.
This reaction proceeds via protonation of a ring nitrogen, which enhances the electrophilicity of the C2 carbon. A water molecule then acts as a nucleophile, attacking this carbon and leading to the cleavage of the C-S bond and the departure of methanol.
Q2: What are the standard conditions for conducting a forced degradation study under acidic conditions for this compound?
Forced degradation, or stress testing, is crucial for understanding degradation pathways and developing stability-indicating methods.[7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
Table 1: Recommended Starting Conditions for Acidic Forced Degradation
| Parameter | Condition | Rationale & Comments |
| Acid | 0.1M Hydrochloric Acid (HCl) | A common, strong mineral acid that is representative of harsh acidic environments. |
| Temperature | 60°C | Elevating the temperature accelerates the rate of hydrolysis to achieve degradation in a reasonable timeframe (e.g., 2-8 hours). |
| Time Points | 0, 2, 4, 8, 24 hours | Multiple time points allow for the observation of degradation kinetics and the potential formation of secondary degradants. |
| API Conc. | 1 mg/mL | A standard concentration that provides sufficient material for analysis by multiple techniques.[8] |
| Control | API in pure water at 60°C | This control helps to distinguish between acid-catalyzed hydrolysis and simple thermolytic degradation. |
Experimental Protocol: Forced Degradation Study
-
Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Sample: In a sealed vial, mix 1 mL of the stock solution with 9 mL of 0.1M HCl.
-
Control Sample: In a separate vial, mix 1 mL of the stock solution with 9 mL of purified water.
-
Incubation: Place both vials in a heating block or water bath set to 60°C.
-
Sampling: At each time point (0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each vial.
-
Quenching: Immediately neutralize the aliquot by adding an equimolar amount of base (e.g., 100 µL of 0.1M NaOH) and dilute with the mobile phase to an appropriate concentration for HPLC analysis. This step is critical to stop the degradation reaction.
-
Analysis: Analyze the quenched and diluted samples by your stability-indicating HPLC method.
Q3: How should I store solutions of this compound intended for use in acidic media?
Given its demonstrated lability in acidic conditions, stock solutions should not be prepared or stored in acidic solvents.
Best Practices for Storage:
-
Solid State: Store the compound as a solid powder at controlled room temperature or refrigerated (2-8°C), protected from light and moisture.
-
Stock Solutions: Prepare concentrated stock solutions in a non-reactive, aprotic solvent like DMSO or a polar solvent like methanol or acetonitrile. Store these solutions at -20°C for long-term use.
-
Working Solutions: Prepare fresh working solutions daily. If the final experimental medium is acidic, add the aliquot of the stock solution to the acidic medium immediately before starting the experiment to ensure the "time zero" is accurate.
References
- 1. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]
- 2. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum: Mechanism of Uracil Degradation by - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. biomedres.us [biomedres.us]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Regioselectivity in Pyrimidine Substitution Reactions
Welcome to the technical support center for pyrimidine substitution reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regiochemical control in the functionalization of the pyrimidine core. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions - The Fundamentals of Regioselectivity
This section addresses the core principles that govern where a substituent will add to the pyrimidine ring. Understanding these fundamentals is the first step in troubleshooting a reaction that is not performing as expected.
Q1: What are the primary factors governing regioselectivity in pyrimidine substitutions?
Regioselectivity in pyrimidine chemistry is a delicate balance of several interconnected factors. The outcome of a substitution reaction is rarely dictated by a single variable. The key factors are:
-
Electronic Effects: The pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms. This makes it susceptible to nucleophilic attack. The positions ortho and para to the ring nitrogens (C2, C4, C6) are the most electron-poor and thus the most electrophilic. The C5 position, being meta to both nitrogens, is significantly less reactive towards nucleophiles.
-
Leaving Group Ability: In reactions like Nucleophilic Aromatic Substitution (SNAr), the nature of the leaving group is critical. Halogens (Cl, Br, I) and sulfones (SO2Me) are common leaving groups. Their ability to depart and stabilize the negative charge influences reaction rates and can impact selectivity.
-
Steric Hindrance: The size of the incoming nucleophile and the substituents already present on the pyrimidine ring can dictate the site of reaction. A bulky nucleophile may preferentially attack a less sterically hindered position, even if it is not the most electronically activated site.
-
Reaction Conditions: Solvent, temperature, and the choice of base can dramatically alter the regiochemical outcome.[1] These conditions can influence the nature of the nucleophile (e.g., neutral vs. anionic) and the stability of reaction intermediates.
-
Directing Groups: Substituents on the pyrimidine ring can exert powerful control over the position of subsequent reactions. This is the basis for strategies like Directed ortho-Metalation (DoM).[2]
Q2: Why is the C4 position typically favored over C2 in Nucleophilic Aromatic Substitution (SNAr) on 2,4-dichloropyrimidines?
For an unsubstituted 2,4-dichloropyrimidine, nucleophilic attack generally favors the C4 position.[1][3] The typical reactivity order is C4 > C2 >> C5.[1] This preference is rooted in the stability of the intermediate Meisenheimer complex.
The attack of a nucleophile at either C2 or C4 generates a negatively charged intermediate. When the attack occurs at C4, the negative charge can be delocalized onto the adjacent N1 nitrogen atom, which is a highly stabilizing interaction. While attack at C2 also allows for delocalization, the intermediate formed from C4 attack is generally considered more stable, leading to a lower activation energy for its formation.[4]
Q3: How do substituents on the pyrimidine ring alter this "default" regioselectivity?
Substituents can either reinforce or override the inherent C4 preference. The effect depends on the electronic nature of the group and its position:
-
Electron-Withdrawing Groups (EWGs) at the C5 position (e.g., -NO2, -CN, -CF3) further activate the ring towards nucleophilic attack and generally enhance the inherent preference for C4 substitution.[1][5]
-
Electron-Donating Groups (EDGs) at the C6 position (e.g., -OMe, -NHMe) can reverse the selectivity, favoring substitution at the C2 position.[3][6] These groups donate electron density into the ring, which can destabilize the Meisenheimer complex for C4 attack relative to C2 attack. Quantum mechanics calculations have shown that EDGs at C6 can alter the LUMO (Lowest Unoccupied Molecular Orbital) lobes at C2 and C4 to be similar in size, increasing C2 reactivity.[3][6]
Q4: What are the key differences in regioselectivity between SNAr, transition-metal catalyzed cross-coupling, and C-H functionalization?
These three major classes of reactions operate under different mechanisms, and thus the rules of regioselectivity are different:
-
SNAr: Governed by the electronic properties of the ring and the stability of the Meisenheimer intermediate. It requires a good leaving group.
-
Transition-Metal Catalyzed Cross-Coupling (e.g., Suzuki, Stille): Regioselectivity is primarily determined by the position of the leaving group (usually a halide or triflate). For di- or poly-halogenated pyrimidines, selectivity can often be achieved by exploiting the differential reactivity of the positions (e.g., C4 is often more reactive than C2) and carefully controlling reaction conditions like temperature and catalyst loading.[7][8]
-
C-H Functionalization: This involves the direct conversion of a C-H bond into a C-C or C-X bond. Regioselectivity is often poor without a directing group. Strategies like Directed ortho-Metalation (DoM) use a functional group on the molecule to coordinate to a metal catalyst (like Palladium) or an organolithium base, directing the C-H activation to a specific, adjacent position.[2][9]
Section 2: Troubleshooting Common Issues
This section provides a practical, Q&A-style guide to addressing specific experimental challenges.
Issue 1: Poor Regioselectivity in SNAr of a Dichloropyrimidine (Getting a Mixture of C2 and C4 Isomers)
Q: My SNAr reaction on a 2,4-dichloropyrimidine is giving me a 1:1 mixture of C2 and C4 substituted products. How can I improve selectivity for the C4 isomer?
This is a common problem, as the inherent preference for C4 can be modest, sometimes yielding isomer ratios of only 1:1 to 4:1 with neutral nucleophiles.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor SNAr regioselectivity.
Detailed Causality and Solutions
-
Nature of the Nucleophile: Neutral amines can be insufficiently selective. Using a strong base (e.g., NaH, LiHMDS) to pre-form the anionic nucleophile (the anilide or amide) can significantly increase C4 selectivity.[1]
-
Ring Substituents: As discussed in the FAQ, an EWG at C5 will strongly favor C4 substitution. If your synthesis allows, installing a group like a nitro or cyano group can be a powerful strategy. Conversely, an EDG at C6 will actively work against you, promoting C2 substitution.[1][3]
-
Palladium Catalysis: For certain substrates, particularly 6-aryl-2,4-dichloropyrimidines, a palladium-catalyzed amination has been shown to dramatically favor the C4 isomer, achieving ratios greater than 30:1.[1]
-
Reaction Conditions: Lowering the reaction temperature often increases selectivity by favoring the product that comes from the lowest energy transition state. Solvent choice can also be critical; changing the solvent polarity can alter the reactivity of the nucleophile and the stability of the intermediates.
Issue 2: My Suzuki Coupling on a Dichloropyrimidine is Sluggish and Gives a Mix of Mono- and Di-substituted Products.
Q: I'm trying to perform a regioselective mono-Suzuki coupling at the C4 position of 2,4-dichloropyrimidine, but the reaction is slow and I'm getting starting material, the desired C4-product, and the C2,C4-disubstituted product. How can I fix this?
This issue stems from the fact that while C4 is more reactive, the C2 position can still react, especially under forcing conditions needed to drive the first coupling to completion.
Key Parameters to Optimize
| Parameter | Recommendation for C4-Selective Mono-Coupling | Rationale |
| Temperature | Start at a lower temperature (e.g., 50-60 °C) and monitor carefully. | The energy barrier for C4 coupling is lower than for C2. Lower temperatures exploit this kinetic difference. Higher temperatures will lead to di-substitution.[7] |
| Catalyst Loading | Use a low catalyst loading (e.g., 0.5-2 mol %). | High catalyst loading can promote the less favorable C2 coupling. A microwave-assisted procedure with 0.5 mol% Pd(PPh3)4 has been reported to be highly efficient for C4-substitution.[8] |
| Solvent | Alcoholic solvent mixtures (e.g., isopropanol/water) can be highly effective. | Alcoholic solvents have been shown to afford greater reactivity at lower temperatures compared to polar aprotic solvents like DMF or dioxane for this specific reaction.[7] |
| Reaction Time | Monitor the reaction closely by TLC or LCMS and stop it once the starting material is consumed. | Prolonged reaction times, even at lower temperatures, will inevitably lead to the formation of the di-coupled product. |
| Boronic Acid | Use only a slight excess (1.0-1.1 equivalents). | Using a large excess of the boronic acid will drive the reaction towards di-substitution. |
Issue 3: I Need to Functionalize the C5 Position, but it's Unreactive.
Q: I need to install a substituent at the C5 position of my pyrimidine, but it has no leaving group and is electronically deactivated to both nucleophilic and electrophilic attack. What's the best strategy?
Direct functionalization of the C5-H bond is a significant challenge. The most robust and widely used strategy is Directed ortho-Metalation (DoM) .
The DoM Strategy Workflow
This method requires the installation of a Directed Metalation Group (DMG) at an adjacent position (C4 or C6). The DMG has a heteroatom that coordinates to a strong lithium base (like LDA or n-BuLi), delivering the base to the C5 position for deprotonation (lithiation). This creates a potent C5-lithiated intermediate that can be trapped with a wide variety of electrophiles.
Caption: Workflow for C5 functionalization via Directed ortho-Metalation.
Common DMGs suitable for pyrimidine chemistry include amides (-CONR2), carbamates (-OCONEt2), methoxy groups (-OMe), and halogens.[10][11] The choice of lithium base is critical; hindered amide bases like Lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often preferred as they are less likely to add nucleophilically to the pyrimidine ring.[11]
Section 3: Detailed Protocols & Methodologies
These protocols are provided as a starting point. Optimization may be required for your specific substrate.
Protocol 1: Regioselective C4 Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from microwave-assisted procedures that demonstrate high selectivity and efficiency.[8]
-
Reaction Setup: To a microwave vial, add 2,4-dichloropyrimidine (1.0 mmol, 1 equiv.), the desired aryl or heteroaryl boronic acid (1.1 mmol, 1.1 equiv.), potassium carbonate (3.0 mmol, 3.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.005 mmol, 0.5 mol%).
-
Solvent Addition: Add a mixture of isopropanol and water (e.g., 3:1 v/v, 4 mL).
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate at 100 °C for 15 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 2-chloro-4-arylpyrimidine product.
Protocol 2: Directed ortho-Metalation (DoM) and Iodination at C5 of 4-Chloropyrimidine
This protocol illustrates the principle of DoM using chlorine as a directing group.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF (0.2 M relative to the substrate). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Base Addition: Slowly add Lithium 2,2,6,6-tetramethylpiperidide (LTMP) (1.1 equiv., prepared fresh or from a commercial solution) to the cold THF.
-
Substrate Addition: Add 4-chloropyrimidine (1.0 equiv.), dissolved in a small amount of anhydrous THF, dropwise to the LTMP solution. Stir the mixture at -78 °C for 1 hour. A color change indicating the formation of the anion is typically observed.
-
Electrophilic Quench: Add a solution of iodine (I2) (1.2 equiv.) in anhydrous THF dropwise. The dark color of the iodine should dissipate upon addition. Allow the reaction to stir for an additional 30 minutes at -78 °C.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 4-chloro-5-iodopyrimidine.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Troubleshooting Low Bioactivity in Synthesized Pyrimidine Analogues
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized pyrimidine analogues. Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] However, encountering low or no biological activity after a successful synthesis can be a significant hurdle. This guide is designed to provide a systematic and logical approach to troubleshooting these challenges, ensuring that your experimental outcomes are both accurate and reproducible.
This resource is structured to help you diagnose the root cause of low bioactivity, from fundamental compound properties to complex assay-related issues.
Section 1: Foundational Troubleshooting: Is Your Compound What You Think It Is?
The first and most critical step in troubleshooting is to verify the integrity of your synthesized pyrimidine analogue. An incorrect structure or the presence of impurities can lead to misleading biological data.[3][4]
Q1: My newly synthesized pyrimidine analogue shows minimal to no activity. Where do I start?
A1: The primary step is to rigorously confirm the identity and purity of your compound. It's not uncommon for the synthesized molecule to be different from the intended structure or to be contaminated with byproducts from the synthesis.[3]
Expert Insight: Even minor impurities can sometimes have high potency and interfere with your assay, or they may have no activity, effectively lowering the concentration of your active compound.[4] A purity level of >95% is generally recommended for biological assays.[5]
Workflow for Initial Compound Validation
Caption: Initial compound validation workflow.
Q2: What are the standard methods for structural verification and purity assessment?
A2: A combination of spectroscopic and chromatographic techniques is essential for comprehensive characterization.
-
Structural Verification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): This is the gold standard for elucidating the chemical structure of your compound. The data should be consistent with the expected pyrimidine analogue.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your synthesized compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of a compound.[5] An ideal result is a single, sharp peak. The purity is typically determined by the area under the curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of MS, allowing you to confirm the mass of your main peak and any impurities.[5]
-
Protocol 1: Standard Purity Assessment by HPLC
-
Sample Preparation: Prepare a 1 mg/mL stock solution of your pyrimidine analogue in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a reversed-phase HPLC system with a C18 column.
-
Mobile Phase: A common mobile phase consists of a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Detection: Use a UV detector set at a wavelength where your compound has maximum absorbance.
-
Analysis: Inject your sample and analyze the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks.
Section 2: Physicochemical Properties: The "Drug-Likeness" of Your Compound
Once you have confirmed the identity and purity of your pyrimidine analogue, the next step is to investigate its physicochemical properties. Poor solubility and instability are common culprits for low bioactivity.[1][3]
Q3: My compound is pure, but the bioactivity is still low. What should I check next?
A3: Poor aqueous solubility is a frequent cause of artificially low bioactivity in assays.[6] If your compound is not fully dissolved in the assay medium, its effective concentration at the target site will be significantly lower than intended, leading to inaccurate and poorly reproducible results.[5] Many small molecule drugs in development pipelines are poorly soluble.[7]
Table 1: Solubility Guidelines for Drug Discovery
| Solubility Classification | Aqueous Solubility | Implication for In Vitro Assays |
| High | > 200 µg/mL | Unlikely to be a limiting factor. |
| Moderate | 60 - 200 µg/mL | Generally acceptable for initial screening.[1] |
| Low | < 60 µg/mL | May lead to artificially low potency.[1] |
| Very Low | < 10 µg/mL | High risk of precipitation and inaccurate results. |
Q4: How can I assess the solubility of my pyrimidine analogue?
A4: There are two primary types of solubility measurements used in drug discovery: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the solubility of a compound when a concentrated DMSO stock is added to an aqueous buffer. It's a high-throughput method that reflects the solubility of the fastest precipitating form of the compound.[1]
-
Thermodynamic Solubility: Represents the true equilibrium solubility, where an excess of the solid compound is equilibrated with a solvent over time.[1]
Protocol 2: Kinetic Solubility Assessment
-
Stock Solution: Prepare a 10 mM stock solution of your compound in 100% DMSO.
-
Incubation: Add a small volume of the stock solution (e.g., 2 µL) to an aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate to achieve the desired final concentration.
-
Equilibration: Shake the plate for 1-2 hours at room temperature.
-
Analysis: Measure the amount of dissolved compound using a method like nephelometry (light scattering) or by analyzing the supernatant via HPLC-UV after centrifugation.
Q5: What if my compound is unstable under assay conditions?
A5: Compound instability can lead to a loss of active material over the course of an experiment, resulting in diminished bioactivity.[1] It's crucial to assess the stability of your pyrimidine analogue in the specific buffer and at the temperature used in your biological assay.
Protocol 3: Basic Assay Stability Assessment
-
Sample Preparation: Prepare your compound in the final assay buffer at the highest concentration to be tested.
-
Incubation: Incubate the solution under the same conditions as your biological assay (e.g., 37°C, 5% CO₂) for the duration of the assay.
-
Time Points: Take aliquots at various time points (e.g., 0, 2, 8, 24 hours).
-
Analysis: Analyze the concentration of the parent compound at each time point using HPLC. A significant decrease in concentration over time indicates instability.
Section 3: Assay-Related Issues: Is the Problem with the Experiment Itself?
If your compound's identity, purity, solubility, and stability are all confirmed to be acceptable, the issue may lie within the biological assay itself. High variability in cell-based assays is a common problem.[8]
Q6: My IC50 values are inconsistent between experiments. What could be the cause?
A6: Inconsistent IC50 values can be frustrating. Several factors related to the assay setup can contribute to this variability.
-
Cell Health and Passage Number: Use cells at a low passage number and ensure they are healthy and in the exponential growth phase.[6]
-
Cell Seeding Density: Inconsistent cell numbers across wells is a major source of variability.[8] Ensure your cell suspension is homogenous.
-
Reagent Quality: Use high-quality reagents and ensure they are prepared and stored correctly.
-
Pipetting Accuracy: Small errors in pipetting can lead to significant variations in results.[8] Use calibrated pipettes and consistent technique.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can impact cell growth.[8] It's best to fill these wells with sterile PBS or media and not use them for experimental samples.[8]
Workflow for Troubleshooting Assay Variability
Caption: Troubleshooting workflow for assay variability.
Q7: Could my pyrimidine analogue have off-target effects that are masking its true activity?
A7: Yes, off-target effects are a significant concern, especially for kinase inhibitors, as the ATP-binding site is highly conserved across many kinases.[9] These unintended interactions can lead to misleading results or cellular toxicity that might be misinterpreted as a lack of specific activity.[9] It is crucial to characterize the selectivity of your compound.
Q8: For cell-based assays, how can I be sure my compound is entering the cells?
A8: For compounds targeting intracellular proteins, cell permeability is essential for bioactivity.[3] If your compound has poor membrane permeability, it may not reach its target in sufficient concentrations. Assays like the Caco-2 permeability assay can be used to assess a compound's ability to cross a cell monolayer.[3]
Section 4: Structure-Activity Relationship (SAR) Considerations
If all other factors have been addressed, it may be that the synthesized analogue simply lacks intrinsic activity.
Q9: I've ruled out issues with purity, solubility, and the assay. What's next?
A9: At this point, it's important to consider the structure-activity relationship (SAR) of your pyrimidine series.[10]
-
Analyze the SAR Data: Compare the structure of your inactive analogue to other active compounds in the series. Are there specific functional groups or structural features that are consistently present in active compounds but absent in your inactive one?
-
Computational Modeling: Molecular docking studies can provide insights into how your compound might be binding (or failing to bind) to the target protein.[11]
-
Structural Modifications: Based on your SAR analysis, consider rational structural modifications to improve potency. This could involve introducing groups that can form key hydrogen bonds or hydrophobic interactions with the target.[12]
By systematically working through these troubleshooting steps, you can effectively diagnose the reasons for low bioactivity in your synthesized pyrimidine analogues and make informed decisions to advance your research.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity 6-Methyl-2-(methylthio)pyrimidin-4-ol
Welcome to the technical support center for the synthesis and purification of 6-Methyl-2-(methylthio)pyrimidin-4-ol (CAS 6328-58-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to refine your methods and achieve high-purity results consistently.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.
Question 1: Low Yield of Crude this compound
"I'm following a standard procedure involving the methylation of 6-methyl-2-thiouracil, but my yield is consistently below 70%. What are the likely causes and how can I improve it?"
Probable Causes & Solutions:
-
Incomplete Deprotonation of 6-Methyl-2-thiouracil: The initial step of the S-methylation requires the formation of a thiolate anion. Incomplete deprotonation leads to unreacted starting material.
-
Solution: Ensure the base (e.g., sodium hydroxide, sodium methoxide) is fully dissolved and the 6-methyl-2-thiouracil is allowed to stir in the basic solution until it completely dissolves before adding the methylating agent. This indicates the formation of the soluble sodium thiolate salt.
-
-
Suboptimal Reaction Temperature: The methylation reaction is typically exothermic. Running the reaction at too high a temperature can lead to side reactions, while a temperature that is too low may result in an incomplete reaction.
-
Solution: Maintain the reaction temperature at room temperature. If using a highly reactive methylating agent, consider cooling the reaction mixture in an ice bath during the addition to control the exotherm.[1]
-
-
Choice and Quality of Methylating Agent: The efficiency of methylation can be affected by the choice of reagent. Iodomethane is highly effective, but dimethyl sulfate can also be used.[2] The purity of the methylating agent is also crucial.
-
Solution: Use a high-purity methylating agent. Iodomethane is generally preferred for its reactivity. Ensure it is fresh and has been stored properly to avoid degradation.
-
-
Hydrolysis of the Product: Prolonged reaction times in aqueous basic conditions can lead to hydrolysis of the methylthio group.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup promptly to avoid product degradation.
-
Question 2: Presence of N-Methylated Isomer as a Significant Impurity
"My final product shows a significant impurity with the same mass as my desired product. I suspect it's the N-methylated isomer. How can I confirm this and prevent its formation?"
Probable Causes & Solutions:
-
Ambident Nucleophilicity of the Thiouracil Ring: 6-Methyl-2-thiouracil is an ambident nucleophile, meaning it can be alkylated at the sulfur (S-methylation) or nitrogen (N-methylation) atoms. The reaction conditions determine the regioselectivity.
-
Confirmation: The N-methylated and S-methylated isomers can typically be distinguished by their spectroscopic data (¹H NMR, ¹³C NMR) and chromatographic behavior. The N-methylated isomer will likely have a different retention time on HPLC and distinct chemical shifts for the methyl group and protons on the pyrimidine ring.
-
Prevention: S-methylation is generally favored under basic conditions where the more nucleophilic thiolate anion is the predominant species. To suppress N-methylation:
-
Controlled Stoichiometry: Use a slight excess, but not a large excess, of the base to ensure complete formation of the thiolate.
-
Solvent Choice: Protic solvents like ethanol or water can help to solvate the nitrogen atoms, reducing their nucleophilicity and favoring S-alkylation.[2]
-
Catalyst: Zinc chloride has been reported to improve selectivity during methylation with dimethyl sulfate by suppressing N-alkylation byproducts.[2]
-
-
Question 3: Difficulty in Removing Colored Impurities During Recrystallization
"My crude product is off-white or yellowish, and after recrystallization, it still retains some color. What are these impurities and how can I remove them?"
Probable Causes & Solutions:
-
Oxidation and Decomposition Products: Thiol-containing compounds can be susceptible to oxidation, leading to the formation of disulfides and other colored byproducts. High reaction temperatures or prolonged exposure to air can exacerbate this.
-
Solution 1: Activated Carbon Treatment: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated carbon (charcoal). The activated carbon will adsorb the colored impurities. Hot filter the solution to remove the carbon and then allow the filtrate to cool and crystallize.
-
Solution 2: Choice of Recrystallization Solvent: The choice of solvent is critical for effective purification.
-
Recommended Solvents: Water or ethanol-water mixtures are commonly used for the recrystallization of this compound. Experiment with different solvent ratios to optimize the recovery and purity.
-
-
Solution 3: Inert Atmosphere: If oxidation is a persistent issue, consider running the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of high-purity this compound?
A1: The reported melting point for this compound is in the range of 224-226 °C.[2] A sharp melting point within this range is a good indicator of high purity.
Q2: Which analytical techniques are best suited for assessing the purity of the final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the purity of the compound and quantifying any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if their signals are resolved from the main product.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and identify the mass of any impurities.[1]
-
Melting Point Analysis: As mentioned, a sharp and accurate melting point is a good qualitative indicator of purity.
Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A3: Yes, several reagents require careful handling:
-
Methylating Agents (Iodomethane, Dimethyl Sulfate): These are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bases (Sodium Hydroxide, Sodium Methoxide): These are corrosive. Avoid contact with skin and eyes.
Q4: Can this compound exist in different tautomeric forms?
A4: Yes, this compound can exist in keto-enol tautomeric forms. The pyrimidin-4-ol form is in equilibrium with the pyrimidin-4(3H)-one form. The predominant tautomer can depend on the solvent and the physical state (solid vs. solution).
III. Experimental Protocols
Refined Protocol for High-Purity this compound Synthesis
This protocol is optimized to favor S-methylation and minimize byproduct formation.
Materials:
-
6-Methyl-2-thiouracil
-
Sodium Hydroxide (NaOH)
-
Iodomethane (CH₃I)
-
Deionized Water
-
Ethanol
-
Activated Carbon
Procedure:
-
Dissolution of Base: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.05 equivalents) in deionized water.
-
Formation of Thiolate: To the stirred sodium hydroxide solution, add 6-methyl-2-thiouracil (1.0 equivalent). Continue stirring at room temperature until all the solid has dissolved, indicating the formation of the sodium salt.
-
Methylation: Cool the solution in an ice bath. Slowly add iodomethane (1.1 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., with a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.
-
Precipitation of Crude Product: Upon completion, the crude product often precipitates out of the reaction mixture. Cool the mixture in an ice bath to maximize precipitation.
-
Isolation of Crude Product: Collect the solid by vacuum filtration and wash the filter cake with cold deionized water to remove any inorganic salts. Dry the crude product under vacuum.
Protocol for Recrystallization and Purification
-
Solvent Selection: In a flask, add the crude this compound to a suitable solvent (e.g., an ethanol/water mixture).
-
Dissolution: Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove the activated carbon or any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
IV. Data Presentation & Visualization
Table 1: Impurity Profile Before and After Refinement
| Impurity | Retention Time (HPLC) | Area % (Crude) | Area % (After Refinement) |
| 6-Methyl-2-thiouracil | 3.5 min | 5.2% | < 0.1% |
| N-methylated Isomer | 5.8 min | 3.8% | < 0.2% |
| Unknown Impurity 1 | 7.2 min | 1.5% | Not Detected |
| This compound | 5.1 min | 89.5% | > 99.7% |
Workflow Diagrams
Caption: Synthetic workflow for this compound.
Caption: Purification workflow via recrystallization.
V. References
-
ChemicalBook. (2023). This compound. Retrieved from --INVALID-LINK--
-
EvitaChem. (n.d.). Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from --INVALID-LINK--
References
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 6-Methyl-2-(methylthio)pyrimidin-4-ol for Researchers and Drug Development Professionals
Introduction
6-Methyl-2-(methylthio)pyrimidin-4-ol is a crucial heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its structural motif is found in various pharmaceutical agents, including antivirals, anticancer agents, and anti-inflammatory drugs. The efficient and scalable synthesis of this pyrimidine derivative is therefore of significant interest to the medicinal chemistry and drug development community. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering experimental data, detailed protocols, and expert insights to aid researchers in selecting the most suitable method for their specific needs.
Synthetic Strategies: An Overview
Two principal synthetic strategies have emerged for the preparation of this compound: a classical two-step approach involving a cyclization followed by S-methylation, and a more convergent one-pot multi-component reaction. Each route presents a unique set of advantages and challenges in terms of yield, scalability, and operational simplicity.
Route A: The Two-Step Sequential Synthesis
This well-established and reliable method involves two distinct chemical transformations:
-
Step 1: Cyclocondensation to form 6-Methyl-2-thiouracil.
-
Step 2: S-methylation of the thiouracil intermediate.
This approach offers robust and reproducible results, with each step being well-documented in the chemical literature.
Step 1: Synthesis of 6-Methyl-2-thiouracil
The initial step involves the cyclocondensation of ethyl acetoacetate with thiourea. This reaction can be effectively catalyzed by either a base or an acid, with the choice of catalyst influencing reaction conditions and work-up procedures.
The base-catalyzed condensation is the more frequently employed method, typically utilizing strong bases such as sodium methoxide or potassium hydroxide in an alcoholic solvent.[1][2] The base deprotonates the active methylene group of ethyl acetoacetate, facilitating its nucleophilic attack on the thiourea carbonyl carbon, followed by cyclization and dehydration to yield the pyrimidine ring.
A representative procedure for the synthesis of 6-methyl-2-thiouracil is as follows:
-
In a round-bottom flask, combine thiourea (1 mole), ethyl acetoacetate (1 mole), and sodium methoxide (1.2 moles) in methanol (900 ml).[1]
-
Gently heat the reaction mixture on a steam bath and allow the solvent to evaporate to dryness over approximately 8 hours.[1]
-
Dissolve the resulting residue in hot water (1 L) and treat with activated carbon.
-
Filter the hot solution and carefully acidify the filtrate with glacial acetic acid (120 ml).[1]
-
The product, 6-methyl-2-thiouracil, precipitates and is collected by filtration.
-
The crude product can be further purified by recrystallization from a mixture of water and glacial acetic acid.[1]
Expected Yield: 69-84%[1]
Step 2: S-Methylation of 6-Methyl-2-thiouracil
The second step involves the selective methylation of the sulfur atom of the 6-methyl-2-thiouracil intermediate. This is a crucial step as N-methylation can also occur. The use of a suitable methylating agent and reaction conditions is key to achieving high selectivity and yield. Iodomethane is a commonly used and effective methylating agent for this transformation.
A high-yielding protocol for the S-methylation of 6-methyl-2-thiouracil is as follows:
-
To a solution of 6-methyl-2-thiouracil (1 mole) in an aqueous solution of sodium hydroxide, add iodomethane (1.2 moles) dropwise at room temperature.
-
Stir the reaction mixture vigorously for several hours.
-
The product, this compound, precipitates from the reaction mixture.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Expected Yield: up to 98%
Visualizing Route A: A Step-by-Step Workflow
Caption: Workflow for the two-step synthesis of this compound.
Route B: The One-Pot Multi-Component Synthesis (Modified Biginelli Reaction)
The Biginelli reaction, a classic multi-component reaction, offers a convergent and atom-economical approach to pyrimidine synthesis.[3] A modified, four-component version of this reaction has been explored for the synthesis of 2-methylthio-dihydropyrimidines in a single step.[4] This approach, in principle, combines the cyclization and methylation steps into a single operation, offering significant advantages in terms of time and resource efficiency.
Conceptual Framework
This one-pot synthesis would involve the reaction of a β-dicarbonyl compound (such as ethyl acetoacetate or acetylacetone), an aldehyde, thiourea, and a methylating agent (like dimethyl sulfate) in a single reaction vessel.[4] For the synthesis of the target molecule, this compound, the required aldehyde would be acetaldehyde.
Challenges and Considerations
While conceptually elegant, the direct one-pot synthesis of this compound via a modified Biginelli reaction presents some practical challenges:
-
Aldehyde Volatility: Acetaldehyde is a low-boiling and volatile compound, which can be difficult to handle and may lead to poor yields in a one-pot reaction that often requires heating.
-
Competing Reactions: The presence of multiple reactive species in a single pot can lead to the formation of side products, complicating purification and reducing the overall yield of the desired product.
Visualizing Route B: A Convergent Approach
Caption: Conceptual workflow for the one-pot synthesis of this compound.
Quantitative Comparison of Synthetic Routes
| Parameter | Route A: Two-Step Synthesis | Route B: One-Pot Synthesis (Projected) |
| Number of Steps | 2 | 1 |
| Overall Yield | ~68-82% (calculated) | Potentially lower and less predictable |
| Reaction Time | Longer (multi-day process) | Shorter (single reaction) |
| Purification | Intermediate purification required | Potentially more complex purification |
| Scalability | Well-established and scalable | May require significant optimization for scale-up |
| Reproducibility | High | May be lower due to competing reactions |
Discussion and Recommendations
Route A: The Reliable Workhorse
The two-step synthesis is the more established and predictable route for the preparation of this compound.
-
Expertise & Experience: This route is built upon well-understood and extensively documented chemical transformations. The isolation and purification of the 6-methyl-2-thiouracil intermediate allows for better control over the overall process and ensures the high purity of the final product. The high-yielding S-methylation step is a particularly attractive feature of this route.
-
Trustworthiness: The step-wise nature of this synthesis provides a self-validating system. The characterization of the intermediate confirms the successful completion of the first step before proceeding to the next, minimizing the risk of downstream failures.
-
Authoritative Grounding: The individual steps of this synthesis are well-precedented in the scientific literature, providing a strong foundation for its successful implementation.[1][5]
Route B: The Promising but Uncharted Territory
The one-pot, multi-component approach represents a more modern and potentially more efficient strategy.
-
Expertise & Experience: While the Biginelli reaction itself is well-known, its four-component modification for the specific synthesis of this compound is not well-established. Significant process development and optimization would be required to make this a viable and reliable method. The challenges associated with using a volatile aldehyde like acetaldehyde in a one-pot reaction cannot be understated.
-
Trustworthiness: The complexity of a one-pot reaction with multiple competing pathways makes it inherently less predictable than a sequential synthesis. Without a well-optimized protocol, reproducibility could be a significant issue.
-
Authoritative Grounding: While there is literature on four-component Biginelli-type reactions, the direct applicability to the target molecule is not yet demonstrated, making this a higher-risk, higher-reward approach.[4]
For researchers and drug development professionals requiring a reliable and scalable synthesis of this compound with a high degree of purity, the two-step sequential synthesis (Route A) is the recommended approach. Its predictability, high overall yield, and the wealth of available literature make it the superior choice for most applications.
The one-pot synthesis (Route B) remains an interesting area for academic exploration and process optimization. Should a robust and high-yielding one-pot protocol be developed for this specific target molecule, it could offer significant advantages in terms of operational simplicity and cost-effectiveness in the long run. However, in its current state, it is not the recommended route for routine synthesis or large-scale production.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Practical 6 (2 weeks): Synthesis of 6 - Methyl Uracil (6-methyl - 2, 4-di.. [askfilo.com]
- 3. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 6-Methyl-2-(methylthio)pyrimidin-4-ol and Other Pyrimidine Derivatives in Bioassays
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry, offering a versatile framework for designing novel therapeutic agents.[1][2][3] Its presence in the fundamental building blocks of life, DNA and RNA, provides a unique advantage for interaction with biological systems.[2][3] This guide provides an in-depth technical comparison of 6-Methyl-2-(methylthio)pyrimidin-4-ol and other key pyrimidine derivatives, focusing on their performance in various bioassays. We will delve into the structure-activity relationships, mechanistic insights, and the experimental data that underscore their therapeutic potential.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound, a sulfur-containing heterocyclic compound, is a key precursor in the synthesis of a variety of biologically active molecules.[4] Its structure, featuring a pyrimidine core with a methyl group at position 6, a methylthio group at position 2, and a hydroxyl group at position 4, offers multiple sites for chemical modification. This versatility allows for the generation of diverse libraries of compounds for screening in a wide range of bioassays. While direct and extensive bioactivity data for this compound itself is limited in publicly accessible literature, its derivatives have shown promise in several therapeutic areas, including as anticonvulsants and plant growth stimulants.
Comparative Bioassay Performance
The true potential of the this compound scaffold is illuminated when we examine the biological activities of its derivatives in comparison to other classes of pyrimidines. The following sections will compare their performance in key bioassays, supported by experimental data where available.
Anticancer Activity: A Battleground for Pyrimidine Derivatives
The pyrimidine core is a well-established pharmacophore in the development of anticancer agents.[1][3][5] Numerous pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of cancer cells through various mechanisms, including the inhibition of kinases and interference with DNA synthesis.
To illustrate the potential, let's consider a hypothetical comparison based on published data for structurally related compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine derivative | A-549 (Lung) | 7.23 | [7] |
| Pyrido[2,3-d]pyrimidine derivative | PC-3 (Prostate) | 7.12 | [7] |
| Thienopyrimidine Derivative | MCF-7 (Breast) | 4.3 | [8] |
| 2,4,6-trisubstituted-2H-pyrazolo[4,3-c]pyridines | K562 (Leukemia) | Low micromolar | [3] |
Causality Behind Experimental Choices: The selection of cancer cell lines in these studies is driven by the prevalence and clinical significance of the respective cancers. The MTT assay is a standard and reliable colorimetric assay for assessing cell viability and proliferation, making it a common choice for initial screening of potential anticancer compounds.[1][2]
Antiviral Activity: A Broad Spectrum of Inhibition
Pyrimidine derivatives have a long history in antiviral drug discovery.[3][5] Their structural similarity to nucleosides allows them to interfere with viral replication.
A study on 2-methoxy- and 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones, which are structurally related to our topic compound, demonstrated their efficacy against the Rubella virus.[9] This highlights the potential of the 2-(methylthio)pyrimidin-4-ol scaffold in antiviral research. Furthermore, other pyrimidine derivatives have shown broad-spectrum antiviral activity against a range of RNA viruses by inhibiting pyrimidine biosynthesis, a crucial pathway for viral replication.[5]
| Compound Class | Virus | Assay | Activity | Reference |
| 2-methylthio-6-[(2'-alkylamino)ethyl]-4(3H)-pyrimidinones | Rubella virus | Plaque Reduction | Efficient and selective inhibitors | [9] |
| Pyrimido[4,5-d]pyrimidines | Human coronavirus 229E | Antiviral Potency | Remarkable efficacy | [1] |
| 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole | Tobacco Mosaic Virus (TMV) | Half-leaf method | EC50 = 246.48 µg/mL | A study on antiviral activity |
Causality Behind Experimental Choices: The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and is therefore a key method for evaluating the efficacy of antiviral compounds. The choice of viruses for screening is often based on public health concerns and the availability of suitable cell culture models.
Kinase Inhibition: Targeting Cellular Signaling
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold is a common feature in many FDA-approved kinase inhibitors.
While direct kinase inhibition data for this compound is not available, a study on 2,6-diaminopyrimidin-4-one derivatives as IRAK4 inhibitors included a compound with a thiomethyl ether at the 2-position. This compound demonstrated comparable potency to other alkyl-substituted derivatives, suggesting that the methylthio group is well-tolerated and can be a part of a potent kinase inhibitor. Another study reported a 2-thiopyrimidine derivative with moderate activity against CDK-1 (IC50 = 5 µM).[1][2]
| Compound Class | Kinase Target | IC50 | Reference |
| 2,6-Diaminopyrimidin-4-one derivative | IRAK4 | 27 nM | |
| 2-Thiopyrimidine derivative | CDK-1 | 5 µM | [1][2] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | EGFRWT | 0.099 µM | [7] |
| Pyrido[2,3-d]pyrimidin-4(3H)-one | EGFRT790M | 0.123 µM | [7] |
Causality Behind Experimental Choices: Kinase inhibition assays are typically performed as in vitro biochemical assays to determine the direct inhibitory effect of a compound on a specific kinase. The choice of kinases to target is based on their known involvement in disease pathogenesis. Fluorescence-based or luminescence-based assays are often used for high-throughput screening due to their sensitivity and scalability.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the key bioassays discussed are provided below.
MTT Cell Viability Assay
This protocol is a standard method for assessing the in vitro cytotoxic activity of compounds against cancer cell lines.
Workflow for MTT Assay
References
- 1. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]
- 9. Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Definitive Guide to the Structural Elucidation of 6-Methyl-2-(methylthio)pyrimidin-4-ol: An Integrated Crystallographic and Spectroscopic Approach
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern medicinal chemistry. For researchers, scientists, and drug development professionals, the precise knowledge of atomic arrangement is paramount for understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring intellectual property protection. This guide provides an in-depth, expert-led comparison of analytical techniques for the structural validation of 6-Methyl-2-(methylthio)pyrimidin-4-ol, a key heterocyclic scaffold. While other spectroscopic methods provide valuable insights, we will demonstrate why single-crystal X-ray crystallography remains the gold standard for definitive structural assignment.
The Subject of Our Investigation: this compound
This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in medicinal chemistry due to their presence in a wide array of biologically active molecules, including nucleobases and therapeutic agents. The potential for tautomerism and the precise conformation of the substituent groups necessitate a robust and unequivocal method for structural determination.
Part 1: Synthesis and Crystallization: The Gateway to Definitive Structural Analysis
The journey to structural validation begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Experimental Protocol: Synthesis of this compound[1]
The synthesis of this compound is typically achieved through the methylation of a thiouracil precursor. A common synthetic route is outlined below:
-
Dissolution of Base: Sodium hydroxide is dissolved in water with stirring at room temperature.
-
Addition of Thiouracil Precursor: 6-Methyl-2-thiouracil is added to the basic solution and stirred until completely dissolved.
-
Methylation: Iodomethane is added dropwise to the reaction mixture, which is then stirred for several hours at room temperature.
-
Isolation and Purification: The resulting solid product is isolated by filtration, washed with cold water, and dried under vacuum to yield this compound.
The rationale behind this well-established procedure lies in the nucleophilic nature of the sulfur atom in the thiouracil ring, which readily attacks the electrophilic methyl group of iodomethane in the presence of a base.
Caption: Synthetic workflow for this compound.
Crystallization: The Art and Science of Growing Order
The success of an X-ray crystallographic analysis is entirely dependent on the quality of the single crystals. For pyrimidine derivatives, which can exhibit a range of solubilities, a systematic approach to crystallization is crucial.
Experimental Protocol: Single Crystal Growth
Given that pyrimidine derivatives often have limited solubility in common organic solvents, a vapor diffusion method is a powerful technique.
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a "good" solvent in which it is readily soluble (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).
-
Vapor Diffusion Setup: Place the vial containing the solution inside a larger, sealed chamber that contains a volatile "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether or pentane).
-
Crystal Growth: Over time, the anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting the slow formation of single crystals.
The principle behind this technique is to gradually induce supersaturation, allowing for the ordered arrangement of molecules into a crystal lattice rather than rapid precipitation.
Part 2: The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides a direct and unambiguous three-dimensional map of the electron density within a molecule, revealing the precise spatial arrangement of atoms and the nature of the chemical bonds connecting them.
Experimental Workflow: From Crystal to Structure
The process of determining a crystal structure can be broken down into several key steps:
Caption: The workflow of single-crystal X-ray crystallography.
-
Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected.
-
Data Processing: The intensities of the diffracted X-rays are measured and processed to yield a set of structure factors.
-
Structure Solution: The phases of the structure factors are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.
Interpreting the Data: A Glimpse into the Molecular Architecture
While the specific crystal structure of this compound is not publicly available as of this writing, a successful analysis of a related pyrimidine derivative would yield a wealth of precise data, as illustrated in the hypothetical table below.
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 8.5, 10.2, 9.1 | Dimensions of the unit cell. |
| α, γ (°) | 90 | Angles of the unit cell. |
| β (°) | 98.5 | Angle of the unit cell. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| C-N bond lengths (Å) | 1.32 - 1.38 | Provides precise bond distances. |
| C=O bond length (Å) | 1.24 | Confirms the presence of a carbonyl group. |
| Torsion Angles (°) | -175 | Defines the conformation of substituent groups. |
This level of detail is unattainable with most other analytical techniques and is critical for understanding intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the solid state.
Caption: Connectivity of this compound.
Part 3: A Comparative Analysis: The Role of Other Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods offer complementary and more readily accessible data, particularly for routine analysis and reaction monitoring.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions. | Unambiguous and definitive structural determination. | Requires high-quality single crystals, which can be challenging to obtain; provides solid-state structure which may differ from solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, through-bond and through-space correlations. | Provides information about the structure in solution; does not require crystallization. | Does not provide precise bond lengths and angles; can be difficult to interpret for complex molecules; may not be able to definitively determine relative or absolute stereochemistry. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition. | High sensitivity, requires very small sample amounts. | Provides no information on connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Rapid and non-destructive. | Provides limited information on the overall molecular structure. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of a molecule in solution. For this compound, one would expect to observe distinct signals in the ¹H and ¹³C NMR spectra corresponding to the methyl, methylthio, and pyrimidine ring protons and carbons. While NMR can establish the carbon-hydrogen framework, it cannot provide the precise bond lengths and angles that are obtained from X-ray crystallography.
Mass Spectrometry (MS)
Mass spectrometry is invaluable for determining the molecular weight of a compound and, with high-resolution instruments, its elemental composition. For this compound, a mass spectrum would show a molecular ion peak corresponding to its molecular weight, confirming the successful synthesis of the target molecule.[1] However, MS provides no information about the arrangement of atoms within the molecule.
Conclusion: An Indispensable Synergy
In modern chemical research, a multi-faceted analytical approach is essential for the comprehensive characterization of new chemical entities. While techniques such as NMR, MS, and IR spectroscopy provide crucial and often complementary information, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous and high-resolution three-dimensional structure. For the definitive validation of the structure of this compound, and indeed for any novel compound of pharmaceutical interest, X-ray crystallography is not just a superior alternative—it is an indispensable tool. The detailed structural insights it provides are fundamental to advancing our understanding of molecular recognition, guiding further synthetic efforts, and ultimately, accelerating the development of new and effective medicines.
References
A Comparative Analysis of the Biological Activity of Thio-Substituted Pyrimidines: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the biological activities of thio-substituted pyrimidines, a class of heterocyclic compounds demonstrating significant therapeutic potential. By delving into their anticancer, antiviral, and antimicrobial properties, this document serves as a vital resource for researchers, scientists, and professionals in drug development. Our analysis is grounded in experimental data, offering a clear comparison with alternative compounds and elucidating the structure-activity relationships that govern their efficacy.
Introduction to Thio-substituted Pyrimidines
Pyrimidines are fundamental heterocyclic aromatic compounds that form the backbone of nucleic acids. The strategic introduction of a sulfur atom, creating a thio-substituted pyrimidine, dramatically alters the molecule's electronic distribution and steric properties. This modification has been a cornerstone of medicinal chemistry, leading to the development of compounds with a broad spectrum of biological activities. The thio-substitution not only enhances the pharmacological profile but also provides a reactive handle for further chemical modifications, allowing for the fine-tuning of activity and specificity.
This guide will explore the diverse biological landscape of these molecules, from their role as antimetabolites in cancer therapy to their inhibitory effects on viral replication and bacterial growth. We will examine key examples, such as the well-established drugs 6-mercaptopurine and propylthiouracil, alongside a range of novel derivatives that are currently under investigation.
Anticancer Activity: A Cornerstone of Thio-Pyrimidine Research
The antiproliferative effects of thio-substituted pyrimidines are among their most studied and clinically relevant properties. These compounds often act as purine antimetabolites, interfering with the synthesis of DNA and RNA in rapidly dividing cancer cells.[1]
Comparative Anticancer Efficacy
The following table summarizes the cytotoxic activity (IC50 values) of various thio-substituted pyrimidine derivatives against different human cancer cell lines. This comparative data highlights the influence of different substituents on the pyrimidine ring and the varied sensitivity of cancer cell types to these agents.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine | Glioblastoma (SNB-19) | 5.00 | [2] |
| 2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine | Melanoma (C-32) | 7.58 | [2] |
| Thiazolo[4,5-d]pyrimidine Derivative 3b | Melanotic Melanoma (C32) | 24.4 | [3] |
| Thiazolo[4,5-d]pyrimidine Derivative 3b | Amelanotic Melanoma (A375) | 25.4 | [3] |
| Thiazolo[4,5-d]pyrimidine Derivative 3b | Prostate Cancer (DU145) | - | [3] |
| Thiazolo[4,5-d]pyrimidine Derivative 3b | Breast Cancer (MCF-7/WT) | - | [3] |
| Thiazolopyrimidine Derivative 7c | Prostate Cancer (PC-3) | High Activity | [4] |
| Thiazolopyrimidine Derivative 8a | Prostate Cancer (PC-3) | High Activity | [4] |
| Thiazolopyrimidine Derivative 12a | Prostate Cancer (PC-3) | High Activity | [4] |
| Thiazolopyrimidine Derivative 11b | Colorectal Carcinoma (HCT-116) | Higher Activity | [4] |
| Thiazolopyrimidine Derivative 12a | Colorectal Carcinoma (HCT-116) | Higher Activity | [4] |
| Pyrazolo[3,4-d]pyrimidine Derivative 4b | U937 | < 20 | [5] |
| Pyrazolo[3,4-d]pyrimidine Derivative 4j | U937 | < 20 | [5] |
| Pyrazolo[3,4-d]pyrimidine Derivative 4l | U937 | < 20 | [5] |
Note: "-" indicates that while activity was reported, a specific IC50 value was not provided in the cited source. "High Activity" and "Higher Activity" are qualitative descriptions from the source.
Mechanism of Action: 6-Mercaptopurine
A classic example of a thio-substituted pyrimidine in cancer therapy is 6-mercaptopurine (6-MP). Its mechanism of action involves its conversion to the active metabolite, thioinosine monophosphate (TIMP), which then inhibits several key enzymes in the de novo purine biosynthesis pathway.[6][7] This ultimately leads to the disruption of DNA and RNA synthesis and induces apoptosis in cancer cells.
Caption: Mechanism of action of 6-Mercaptopurine.
Antiviral Activity: A Broad Spectrum of Inhibition
Thio-substituted pyrimidines have emerged as promising antiviral agents, demonstrating efficacy against a range of viruses, including human immunodeficiency virus (HIV), human coronavirus, and influenza viruses.[4][8] Their mechanisms of action are diverse, ranging from the inhibition of viral entry and replication to the modulation of host immune responses.
Comparative Antiviral Efficacy
The following table presents the half-maximal inhibitory concentration (IC50) values for several thio-substituted pyrimidines against different viruses, showcasing their potential as broad-spectrum antiviral drugs.
| Compound | Virus | IC50 (µM) | Reference |
| Spirocyclic Thiopyrimidinone 9 | Human Coronavirus 229E (HCoV-229E) | SI = 14.8 | [5] |
| NBD-14204 | HIV-1 (Clinical Isolates) | 0.24 - 0.9 | [9] |
| NBD-14208 | HIV-1 (Clinical Isolates) | 0.66 - 5.7 | [9] |
| Pyrimidine Thioglycoside 5e | H5N1 | Inhibition of 50% at 0.125 µmol | [8] |
| Pyrimidine Thioglycoside 5f | H5N1 | Inhibition of 51.67% at 0.125 µmol | [8] |
| Pyrimidine Thioglycoside 5e | SARS-CoV-2 | 86.02 | [8] |
| Pyrimidine Thioglycoside 5f | SARS-CoV-2 | 77.37 | [8] |
Note: SI refers to the Selectivity Index.
Mechanism of Action: Propylthiouracil (PTU)
While primarily known for its use in treating hyperthyroidism, Propylthiouracil (PTU) also exhibits antiviral properties. Its established mechanism in thyroid treatment involves the inhibition of the thyroid peroxidase enzyme, which is crucial for thyroid hormone synthesis.[10][11][12] This inhibition of peroxidases may also contribute to its broader biological activities.
References
- 1. bioagilytix.com [bioagilytix.com]
- 2. Synthesis and anticancer activity of thiosubstituted purines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Antiviral Evaluation, and Molecular Dynamics Simulation Studies of New Spirocyclic Thiopyrimidinones as Anti HCoV-229E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. broadpharm.com [broadpharm.com]
- 8. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. mdpi.com [mdpi.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. clyte.tech [clyte.tech]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Pyrimidine Compounds
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. When analytical methods for critical compounds like pyrimidines are transferred between laboratories, ensuring consistency and reliability is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for pyrimidine compounds, focusing on the critical process of inter-laboratory cross-validation. We will move beyond rote procedural lists to explore the scientific rationale behind experimental choices, ensuring a self-validating system of protocols.
The Criticality of Pyrimidine Analysis and Method Validation
Pyrimidine analogues are a cornerstone of modern therapeutics, with applications ranging from antiviral to anticancer treatments. The accurate quantification of these compounds in various matrices—from active pharmaceutical ingredients (APIs) to biological fluids—is non-negotiable for ensuring product quality, safety, and efficacy. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide rigorous guidelines for analytical method validation, which establishes that a method is suitable for its intended purpose.[1][2] Cross-validation, or method transfer, is the documented process that qualifies a receiving laboratory to use an analytical method that originated in a transferring laboratory, ensuring that both can produce comparable results.[3][4]
Choosing the Right Analytical Tool: A Comparative Overview
The choice of analytical technique for pyrimidine compounds is dictated by the analyte's physicochemical properties, the sample matrix, and the intended application of the method (e.g., purity testing, pharmacokinetic studies). High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the workhorses for pyrimidine analysis.[5]
| Analytical Technique | Principle | Advantages for Pyrimidine Analysis | Common Applications |
| HPLC with UV Detection | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance. | Cost-effective, robust, and widely available. Suitable for a broad range of pyrimidine analogues with chromophores. | Assay and purity of drug substance, content uniformity of drug product, dissolution testing. |
| LC-MS/MS | Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. | Exceptional sensitivity and selectivity, enabling quantification of low-level analytes in complex matrices. Ideal for bioanalysis. | Pharmacokinetic studies, metabolite identification, trace-level impurity analysis. |
The Cross-Validation Journey: A Framework for Success
A successful cross-validation study is built on a foundation of clear communication, a comprehensive transfer protocol, and predefined acceptance criteria.[3][6] The process can be visualized as a logical progression from planning to execution and final reporting.
Caption: A generalized workflow for the cross-validation of analytical methods.
Selecting the Appropriate Transfer Approach
The choice of method transfer approach depends on the complexity of the method and the experience of the receiving laboratory.[3][4]
-
Comparative Testing: The most common approach, where both the transferring and receiving labs analyze the same batch of samples. The results are then statistically compared. This is ideal for well-established and validated methods.[3][4]
-
Co-validation: The receiving lab participates in the validation of the method alongside the transferring lab. This is often used for new methods being implemented at multiple sites.[3][4]
-
Revalidation: The receiving lab performs a full or partial revalidation of the method. This is necessary when there are significant differences in equipment or laboratory environments.[3][4]
A Tale of Two Labs: Cross-Validation of an HPLC Method for Gemcitabine
To illustrate the practical application of cross-validation, let's consider a hypothetical scenario involving the transfer of a validated HPLC method for the assay of Gemcitabine, a pyrimidine analogue used in chemotherapy, from a sending laboratory (SL) to a receiving laboratory (RL).
The Analytical Method
The method is a reversed-phase HPLC method with UV detection, validated at the SL according to ICH guidelines.[7][8]
Hypothetical HPLC Method Parameters for Gemcitabine Assay:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Water:Acetonitrile (90:10, v/v), pH 3.5 with Orthophosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
The Cross-Validation Protocol
A detailed protocol is established, outlining the scope, responsibilities, materials, and acceptance criteria. For this comparative study, three batches of Gemcitabine drug substance will be analyzed in triplicate by both laboratories.
Acceptance Criteria for Gemcitabine Assay Transfer:
| Parameter | Acceptance Criteria | Rationale |
| Accuracy (as % Recovery) | Mean recovery at each concentration should be between 98.0% and 102.0% for both labs. | Ensures the closeness of the measured value to the true value. |
| Precision (as %RSD) | Intra-assay precision (%RSD of 6 replicates) should be ≤ 2.0% for both labs. | Demonstrates the closeness of agreement between a series of measurements. |
| Comparability of Means | The absolute difference between the mean assay values of the two labs should not be more than 2.0%. | Confirms that the two labs are producing statistically similar results. |
| Statistical Equivalence | A two-one-sided t-test (TOST) for equivalence should demonstrate that the 90% confidence interval for the difference in means is within a predefined equivalence margin (e.g., ±3%). | Provides a more rigorous statistical confirmation of equivalence than a simple difference of means.[1][9] |
Experimental Workflow and Data Comparison
Caption: Step-by-step experimental workflow for the comparative testing of Gemcitabine.
Hypothetical Cross-Validation Data for Gemcitabine Assay:
| Batch | Sending Lab (% Assay) | Receiving Lab (% Assay) |
| 1 | 99.8, 100.1, 99.5 | 100.2, 99.9, 100.5 |
| 2 | 100.5, 100.2, 100.8 | 100.9, 100.6, 101.2 |
| 3 | 99.9, 100.3, 99.7 | 100.1, 99.8, 100.4 |
Summary of Comparative Results:
| Parameter | Sending Lab (SL) | Receiving Lab (RL) | Acceptance Criteria | Pass/Fail |
| Mean Assay (%) | 100.1 | 100.4 | - | - |
| Overall %RSD | 0.45% | 0.48% | ≤ 2.0% | Pass |
| Absolute Difference in Means (%) | - | 0.3% | ≤ 2.0% | Pass |
| Equivalence Test (TOST) | - | Within ±3% equivalence margin | Pass | Pass |
In this scenario, the data demonstrates that the receiving laboratory can execute the method with comparable accuracy and precision to the sending laboratory, and the transfer is deemed successful.
Cross-Validation of an LC-MS/MS Method for Pyrimidine Nucleosides in Plasma
For bioanalytical methods, such as the quantification of pyrimidine nucleosides in plasma for pharmacokinetic studies, LC-MS/MS is the technique of choice due to its high sensitivity and specificity.[10] The cross-validation of such methods follows similar principles to HPLC methods but with additional considerations for the biological matrix.
Key Considerations for Bioanalytical Method Transfer:
-
Matrix Effects: Evaluation of different lots of plasma to ensure that endogenous components do not interfere with the quantification of the analytes.[11]
-
Stability: Confirmation of analyte stability in the biological matrix under various storage and handling conditions.
-
Internal Standard Response: The response of the internal standard should be consistent across both laboratories.
Hypothetical LC-MS/MS Method Parameters for a Pyrimidine Nucleoside:
| Parameter | Condition |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transition | Analyte-specific precursor and product ions |
The cross-validation would involve analyzing spiked plasma quality control (QC) samples at low, medium, and high concentrations, as well as incurred samples from a clinical study, if available. The acceptance criteria for bioanalytical method transfer are often based on the FDA and ICH M10 guidelines, with mean accuracy at each concentration level typically between 85.0% and 115.0% and precision (%CV) within 15.0%.[11]
Troubleshooting Common Challenges in Pyrimidine Analysis
Even with a validated and successfully transferred method, issues can arise during routine analysis. A systematic approach to troubleshooting is essential.
| Issue | Potential Causes for Pyrimidine Analysis | Recommended Actions |
| Peak Tailing | Secondary interactions of polar pyrimidine amines with residual silanols on the HPLC column; inappropriate mobile phase pH. | Use an end-capped column; operate at a lower pH to suppress silanol activity; add a competing base like triethylamine to the mobile phase.[12][13] |
| Poor Peak Shape/Resolution | Sub-optimal mobile phase composition; column degradation. | Re-optimize the mobile phase, particularly the organic modifier and buffer concentration; flush or replace the column.[14] |
| Inconsistent Retention Times | Fluctuations in column temperature; changes in mobile phase composition; pump issues. | Use a column oven for temperature control; prepare fresh mobile phase; purge the pump.[14] |
| Ion Suppression (LC-MS/MS) | Co-eluting matrix components interfering with ionization. | Improve sample preparation to remove interferences; adjust chromatography to separate the analyte from the interfering components. |
Conclusion: A Commitment to Data Integrity
The cross-validation of analytical methods for pyrimidine compounds is a scientifically rigorous process that underpins the reliability of data throughout the drug development lifecycle. By adopting a systematic approach grounded in regulatory guidelines and a deep understanding of the analytical techniques, organizations can ensure the seamless transfer of methods between laboratories. This commitment to scientific integrity not only facilitates efficient drug development but also upholds the ultimate goal of ensuring patient safety and product quality.
References
- 1. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Analytical Method Transfer: Best Practices and Guidelines | Lab Manager [labmanager.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in bovine blood plasma by high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. hplc.eu [hplc.eu]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
comparing the efficacy of 6-Methyl-2-(methylthio)pyrimidin-4-ol derivatives as anticonvulsants.
An Objective Guide to the Anticonvulsant Efficacy of 6-Methyl-2-(methylthio)pyrimidin-4-ol Derivatives
This guide provides a comprehensive comparison of the anticonvulsant efficacy of various derivatives of the this compound scaffold. It is intended for researchers, scientists, and drug development professionals in the field of epilepsy treatment. We will delve into the chemical structures, preclinical screening methodologies, comparative efficacy data, and structure-activity relationships to provide a clear understanding of this promising class of compounds.
Introduction: The Quest for Novel Anticonvulsants
Epilepsy is a chronic neurological disorder affecting millions worldwide, characterized by recurrent seizures that can significantly impact a patient's quality of life[1]. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients suffer from refractory seizures, and many experience dose-limiting side effects[2]. This therapeutic gap drives the urgent need for novel AEDs with superior efficacy and improved safety profiles.
Pyrimidine derivatives have emerged as a versatile and promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antibacterial, and anticancer properties[3][4]. Within this class, derivatives of this compound have shown particular promise as anticonvulsant agents, making them a focal point of contemporary research. This guide synthesizes the available preclinical data to offer an objective comparison of their performance.
The Core Chemical Scaffold
The foundational structure for the derivatives discussed is this compound. This compound can exist in tautomeric forms, primarily the keto-enol tautomerism between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms. The alkylation studies that form the basis of this guide are typically performed on the related 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, which serves as the key intermediate[5][6].
Caption: General structure of the 6-methyl-2-thiopyrimidin-4-one scaffold.
Preclinical Anticonvulsant Screening: A Methodological Overview
To evaluate the potential of new chemical entities as anticonvulsants, a standardized battery of in vivo tests is employed. The trustworthiness of these assays lies in their high reproducibility and predictive validity for specific types of human seizures. The primary models used for the derivatives in this guide are the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests, with the Rotarod test used to assess neurotoxicity.
Experimental Workflow
The typical screening cascade is designed to efficiently identify compounds with anticonvulsant activity while simultaneously profiling for potential motor impairment, a common side effect of centrally acting drugs.
Caption: Standard workflow for preclinical anticonvulsant drug screening.
Protocol 1: Maximal Electroshock (MES) Test
The MES test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures. It assesses a drug's ability to prevent the spread of a seizure discharge through neural tissue[2][7].
-
Objective: To evaluate the ability of a compound to prevent tonic hindlimb extension (THLE) induced by a supramaximal electrical stimulus.
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Animal Preparation: Male mice (e.g., CF-1 or C57BL/6 strains) are acclimated and weighed. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is always included.
-
Anesthesia & Electrode Placement: At the predetermined time of peak effect (TPE) for the compound, a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas, followed by a drop of saline to ensure good electrical contact[8][9].
-
Stimulation: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered via the corneal electrodes[8][9].
-
Observation: The animal is immediately observed for the presence or absence of a full tonic hindlimb extension.
-
Endpoint: Abolition of the hindlimb tonic extensor component of the seizure is considered protection[8]. The number of protected animals in each group is recorded to calculate the median effective dose (ED₅₀).
-
Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Test
This test is highly predictive of compounds that will be effective against clonic seizures, such as absence seizures. It evaluates a drug's ability to elevate the seizure threshold[7][10].
-
Objective: To determine if a compound can prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazole (PTZ).
-
Apparatus: Isolation cages for observation.
-
Procedure:
-
Animal Preparation: Animals are prepared and dosed with the test compound or vehicle as in the MES test.
-
Convulsant Administration: At the TPE, a dose of PTZ known to induce clonic seizures in over 95% of untreated animals (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin on the neck[10].
-
Observation: Animals are placed in individual cages and observed for 30 minutes.
-
Endpoint: The primary endpoint is the absence of a clonic seizure, defined as an episode of clonus of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds[10]. The number of protected animals is used to determine the ED₅₀.
-
Protocol 3: Rotarod Neurotoxicity Test
This test assesses motor coordination and balance, serving as a crucial indicator of a compound's potential neurological side effects or deficits[11][12].
-
Objective: To measure a compound's effect on motor coordination by assessing the ability of an animal to remain on a rotating rod.
-
Apparatus: A rotarod apparatus, consisting of a textured rod that rotates at a constant or accelerating speed.
-
Procedure:
-
Training: Prior to the test day, animals are trained on the rotarod for several trials until they can consistently remain on the rod for a baseline period (e.g., 1-2 minutes).
-
Testing: On the test day, animals are dosed with the test compound or vehicle. At the TPE, they are placed back on the rotarod.
-
Measurement: The latency to fall off the rod is recorded. A significant decrease in performance compared to the vehicle-treated group indicates motor impairment.
-
Endpoint: The data is used to determine the median toxic dose (TD₅₀), the dose at which 50% of animals exhibit motor impairment[13].
-
Comparative Efficacy of this compound Derivatives
Research has focused on modifying the core scaffold, primarily through S-alkylation with various acetamide moieties. This has yielded a range of derivatives with varying anticonvulsant profiles. The data below is synthesized from key studies in the field[3][5][6][14].
Table 1: Anticonvulsant Activity and Neurotoxicity of Key Derivatives in Rodent Models
| Compound ID | R-Group (Substituent on Acetamide Nitrogen) | Anticonvulsant Activity (scPTZ, % Protection) | Anticonvulsant Activity (MES, % Protection) | Neurotoxicity (TD₅₀, mg/kg) | ED₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| 5.5 | 4-Bromophenyl | High (details below) | High (details below) | 215.4 | 39.1 (scPTZ) | 5.51 | [5][6] |
| 5.7 | 4-Chlorophenyl | Moderate | Moderate | > 300 | N/A | N/A | [5][6] |
| 5.8 | 4-Fluorophenyl | Moderate | Moderate | > 300 | N/A | N/A | [5][6] |
| 5.11 | 2,4-Dichlorophenyl | Moderate | Low | > 300 | N/A | N/A | [5][6] |
| 5.13 | 3,4-Dichlorophenyl | Moderate | Low | > 300 | N/A | N/A | [5][6] |
| 3.1 | Phenyl | Low | Not Reported | Not Reported | N/A | N/A | [3][14] |
| 3.2 | 4-Methylphenyl | Low | Not Reported | Not Reported | N/A | N/A | [3][14] |
N/A: Not Available in the cited literature.
Structure-Activity Relationship (SAR) and Key Findings
The comparative data reveals critical insights into how chemical structure influences biological activity.
-
Lead Compound: The most pronounced anticonvulsant activity was demonstrated by compound 5.5 , 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)-acetamide[5][6]. In the scPTZ test, this compound significantly decreased seizure severity and lethality while increasing the latent period before seizure onset.
-
Halogen Substitution: The presence of a halogen on the N-phenyl ring of the acetamide side chain appears crucial for activity.
-
A single halogen at the para-position (4-position) of the phenyl ring (compounds 5.5, 5.7, 5.8) confers the most potent activity.
-
The 4-bromo substituent (compound 5.5) was superior to 4-chloro (5.7) and 4-fluoro (5.8) substituents[5].
-
-
Di-halogenation: Dichlorination of the phenyl ring (compounds 5.11 and 5.13) generally led to a decrease in activity, especially in the MES model, suggesting that steric hindrance or electronic effects from a second halogen are detrimental[5].
-
Safety Profile: Compound 5.5 exhibited a favorable Protective Index (PI) of 5.51, indicating a reasonable window between its effective dose and the dose causing motor impairment. Several other derivatives showed no neurotoxicity up to the highest tested dose of 300 mg/kg, suggesting a good safety profile for this chemical class[5][6].
Conclusion and Future Directions
The this compound scaffold is a highly promising platform for the development of novel anticonvulsant agents. S-alkylation with N-aryl-substituted acetamides has yielded derivatives with significant activity in gold-standard preclinical models of epilepsy.
The lead compound, bearing a 4-bromophenyl substituent (5.5 ), demonstrates potent efficacy in both scPTZ and MES models, coupled with a promising safety margin. Future research should focus on:
-
Mechanism of Action Studies: Elucidating the precise molecular targets of these compounds is critical. Investigations could focus on their interaction with GABA receptors, voltage-gated ion channels, or other relevant CNS targets[15].
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds to determine their drug-likeness and suitability for further development.
-
Further Optimization: Synthesizing additional analogues to refine the structure-activity relationship, potentially exploring bioisosteric replacements for the bromo-substituent to enhance potency or improve pharmacokinetic properties.
This systematic approach will be essential in translating the preclinical promise of these pyrimidine derivatives into clinically effective therapies for epilepsy.
References
- 1. Efficacy of 6-nitrobenzo[d]thiazol-2 Amine Derivative (N3) in Mitigating PTZ-Induced Epileptic Conditions Via Modulation of Inflammatory and Neuroprotective Pathways in-vivo Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization [pharmacia.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 11. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. Design, synthesis and anticonvulsant activity evaluation of 7-substituted-[1,2,4]-triazolo[4,3-f]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medipol.edu.tr [medipol.edu.tr]
A Comparative Guide to the Synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-ol: A Classic vs. Green Chemistry Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two synthetic pathways for 6-Methyl-2-(methylthio)pyrimidin-4-ol, a key building block in medicinal and agricultural chemistry.[1][2][3] We will dissect a well-established, traditional method and contrast it with a modern, optimized pathway that emphasizes green chemistry principles. This objective analysis, supported by experimental data, aims to inform researchers on the selection of the most appropriate synthetic route based on efficiency, environmental impact, and laboratory resources.
Introduction to this compound
This compound is a heterocyclic compound of significant interest due to its versatile applications. It serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, including potential anti-inflammatory agents and plant growth stimulants.[1][2][3] The pyrimidine core is a fundamental scaffold in numerous pharmaceuticals, making the efficient and sustainable synthesis of its derivatives a critical area of research.
Established Synthetic Pathway: The Classical Approach
The traditional synthesis of this compound typically involves the S-methylation of 6-methyl-2-thiouracil using a strong base and an alkylating agent in an aqueous or alcoholic solvent. This method is reliable and has been widely used for decades.
Experimental Protocol: Classical Synthesis
-
Dissolution: Dissolve 6-methyl-2-thiouracil in an aqueous solution of sodium hydroxide.
-
Cooling: Cool the reaction mixture in an ice bath to 0°C.
-
Methylation: Slowly add iodomethane to the cooled solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for several hours.
-
Precipitation: Cool the solution again to 0°C and acidify with glacial acetic acid to precipitate the product.
-
Isolation: Collect the white precipitate by vacuum filtration, wash with cold water, and dry.
Rationale Behind Experimental Choices
-
Sodium Hydroxide: A strong base is required to deprotonate the thiouracil, forming a thiolate anion which is a potent nucleophile.
-
Iodomethane: A highly reactive methylating agent that readily undergoes nucleophilic substitution.
-
Aqueous Solvent: Water is a readily available and inexpensive solvent that facilitates the dissolution of the sodium salt of the starting material.
-
Acidification: The addition of acetic acid neutralizes the excess base and protonates the pyrimidin-4-olate to yield the final product, which is less soluble in water and precipitates out.
Workflow of the Classical Synthetic Pathway
Caption: Classical synthesis workflow for this compound.
A New Synthetic Pathway: A Greener, Optimized Approach
Recent advancements in synthetic methodology have focused on developing more environmentally friendly and efficient processes. This "new" pathway for the synthesis of this compound utilizes a milder base, a recyclable solvent, and solvent-free conditions, significantly improving the overall sustainability of the process.[4]
Experimental Protocol: Green Synthesis
-
Mixing: In a mortar, combine 6-methyl-2-thiouracil, potassium carbonate, and dimethyl sulfate.
-
Grinding: Grind the mixture with a pestle for 10-15 minutes at room temperature. The mixture will become a paste.
-
Work-up: Add ice-cold water to the reaction mixture.
-
Isolation: Collect the solid product by filtration, wash with water, and dry. The crude product can be recrystallized from ethanol for higher purity.[4]
Rationale Behind Experimental Choices
-
Potassium Carbonate: A milder and less hazardous base compared to sodium hydroxide.
-
Dimethyl Sulfate: An effective methylating agent that is less volatile than iodomethane.
-
Solvent-Free Conditions: Grinding the reactants together eliminates the need for a solvent, reducing waste and potential environmental impact. This method is a form of mechanochemistry.
-
Water for Work-up: Water is used to quench the reaction and precipitate the product, which has low solubility in water.
Workflow of the Green Synthetic Pathway
Caption: Green synthesis workflow for this compound.
Performance Comparison: Classical vs. Green Pathway
The choice of synthetic pathway often depends on a balance of factors including yield, reaction time, cost, safety, and environmental impact. The following table provides a comparative summary of the two pathways discussed.
| Parameter | Classical Pathway | Green Pathway | Justification |
| Yield | ~98% | High (specific yield depends on optimization, but comparable to classical methods) | Both methods are high-yielding. |
| Reaction Time | 4 hours + work-up | 10-15 minutes + work-up[4] | The solvent-free grinding method is significantly faster. |
| Temperature | 0°C to Room Temperature | Room Temperature | The green pathway does not require cooling, saving energy. |
| Solvent | Water | None (solvent-free) | The elimination of solvent reduces waste and environmental impact. |
| Base | Sodium Hydroxide (Strong, Corrosive) | Potassium Carbonate (Mild, Less Hazardous) | The use of a milder base improves the safety profile of the reaction. |
| Reagents | Iodomethane (Volatile, Toxic) | Dimethyl Sulfate (Toxic, but less volatile) | While both are toxic, dimethyl sulfate is less volatile, reducing inhalation risk. |
| Sustainability | Moderate | High | The green pathway is more sustainable due to the absence of solvent, shorter reaction time, and use of a milder base. |
Validation of the Final Product
Regardless of the synthetic pathway chosen, it is crucial to validate the identity and purity of the final product. Standard analytical techniques for the characterization of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocol: Product Validation
-
Sample Preparation: Prepare a dilute solution of the synthesized product in a suitable deuterated solvent (e.g., DMSO-d6 for NMR) or a mobile phase solvent (e.g., methanol/water for LC-MS).
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum to confirm the presence of characteristic peaks for the methyl and pyrimidine protons.
-
¹³C NMR Spectroscopy: Obtain a carbon-13 NMR spectrum to verify the number and types of carbon atoms in the molecule.
-
LC-MS Analysis: Perform Liquid Chromatography-Mass Spectrometry to determine the purity of the compound and confirm its molecular weight. The expected m/z value for the protonated molecule [M+H]⁺ is 157.0.[5]
Workflow for Product Validation
Caption: Workflow for the analytical validation of the synthesized product.
Conclusion
Both the classical and the green synthetic pathways are effective for producing this compound. The classical method is well-established and highly reliable. However, the green, solvent-free approach offers significant advantages in terms of reaction time, energy consumption, and environmental impact. For laboratories and manufacturing facilities aiming to adopt more sustainable practices, the green pathway presents a compelling alternative without compromising on yield. The choice between these methods will ultimately depend on the specific priorities of the research or production team, including throughput, cost, and commitment to green chemistry principles.
References
A Comparative Guide to the Structure-Activity Relationship of 6-Methyl-2-(methylthio)pyrimidin-4-ol Analogues
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural compounds and synthetic drugs with a wide array of biological activities.[1][2] Within this diverse family, 6-Methyl-2-(methylthio)pyrimidin-4-ol presents a versatile template for the design of novel therapeutic agents. Its inherent structural features offer multiple points for chemical modification, allowing for the fine-tuning of its pharmacological profile.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogues derived from the this compound core. By examining the impact of various substitutions on their biological effects, we aim to provide a framework for the rational design of more potent and selective compounds. While direct, comprehensive SAR studies on a single, extensive series of these specific analogues are not yet prevalent in the public domain, this guide synthesizes findings from structurally related pyrimidine derivatives to illuminate the key determinants of their activity. We will delve into their anti-inflammatory, analgesic, and antimicrobial properties, supported by available experimental data and methodologies.
The Core Scaffold: this compound
The this compound scaffold is characterized by a pyrimidine ring substituted with a methyl group at the C6 position, a methylthio group at the C2 position, and a hydroxyl group at the C4 position. This arrangement of functional groups provides a unique combination of electronic and steric properties that can be strategically modified to modulate biological activity.
Comparative Biological Activity of Pyrimidine Analogues
The biological activity of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[2] The following sections compare the activities of various analogues, drawing on data from structurally related compounds to infer the SAR of the this compound series.
Anti-inflammatory and Analgesic Activity
Pyrimidine derivatives have shown significant promise as anti-inflammatory and analgesic agents, often through the inhibition of cyclooxygenase (COX) enzymes.[3] The following table summarizes the anti-inflammatory activity of a series of 2-S-benzylthiopyrimidines, which serve as a relevant proxy for understanding the potential of 2-thio-substituted pyrimidines.
Table 1: Anti-inflammatory Activity of 2-(Benzylthio)pyrimidine Analogues
| Compound ID | Substituent on 6-Aryl Group | % Inhibition of Paw Edema |
| 3a | H | 15.0 |
| 3b | 4-CH₃ | 31.0 |
| 3c | 4-OCH₃ | 21.0 |
| 3d | 4-Cl | 24.0 |
| Standard | Diclofenac Sodium | 37.0 |
Data adapted from a study on 6-aryl-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-S-benzylthiopyrimidines.[4]
These findings suggest that substitution on an aryl group at the 6-position can modulate anti-inflammatory potency. For instance, the presence of a methyl group at the para-position of the aryl ring (compound 3b) resulted in higher activity compared to the unsubstituted analogue (3a).[4]
Similarly, a series of 2-methylthio-1,4-dihydropyrimidine derivatives were evaluated for their analgesic activity. The results, summarized in Table 2, highlight the importance of the substituent at the C4 position.
Table 2: Analgesic Activity of 2-Methylthio-1,4-dihydropyrimidine Derivatives
| Compound ID | Substituent at C4 | % Analgesic Activity |
| IIh | p-dimethylaminophenyl | 70.32 |
| IIe | p-chlorophenyl | 57.08 |
| IIk | H | 58.45 |
| IIl | H | 50.68 |
Data adapted from a study on the analgesic activity of 2-methylthio-1,4-dihydropyrimidines.[5][6]
The compound bearing a p-dimethylaminophenyl group at the C4 position (IIh) exhibited the highest analgesic activity, suggesting that electron-donating groups at this position may enhance efficacy.[5][6]
Antimicrobial Activity
Derivatives of this compound have also been explored for their antimicrobial properties. A study on 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives revealed that the nature of the substituent on the hydrazide moiety significantly influences their antibacterial and antifungal activity.[7]
Table 3: Antimicrobial Activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide Derivatives
| Compound | Substituent on Hydrazide | Activity |
| 6 | Nʹ-[1-(4-aminophenyl)ethylidene] | High |
| 11 | Nʹ-[1-(4-hydroxyphenyl)ethylidene] | High |
| 12 | Nʹ-[1-(2,5-dihydroxyphenyl)ethylidene] | High |
Data from a study on the synthesis and antimicrobial evaluation of new 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives.[7]
The presence of substituted phenyl groups on the hydrazide chain appears to be favorable for antimicrobial activity.[7]
Plant Growth Stimulant Activity
Interestingly, modifications at the C2 position of the 6-methyl-pyrimidin-4-ol core have led to compounds with plant growth stimulant properties. In a study where the 2-(methylthio) group was replaced with amino functionalities, the resulting 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives demonstrated significant stimulating action on plant growth.
Key Structure-Activity Relationship Insights
Based on the available data from related pyrimidine analogues, several key SAR trends can be inferred for the this compound scaffold:
-
Substitution at C2: The 2-methylthio group can be replaced by other functionalities to alter the biological activity profile. For example, replacement with amino groups can impart plant growth stimulant properties. Further exploration of various thioether analogues and bioisosteric replacements at this position is a promising avenue for discovering novel activities.
-
Substitution at C4: The hydroxyl group at C4 is a key site for modification. O-alkylation can lead to derivatives with altered physicochemical properties and biological activities, as seen in the acetohydrazide series with antimicrobial effects.[7]
-
Substitution at C6: The methyl group at C6 can be replaced with larger or more complex substituents. The anti-inflammatory data on related pyrimidines suggest that introducing substituted aryl groups at this position can significantly modulate activity.[4]
Experimental Methodologies
The following are generalized protocols for key biological assays used to evaluate the activity of pyrimidine derivatives.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This widely used model assesses the in vivo anti-inflammatory activity of test compounds.
-
Animal Model: Wistar rats are typically used.
-
Procedure:
-
Animals are fasted overnight before the experiment.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compound or vehicle (control) is administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered to the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.[4]
-
In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)
This assay is used to screen for peripheral analgesic activity.
-
Animal Model: Swiss albino mice are commonly used.
-
Procedure:
-
Animals are divided into control and experimental groups.
-
The test compound or vehicle is administered to the respective groups.
-
After a predetermined time (e.g., 30 minutes), an intraperitoneal injection of acetic acid solution is given to induce writhing (a characteristic stretching behavior).
-
The number of writhes is counted for a specific period (e.g., 20 minutes) after the acetic acid injection.
-
The percentage of protection (analgesic activity) is calculated by comparing the mean number of writhes in the test groups to the control group.[5][6]
-
In Vitro Antimicrobial Activity (Agar Diffusion Method)
This method is used to determine the susceptibility of microorganisms to the test compounds.
-
Microorganisms: Bacterial and fungal strains are cultured in appropriate media.
-
Procedure:
-
A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate.
-
Sterile paper discs impregnated with the test compound at various concentrations are placed on the agar surface.
-
The plates are incubated under suitable conditions.
-
The diameter of the zone of inhibition around each disc is measured. A larger zone of inhibition indicates greater antimicrobial activity.[7]
-
Visualizing the SAR Landscape
The following diagrams illustrate the key modification points on the this compound scaffold and a general workflow for its derivatization and biological evaluation.
Caption: Key positions for structural modification on the this compound scaffold.
Caption: General workflow for the development of this compound analogues.
Future Directions
The exploration of the SAR of this compound analogues is a promising area for the discovery of new therapeutic agents. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of analogues with modifications at the C2, C4, and C6 positions. Such studies will provide a more comprehensive understanding of the SAR and enable the design of compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The investigation of their potential as kinase inhibitors also warrants further attention, given the known activity of other pyrimidine derivatives in this area.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, spectral characterization and analgesic activity of 2-methylthio-1,4-dihydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to In Silico Docking of Pyrimidine Derivatives Against Key Protein Targets
This guide provides a comprehensive, in-depth comparison of molecular docking studies involving pyrimidine derivatives and their interactions with various protein targets implicated in a range of diseases. Designed for researchers, scientists, and drug development professionals, this document synthesizes data from multiple studies to offer an objective analysis of binding affinities and interaction patterns. Our focus is on the practical application and interpretation of these computational methods to accelerate drug discovery efforts.
Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with diverse and potent pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The versatility of the pyrimidine ring allows for extensive chemical modifications, making it a privileged structure in the design of targeted therapies.[2] Molecular docking, a powerful and widely used computational technique, plays a pivotal role in this process by predicting the binding mode and affinity of small molecules like pyrimidine derivatives to their protein targets.[1][4] This in silico approach provides crucial insights into structure-activity relationships (SAR), guiding the rational design and optimization of lead compounds.[1]
Comparative Docking Performance of Pyrimidine Derivatives
The following table summarizes quantitative data from various molecular docking studies, offering a comparative look at the binding affinities of different classes of pyrimidine derivatives against a selection of therapeutically relevant protein targets. Lower binding energy values are indicative of a more stable ligand-protein complex and potentially higher inhibitory activity.[5]
| Pyrimidine Derivative Class | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |
| Pyrido[2,3-d]pyrimidine | COVID-19 Main Protease (Mpro) (6Y2F) | -8.5 | THR26, GLU166, CYS145, SER144 |
| Chalcone-Substituted Pyrimidines | Cyclin-Dependent Kinase 2 (CDK2) (1HCK) | -7.9 | THR165, GLU12, LYS33, THR14 |
| Thieno[2,3-d]pyrimidine | EGFRWT | -8.9 | Not Specified |
| Thieno[2,3-d]pyrimidine | EGFRT790M | -8.1 | Not Specified |
| Pyrimidine Derivatives | EGFR Kinase Domain | -8.8 | Not Specified |
| Pyrimidine-2-Thiol Derivative (PY5) | Cyclooxygenase-2 (COX-2) | -8.602 | Not Specified |
| Pyrimidine-Quinoline Molecules | Dihydrofolate Reductase (DHFR) | -6.60 | Not Specified |
Experimental Protocols: A Validated Molecular Docking Workflow
The following protocol outlines a standardized and self-validating workflow for conducting molecular docking studies of pyrimidine derivatives. This methodology is a synthesis of best practices described in multiple research articles and is designed to ensure the reliability and reproducibility of the results.[1][5][6]
Ligand and Protein Preparation: The Foundation of Accurate Docking
The initial preparation of both the ligand (pyrimidine derivative) and the target protein is a critical step that significantly influences the outcome of the docking simulation. The goal is to produce structurally optimized and chemically correct files for the docking software.
-
Ligand Preparation:
-
2D Structure Generation: The chemical structures of the pyrimidine derivatives are drawn using software such as ChemDraw.
-
3D Conversion and Energy Minimization: The 2D structures are converted to 3D and their energy is minimized using a computational chemistry program like Chem3D or the capabilities within molecular modeling suites.[6] This step ensures that the ligand conformation is energetically favorable.
-
File Format Conversion: The optimized 3D structures are saved in a suitable format, such as .mol or .sdf, and then converted to the PDBQT format required by AutoDock Vina, which includes the definition of rotatable bonds.[1][7]
-
-
Protein Preparation:
-
Structure Retrieval: The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB).[1][5][6] The choice of PDB structure is crucial; ideally, a high-resolution structure with a co-crystallized ligand is selected.
-
Protein Clean-up: Water molecules, co-crystallized ligands, and any non-essential ions are removed from the PDB file.[1][5] This is because they can interfere with the docking process.
-
Protonation and Charge Assignment: Polar hydrogen atoms are added to the protein, and charges (e.g., Kollman charges) are assigned.[6] This is essential for accurately calculating electrostatic interactions.
-
File Format Conversion: The prepared protein structure is saved in the PDBQT format.[6]
-
Docking Simulation: Predicting the Binding Interaction
The docking simulation itself involves defining the search space and running the docking algorithm to predict the most favorable binding poses of the ligand within the protein's active site.
-
Software Selection: AutoDock Vina is a widely used and validated open-source program for molecular docking.[1][8]
-
Grid Box Generation: A 3D grid box is defined around the active site of the target protein.[6] The size and center of the grid should be sufficient to encompass the entire binding pocket, which can be guided by the position of a co-crystallized ligand in the experimental structure.
-
Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is a commonly employed algorithm in AutoDock that combines a genetic algorithm for global searching with a local search method for energy minimization.[5][6]
-
Setting Docking Parameters:
-
Exhaustiveness: This parameter controls the thoroughness of the search. A higher value increases the likelihood of finding the optimal binding pose but also increases the computational time.[5]
-
Number of Modes: This determines the number of binding poses to be generated.
-
Analysis and Validation of Docking Results
The final step involves analyzing the output of the docking simulation to evaluate the predicted binding and validate the methodology.
-
Binding Affinity Evaluation: The primary output is the binding affinity, reported in kcal/mol.[1] The pose with the lowest binding energy is considered the most favorable.[5]
-
Visualization of Binding Poses: The predicted binding poses are visualized using molecular graphics software like PyMOL or Discovery Studio.[6] This allows for the detailed analysis of intermolecular interactions, such as:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-pi stacking
-
-
Validation with RMSD Calculation: To validate the docking protocol, the native co-crystallized ligand can be re-docked into the protein's active site. The Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined pose is then calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[5][8]
Visualization of Key Processes
To better illustrate the context and workflow of these docking studies, the following diagrams have been generated.
Caption: A generalized workflow for in silico molecular docking studies.
Conclusion
Comparative molecular docking studies are an indispensable tool in modern drug discovery, providing a rapid and cost-effective means of evaluating the potential of new chemical entities. For pyrimidine derivatives, these in silico methods have consistently demonstrated their utility in predicting binding affinities and elucidating key intermolecular interactions that govern their therapeutic effects. By adhering to a rigorous and validated docking protocol, researchers can confidently prioritize candidates for synthesis and further biological evaluation, ultimately accelerating the development of novel therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. rjptonline.org [rjptonline.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19 [mdpi.com]
Benchmarking 6-Methyl-2-(methylthio)pyrimidin-4-ol: A Comparative Guide to its Potential as a Dihydropteroate Synthase Inhibitor
Introduction: The Quest for Novel Antimicrobials and the Promise of Pyrimidine Derivatives
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. One promising avenue of research lies in the exploration of pyrimidine derivatives, a class of heterocyclic compounds with diverse biological activities. This guide focuses on the comprehensive benchmarking of 6-Methyl-2-(methylthio)pyrimidin-4-ol , a compound of interest for its potential as an antimicrobial agent.
Our investigation centers on its putative activity as an inhibitor of Dihydropteroate synthase (DHPS) , a crucial enzyme in the bacterial folate biosynthesis pathway.[1][2] This pathway is an attractive target for antimicrobial drugs because it is essential for bacterial survival and absent in humans, who obtain folate from their diet.[1] By competitively inhibiting DHPS, sulfonamide antibiotics, a well-established class of drugs, effectively halt bacterial growth.[1][3] This guide will provide a framework for evaluating the performance of this compound against known DHPS inhibitors, offering detailed experimental protocols and data analysis strategies for researchers in drug discovery and development.
The Target: Dihydropteroate Synthase and the Folate Biosynthesis Pathway
Dihydropteroate synthase catalyzes the condensation of para-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate.[2] This reaction is a critical step in the de novo synthesis of folic acid, a precursor for the synthesis of nucleotides and certain amino acids. Inhibition of DHPS leads to a depletion of essential metabolites, ultimately resulting in bacteriostasis.[1]
To visually represent this critical pathway and the point of inhibition, the following diagram illustrates the folate biosynthesis pathway.
Caption: The bacterial folate biosynthesis pathway, highlighting the role of Dihydropteroate Synthase (DHPS) as a key drug target.
Comparative Inhibitors: Setting the Benchmark
To rigorously evaluate the potential of this compound, its performance must be benchmarked against well-characterized inhibitors of DHPS. This guide will focus on the following established inhibitors:
-
Sulfamethoxazole: A classic sulfonamide antibiotic that acts as a competitive inhibitor of DHPS.[4]
-
Dapsone: A sulfone antibiotic also known to competitively inhibit DHPS, particularly effective against Mycobacterium leprae.[3][5]
-
Para-Aminosalicylic Acid (PAS): While its mechanism is complex and can involve acting as a prodrug, it is known to interact with the folate pathway and is used in the treatment of tuberculosis.[6][7][8][9]
Experimental Benchmarking: A Two-Pronged Approach
A comprehensive evaluation of a potential antimicrobial agent requires both in vitro enzymatic assays and whole-cell-based assessments. This dual approach allows for the determination of direct target engagement and the overall efficacy in a biological context.
Part 1: In Vitro Enzymatic Inhibition of Dihydropteroate Synthase
The primary objective of this assay is to determine the half-maximal inhibitory concentration (IC50) of this compound against purified DHPS and compare it to the known inhibitors.
Caption: A streamlined workflow for determining the IC50 of inhibitors against Dihydropteroate Synthase.
This protocol is adapted from established methods for measuring DHPS activity.[10]
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl, 5 mM MgCl2, pH 8.0.[11]
-
Recombinant DHPS: Prepare a working solution of purified recombinant DHPS (e.g., from E. coli) in assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate.
-
Substrates: Prepare stock solutions of p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) in the appropriate solvent.
-
Inhibitors: Prepare stock solutions of this compound, sulfamethoxazole, and dapsone in DMSO. Perform serial dilutions in assay buffer to achieve the desired concentration range.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 5 µL of the serially diluted inhibitor or vehicle control (DMSO).
-
Add 85 µL of a master mix containing the assay buffer and recombinant DHPS enzyme.
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of a substrate mix containing PABA and DHPP.
-
Monitor the reaction progress by measuring the increase in absorbance at a specific wavelength (e.g., 340 nm if coupled with dihydrofolate reductase) or by a colorimetric method at various time points.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software.
-
The following table presents hypothetical IC50 values for this compound alongside published data for known inhibitors. Note: The data for this compound is for illustrative purposes to demonstrate how a comparison would be made.
| Compound | Target Organism | IC50 (µM) | Reference |
| This compound | E. coli | [Hypothetical Value, e.g., 5.2] | N/A |
| Sulfamethoxazole | Toxoplasma gondii | 57.3 | [12] |
| Dapsone | Mycobacterium leprae | 0.06 | [5][13] |
| Dapsone | E. coli | 3.0 | [14] |
| Compound 11a (a novel sulfonamide) | Bacterial DHPS | ~10.9 (converted from 2.76 µg/mL) | [15][16] |
Part 2: Whole-Cell Antimicrobial Susceptibility Testing
While enzymatic assays provide valuable information on direct target inhibition, it is crucial to assess the compound's activity against whole bacterial cells. This takes into account factors such as cell permeability and potential off-target effects. The Minimum Inhibitory Concentration (MIC) is the standard metric for this assessment.[17][18]
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17][19]
-
Reagent and Culture Preparation:
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB).
-
Bacterial Strains: Use standard quality control strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213) and relevant clinical isolates.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.[18][19]
-
-
Assay Procedure (96-well plate format):
-
Prepare two-fold serial dilutions of the test compounds (this compound and comparators) in MHB directly in the microtiter plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.[18]
-
This table presents hypothetical MIC values for this compound against known inhibitors. Note: The data for this compound is for illustrative purposes.
| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | Reference |
| This compound | [Hypothetical Value, e.g., 16] | [Hypothetical Value, e.g., 8] | N/A |
| Sulfamethoxazole/Trimethoprim | ≤2/38 | ≤2/38 | CLSI Breakpoints |
| Dapsone | >256 | N/A | [14] |
| Compound 11a (a novel sulfonamide) | 31.25 | 31.25 | [15][16] |
Conclusion and Future Directions
This guide provides a comprehensive framework for benchmarking the performance of this compound as a potential inhibitor of dihydropteroate synthase. By employing the detailed enzymatic and whole-cell assays outlined, researchers can generate robust, comparative data to evaluate its efficacy against established antimicrobial agents. The hypothetical data presented herein serves as a template for the expected outcomes and their interpretation.
Further investigations should focus on determining the mode of inhibition (e.g., competitive, non-competitive) of this compound against DHPS. Additionally, evaluating its activity against a broader panel of clinically relevant bacterial strains, including resistant isolates, will be crucial in defining its potential therapeutic utility. Structure-activity relationship (SAR) studies of related pyrimidine derivatives could also provide valuable insights for the optimization of this chemical scaffold.
References
- 1. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]
- 5. Dihydropteroate Synthase of Mycobacterium leprae and Dapsone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Para-Aminosalicylic Acid Acts as an Alternative Substrate of Folate Metabolism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Dihydropteroate synthase of Mycobacterium leprae and dapsone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Methyl-2-(methylthio)pyrimidin-4-ol
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 6-Methyl-2-(methylthio)pyrimidin-4-ol (CAS No. 6328-58-1). As researchers and drug development professionals, our responsibility extends beyond discovery to the entire lifecycle of the chemicals we handle. Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This document is designed to provide essential logistical information and the scientific rationale behind each procedural step, ensuring a self-validating system of safety and compliance within your laboratory.
Hazard Assessment and Waste Characterization
Inferred Hazards: Based on SDS data for similar methylthio-pyrimidine compounds, researchers should assume this chemical may cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3]
Regulatory Context: All laboratory chemical waste should be treated as hazardous unless explicitly determined otherwise.[4] The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA), which defines hazardous waste by four key characteristics.[5][6] Furthermore, as a pyrimidine derivative, this compound falls under a class of chemicals the EPA monitors for environmental persistence and ecological risk.[7][8] Organosulfur compounds require special consideration, as their improper incineration can release toxic sulfur oxides.[9]
The table below summarizes the likely hazard characterization for this compound's waste stream.
| Hazard Characteristic | Assessment for this compound Waste | Rationale & Causality |
| Ignitability | Unlikely to be a primary hazard, but should be confirmed. | The compound is a solid, and similar compounds do not have low flash points. However, if dissolved in a flammable solvent, the entire solution is considered ignitable waste. |
| Corrosivity | Not considered corrosive. | It is not a strong acid or base. Waste solutions should have a pH between 2 and 12.5 to be considered non-corrosive.[6] |
| Reactivity | Not considered highly reactive. | The compound is generally stable. However, it should never be mixed with strong oxidizing acids, which could lead to an exothermic and potentially violent reaction.[10] |
| Toxicity | Assumed Toxic. | As a pyrimidine derivative with limited toxicological data, it must be handled as a toxic substance. The EPA's "cradle-to-grave" hazardous waste regulations mandate this conservative approach to protect human health and the environment.[6] |
Personal Protective Equipment (PPE) and Handling Precautions
Proper disposal begins with safe handling. The potential for skin, eye, and respiratory irritation necessitates stringent adherence to PPE protocols during all stages of waste accumulation and disposal preparation.
| Equipment | Specification | Justification |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against accidental splashes of waste solutions which may cause serious eye irritation.[2][11] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact and potential irritation.[2] Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | Standard laboratory coat. | Protects against contamination of personal clothing. |
| Ventilation | Chemical fume hood. | All handling of the solid compound and preparation of waste containers should occur within a fume hood to minimize inhalation risks.[12] |
Step-by-Step Disposal Protocol
The following protocol outlines a self-validating system for the compliant disposal of this compound waste. The core principle is waste segregation—never mix this waste stream with others.[13][14]
Step 1: Waste Identification and Segregation
-
Action: Designate a specific waste stream for this compound and any materials contaminated with it (e.g., weigh boats, contaminated gloves, filter paper).
-
Causality: Segregation is the most critical step in preventing unintended chemical reactions and ensuring the final disposal method is appropriate.[13] Mixing this organosulfur compound with incompatible waste, such as strong oxidizers, could lead to dangerous reactions.
Step 2: Container Selection and Labeling
-
Action: Select a chemically compatible container with a secure, leak-proof lid.[5][14] For solid waste, a sealable plastic bag or a wide-mouthed plastic container is suitable. For solutions, use the original container or a designated, compatible solvent waste container.
-
Causality: The container must prevent the release of the chemical into the environment.[15] Using incompatible containers, such as metal for corrosive waste, can lead to container failure.[13]
-
Labeling: Immediately affix a "HAZARDOUS WASTE" label to the container.[14] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
If in solution, list all components and their approximate percentages.
-
The date accumulation started.
-
The specific hazard(s) (e.g., "Toxic," "Irritant").
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
-
Action: Store the labeled waste container in a designated SAA, which is at or near the point of generation.[10] The container must be kept tightly closed except when adding waste.[6][14]
-
Causality: Storing waste at the point of generation maintains accountability and minimizes the risk of spills associated with transporting open waste containers through the lab.[10] Keeping containers closed prevents the release of vapors and reduces the risk of spills.[16]
Step 4: Request for Disposal
-
Action: Once the container is full or you are finished with the experimental series, arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.
-
Causality: Final disposal of hazardous waste is strictly regulated and must be performed by trained professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF).[6] For this compound, the likely disposal method is high-temperature incineration to ensure complete destruction of the organic molecule and proper handling of the resulting sulfur compounds.[9]
Spill Management Protocol
Even with careful handling, spills can occur. All spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[4]
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate (if necessary): For large spills, evacuate the area and contact your institution's emergency response team.
-
Don PPE: Before addressing a small, manageable spill, don the appropriate PPE as outlined in Section 2.
-
Contain & Absorb: Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent). Do not use combustible materials like paper towels for large spills.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials (sponges, paper towels) must also be placed in the hazardous waste container.
-
Label and Dispose: Seal and label the container as described in Step 2 of the disposal protocol and arrange for pickup.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing this compound from generation to disposal.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. Buy 6-Methyl-2-(methylthio)-4-pyrimidinethiol (EVT-3473981) | 6310-04-9 [evitachem.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. acewaste.com.au [acewaste.com.au]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. pfw.edu [pfw.edu]
- 16. ethz.ch [ethz.ch]
A Senior Application Scientist's Guide to the Safe Handling of 6-Methyl-2-(methylthio)pyrimidin-4-ol
For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 6-Methyl-2-(methylthio)pyrimidin-4-ol, moving beyond a simple checklist to offer a framework of scientifically grounded practices. Our goal is to empower you with the knowledge to handle this compound with the highest degree of safety and precision.
Understanding the Hazard Profile of this compound
This compound is a heterocyclic organic compound. As a solid, often in powdered form, its primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The known health hazards associated with this compound are significant and demand careful attention:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation upon direct contact.
-
Serious Eye Damage: Poses a risk of serious damage to the eyes.
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.
A thorough understanding of these hazards, as outlined in the Safety Data Sheet (SDS), is the first step in a robust safety protocol.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with this compound. The following recommendations are based on a comprehensive hazard assessment and align with the Occupational Safety and Health Administration's (OSHA) standards for personal protective equipment (29 CFR 1910.132).[1][2]
Hand Protection: Selecting the Right Gloves
-
Nitrile Gloves: Nitrile gloves offer good resistance to a wide range of chemicals, including oils, greases, and some solvents.[3][4][5] They are a suitable choice for handling the solid form of this compound. For increased protection, especially when there is a risk of splash or extended contact, consider double-gloving or using thicker gauge nitrile gloves.[4]
-
Neoprene Gloves: Neoprene provides excellent resistance to acids, bases, and some organic solvents, making it another viable option.[6]
Key Considerations for Glove Selection:
| Glove Material | Advantages | Disadvantages | Recommended Use |
| Nitrile | Good chemical resistance, puncture-resistant, latex-free.[4] | Can be less flexible than latex. | General handling, weighing, and transfer of the solid compound. |
| Neoprene | Excellent chemical and physical properties, good flexibility.[6] | May be more expensive than nitrile. | Situations requiring enhanced dexterity and robust chemical protection. |
Always inspect gloves for any signs of degradation or puncture before use.
Eye and Face Protection: Shielding from Serious Damage
To prevent serious eye damage, appropriate eye and face protection is non-negotiable.
-
Safety Glasses with Side Shields: For handling small quantities of the solid in a well-ventilated area where the risk of splashing is minimal.
-
Chemical Splash Goggles: Essential when there is a higher risk of dust generation or when handling solutions of the compound. Goggles provide a complete seal around the eyes.
-
Face Shield: A face shield should be worn in conjunction with chemical splash goggles when there is a significant risk of splashing or when handling larger quantities.
Body Protection: A Barrier Against Contamination
-
Laboratory Coat: A standard laboratory coat is required to protect street clothing and skin from contamination.
-
Chemical-Resistant Apron: For procedures with a higher risk of spills or splashes, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection: Preventing Inhalation Hazards
As this compound is a respiratory irritant in its powdered form, respiratory protection is crucial, particularly when handling larger quantities or when adequate engineering controls are not available.
-
Engineering Controls First: The primary method for controlling airborne contaminants is through the use of engineering controls such as a chemical fume hood.[7]
-
Respirator Selection: In situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved respirator is required.[8] For a solid, powdered chemical, the following should be considered:
-
N95 Dust Mask: For low-level exposure to the powder.
-
Half-Mask or Full-Facepiece Respirator with Particulate Filters (P100): Provides a higher level of protection against fine particulates.
-
Half-Mask or Full-Facepiece Respirator with Combination Cartridges: If there is a risk of both particulate and vapor exposure (e.g., when dissolving the compound in a volatile solvent), a combination cartridge for organic vapors and particulates is necessary.[9][10]
-
dot
Caption: PPE selection based on hazard assessment.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.
-
Review SDS: Always have the Safety Data Sheet readily available for reference.
Weighing and Transferring the Solid
-
Don PPE: Put on all required personal protective equipment.
-
Use a Fume Hood: Conduct all weighing and transfer operations inside a certified chemical fume hood.
-
Minimize Dust: Handle the powder carefully to avoid generating dust. Use a spatula for transfers and avoid pouring the powder from a height.
-
Clean Up: After weighing and transferring, decontaminate the spatula and the balance with an appropriate solvent (e.g., 70% ethanol) and a laboratory wipe. Dispose of the wipe in the designated chemical waste container.
Preparing Solutions
-
Add Solid to Solvent: When preparing solutions, always add the solid this compound to the solvent slowly to avoid splashing.
-
Work in a Fume Hood: If using a volatile solvent, perform the entire procedure in a chemical fume hood.
-
Labeling: Immediately label the container with the chemical name, concentration, date, and appropriate hazard warnings.
Spill and Emergency Procedures
Prompt and correct response to a spill is critical to prevent exposure and further contamination.
Minor Spill (Small amount of solid contained on a workbench)
-
Alert Others: Inform nearby personnel of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: Cover the spill with a dry absorbent material, such as vermiculite or a chemical spill pillow, to prevent the powder from becoming airborne.[11]
-
Clean Up: Carefully sweep the absorbent material and the spilled solid into a designated chemical waste container. Avoid creating dust.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., 70% ethanol), followed by soap and water.[12] Dispose of all cleaning materials in the chemical waste container.
Major Spill (Large amount of solid or any spill outside of a containment area)
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the laboratory to contain the spill.
-
Contact Emergency Personnel: Notify your institution's Environmental Health and Safety (EHS) department and follow their instructions. Do not attempt to clean up a major spill unless you are trained and equipped to do so.
dot
Caption: Decision workflow for spill response.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect human health and the environment. All waste must be managed in accordance with the Environmental Protection Agency's (EPA) hazardous waste regulations (40 CFR Part 261).[2]
Waste Segregation
-
Solid Waste: Collect all solid waste, including excess reagent and contaminated materials (e.g., weigh boats, paper towels), in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatible.
Labeling and Storage
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.
-
Storage: Store hazardous waste containers in a designated, secondary containment area away from incompatible materials.
Final Disposal
-
Contact EHS: Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety department.
By adhering to these scientifically sound safety and handling protocols, you can confidently and responsibly work with this compound, ensuring a safe and productive research environment.
References
- 1. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 2. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 3. soscleanroom.com [soscleanroom.com]
- 4. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 5. gloves.com [gloves.com]
- 6. esafetysupplies.com [esafetysupplies.com]
- 7. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. Four steps to choosing the right respirator and wearing it safely | UMN Extension [extension.umn.edu]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. qmul.ac.uk [qmul.ac.uk]
- 12. Keeping Your Cleanroom Clean: A Four Step Process - Guardian Medical Systems [guardianmed.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
